molecular formula C7H8S2 B081605 Methyl phenyl disulfide CAS No. 14173-25-2

Methyl phenyl disulfide

Cat. No.: B081605
CAS No.: 14173-25-2
M. Wt: 156.3 g/mol
InChI Key: LMSQHVXHZCNJEP-UHFFFAOYSA-N
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Description

Methyl phenyl disulfide is a versatile organosulfur compound of significant interest in synthetic organic chemistry and biochemical research. Its primary research value lies in its utility as a robust and stable synthon for introducing the thiomethyl (MeS-) group or the phenylthio (PhS-) group into target molecules via S-alkylation or transition-metal-catalyzed cross-coupling reactions. Researchers extensively employ it in the synthesis of complex sulfides, as a building block for heterocyclic compounds, and as a precursor in materials science for developing novel sulfur-containing polymers. A key mechanistic application is its role as a disulfide-bond model system for studying redox processes and thiol-disulfide exchange reactions, which are fundamental to understanding protein folding, stability, and enzymatic activity. Its well-defined S-S bond is susceptible to cleavage by reducing agents, making it a valuable tool for probing antioxidant mechanisms and developing controlled-release systems for thiol-based therapeutics. This high-purity reagent is essential for advancing studies in medicinal chemistry, fragrance development, and the creation of advanced functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(methyldisulfanyl)benzene
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InChI

InChI=1S/C7H8S2/c1-8-9-7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
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InChI Key

LMSQHVXHZCNJEP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CSSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H8S2
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DSSTOX Substance ID

DTXSID6065719
Record name Disulfide, methyl phenyl
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Molecular Weight

156.3 g/mol
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Physical Description

pale yellow liquid with powerful odour
Record name Methyl phenyl disulfide
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Boiling Point

62.00 to 65.00 °C. @ 2.00 mm Hg
Record name Methyl phenyl disulfide
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Solubility

insoluble in water; soluble in alcohol
Record name Methyl phenyl disulfide
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Density

1.145-1.150
Record name Methyl phenyl disulfide
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CAS No.

14173-25-2
Record name Methyl phenyl disulfide
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Record name Methyl phenyl disulphide
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Record name METHYL PHENYL DISULFIDE
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Record name Methyl phenyl disulfide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl Phenyl Disulfide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Unsymmetrical Disulfide Bond

Methyl phenyl disulfide is an unsymmetrical disulfide that serves as a valuable building block and chemical probe in organic synthesis and medicinal chemistry. The disulfide linkage (S-S) is a critical functional group in biochemistry, most notably in providing structural rigidity to proteins through cysteine-cysteine crosslinks.[1] In drug development, the disulfide bond can act as a reversible covalent linker, enabling the design of prodrugs or targeted therapeutic agents that release their active payload under specific redox conditions within the cellular environment. The synthesis of unsymmetrical disulfides like this compound presents a unique challenge: controlling the reaction to prevent the formation of the two possible symmetrical byproducts (dimethyl disulfide and diphenyl disulfide). This guide provides a detailed exploration of a modern, efficient, and high-yield synthetic strategy, grounded in mechanistic understanding and practical laboratory application.

Chapter 1: A Comparative Overview of Synthetic Strategies

The formation of an unsymmetrical disulfide bond (R¹-S-S-R²) requires the selective coupling of two different thiol precursors (R¹-SH and R²-SH). Several methodologies have been developed to achieve this, each with distinct advantages and limitations.

Synthetic Method Core Principle Advantages Disadvantages & Causality
Oxidative Coupling Co-oxidation of a mixture of two different thiols (e.g., thiophenol and methanethiol) using an oxidizing agent.Conceptually simple; numerous oxidizing agents are available.Poor selectivity is a major issue. The reaction often yields a statistical mixture of three products (R¹SSR¹, R²SSR², and R¹SSR²), making purification difficult and lowering the yield of the desired product.[2]
Thiol-Disulfide Exchange Reaction of a thiol (R¹SH) with a symmetrical disulfide (R²SSR²).Can be effective under specific conditions.The reaction is reversible and driven by equilibrium. This can lead to a mixture of reactants and products, complicating isolation and often resulting in modest yields.[3]
Sequential Sulfenylation Activation of one thiol to form an electrophilic intermediate, which then reacts with a second, nucleophilic thiol.High selectivity and control, leading to high yields of the unsymmetrical product.Often requires specialized, sometimes unstable, activating reagents (e.g., sulfenyl halides).
One-Pot Benzotriazole Method A modern variant of sequential sulfenylation using a stable activating agent.High yields, mild reaction conditions, operational simplicity (one-pot), and avoids harsh or toxic oxidants.[4]The primary byproduct (benzotriazole) must be removed during workup.

For the purposes of this guide, we will focus on the One-Pot Benzotriazole Method due to its superior control, efficiency, and applicability in a research and development setting.

Chapter 2: Mechanistic Deep Dive: Synthesis via 1-Chlorobenzotriazole Activation

The one-pot synthesis of unsymmetrical disulfides using 1-chlorobenzotriazole (BtCl) is an elegant solution that circumvents the common problem of symmetrical disulfide formation. The success of this method hinges on the sequential and controlled generation of a key intermediate.[4]

The Causality Behind the Reagents:

  • 1-Chlorobenzotriazole (BtCl): This reagent serves as an electrophilic chlorine source. It activates the first thiol added to the reaction.

  • First Thiol (Thiophenol, PhSH): This thiol reacts with BtCl to form a phenylsulfenyl benzotriazole (PhSBt) intermediate. The benzotriazole moiety is an excellent leaving group, rendering the sulfur atom highly electrophilic and primed for nucleophilic attack. This activation step is crucial because it proceeds without appreciable formation of the symmetrical diphenyl disulfide.[4]

  • Second Thiol (Methanethiol, MeSH): This thiol (or its conjugate base, the thiolate) acts as the nucleophile. It attacks the electrophilic sulfur of the PhSBt intermediate, displacing the benzotriazole to form the desired this compound product.

The order of addition is critical. The more acidic or less sterically hindered thiol is typically reacted first with BtCl to ensure the efficient formation of the activated intermediate.[4]

Mechanism Reaction Mechanism of this compound Synthesis cluster_step1 Step 1: Activation cluster_step2 Step 2: Nucleophilic Attack PhSH Thiophenol (PhSH) Intermediate Ph-S-Bt Intermediate PhSH->Intermediate - HCl BtCl 1-Chlorobenzotriazole (BtCl) BtCl->Intermediate - HCl MeSH Methanethiol (MeSH) Product This compound (Ph-S-S-Me) MeSH->Product - BtH Intermediate->Product - BtH Byproduct1 HCl Byproduct2 Benzotriazole (BtH)

Caption: Reaction mechanism using 1-chlorobenzotriazole (BtCl).

Chapter 3: Detailed Experimental Protocol

This protocol is adapted from the general method for unsymmetrical disulfide synthesis developed by Hunter et al.[4]

3.1 Reagents and Equipment

Reagent/EquipmentSpecificationPurpose
Three-neck round-bottom flask100 mL, oven-driedReaction vessel
Magnetic stirrer and stir barHomogenization
Schlenk line or Nitrogen inletMaintain inert atmosphere
Low-temperature thermometerMonitor reaction temperature
Syringes and needlesReagent addition
Thiophenol (PhSH)Reagent grade, ≥99%Starting material
1-Chlorobenzotriazole (BtCl)≥97%Activating agent
Methanethiol (MeSH)As sodium salt (NaSMe) or generated in situNucleophile source
Dichloromethane (DCM)AnhydrousReaction solvent
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionWorkup (neutralization)
BrineSaturated NaCl solutionWorkup (washing)
Anhydrous Magnesium Sulfate (MgSO₄)Drying agent
Rotary EvaporatorSolvent removal
Silica Gel60 Å, 230-400 meshStationary phase for chromatography
Hexane/Ethyl AcetateHPLC gradeMobile phase for chromatography

3.2 Step-by-Step Procedure

  • Reaction Setup: Assemble a dry 100 mL three-neck flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer. Place the flask under a positive pressure of nitrogen.

  • Initial Solution: Add anhydrous dichloromethane (DCM, 40 mL) to the flask via syringe. Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Thiol Activation: Dissolve thiophenol (1.0 eq) in a minimal amount of anhydrous DCM and add it to the reaction flask. To this stirred solution, add a solution of 1-chlorobenzotriazole (1.0 eq) in DCM dropwise over 10 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 30 minutes. An intermediate, phenylsulfenyl benzotriazole (PhSBt), is formed.

  • Nucleophilic Addition: Add sodium thiomethoxide (NaSMe, 1.1 eq) portion-wise to the reaction mixture at -78 °C. Alternatively, bubble methanethiol gas through the solution.

  • Reaction Progression: Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate eluent system, visualizing with UV light and/or potassium permanganate stain. The disappearance of the PhSBt intermediate and the appearance of a new spot corresponding to the product indicates completion.

  • Workup: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to remove the benzotriazole byproduct and any acidic impurities, followed by brine (1 x 30 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity) to yield pure this compound as a pale yellow oil.

Workflow Experimental Workflow A 1. Setup Dry Glassware under Nitrogen B 2. Add Anhydrous DCM Cool to -78 °C A->B C 3. Add Thiophenol, then add BtCl Solution B->C D 4. Stir for 30 min (Activation) C->D E 5. Add Sodium Thiomethoxide (Nucleophilic Attack) D->E F 6. Warm to RT Stir 2-3 hours E->F G 7. Monitor by TLC F->G G->F Incomplete H 8. Quench with Water G->H Complete I 9. Extract & Wash (NaHCO₃, Brine) H->I J 10. Dry Organic Layer (MgSO₄) I->J K 11. Filter & Concentrate J->K L 12. Purify by Column Chromatography K->L M 13. Characterize Product (NMR, GC-MS, IR) L->M

Caption: Step-by-step experimental workflow for synthesis.

3.3 Safety Precautions

  • Thiols: Thiophenol and methanethiol are volatile and have extremely unpleasant odors. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Reagents: Dichloromethane is a suspected carcinogen. 1-Chlorobenzotriazole can be explosive under certain conditions (e.g., heat or shock). Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hazards: this compound is a flammable liquid and is harmful if swallowed.[5]

Chapter 4: Purification and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

4.1 Physical and Analytical Properties

PropertyValueSource
Molecular Formula C₇H₈S₂[6]
Molecular Weight 156.27 g/mol [6][7]
Appearance Pale yellow oilGeneral Observation
Boiling Point 94 °C @ 5 mmHg[6]

4.2 Spectroscopic Data

The following data are representative for confirming the structure of this compound.

Technique Expected Observations
¹H NMR Phenyl protons (C₆H₅): Multiplet around δ 7.2-7.6 ppm. Methyl protons (CH₃): Singlet around δ 2.4-2.5 ppm.[5]
¹³C NMR Aromatic carbons: Multiple signals between δ 125-137 ppm. Methyl carbon: Signal around δ 22-24 ppm.
GC-MS A single major peak on the gas chromatogram. The mass spectrum should show the molecular ion peak (M⁺) at m/z = 156.[5] Key fragmentation peaks may include [M-CH₃]⁺ at m/z 141 and [C₆H₅S]⁺ at m/z 109.[5]
FT-IR (Neat) C-H (aromatic) stretch: ~3050-3100 cm⁻¹. C-H (aliphatic) stretch: ~2920-2980 cm⁻¹. C=C (aromatic) ring stretch: ~1580, 1475, 1440 cm⁻¹. S-S stretch: Weak absorption around 500-540 cm⁻¹ (often difficult to observe).[5][6]
References
  • Method for synthesizing and producing dimethyl disulfide from methyl mercaptan and dimethyl sulfoxide.
  • Disulfide, diphenyl. Organic Syntheses Procedure.
  • A kind of synthetic method of methyl phenyl sulfoxide.
  • Hunter, R., Caira, M., & Stellenboom, N. (2006). Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole.Journal of Organic Chemistry, 71, 8268-8271.
  • methyl phenyl sulfoxide. Organic Syntheses Procedure.
  • Recent Developments in the Synthesis of Unsymmetrical Disulfanes (Disulfides). A Review.
  • Synthesis method of substituted thiophenol.
  • Preparation method of dimethyl disulfide.
  • Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Form
  • diphenyl sulfide. Organic Syntheses Procedure.
  • Sci-Hub.
  • A kind of preparation method of the phenyl methyl sulfide of clean and environmental protection.
  • This compound. PubChem, NIH.
  • 6. Organic Syntheses Procedure.
  • Electronic Supplementary Inform
  • A kind of preparation method of diphenyl disulfide compound.
  • Disulfide, methyl phenyl. NIST WebBook.
  • Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions.
  • Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. NIH.
  • Electronic Supporting Inform
  • Showing Compound this compound (FDB020781). FooDB.
  • An Overview of Recent Advances in the Synthesis of Organic Unsymmetrical Disulfides.
  • FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide...
  • eM289 New Approach to Food Smell Analysis Using Combin
  • Methyl phenylsulfide. SpectraBase.
  • Redox-Click Chemistry for Disulfide Formation
  • This compound (C7H8S2). PubChemLite.
  • DIPHENYL DISULFIDE(882-33-7) IR Spectrum. ChemicalBook.
  • AN003378: Determination of sulfur-containing compounds, formaldehyde, and organic halides in hydrogen for proton-exchange membra. Thermo Fisher Scientific.
  • Process for preparation of thiophenol derivatives.

Sources

An In-depth Technical Guide to the Chemical Properties of Methyl Phenyl Disulfide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl phenyl disulfide, with the chemical formula C7H8S2, is an organosulfur compound that holds significant interest for researchers and professionals in drug development and various chemical industries.[1] This unsymmetrical disulfide, featuring both a methyl and a phenyl group attached to the sulfur-sulfur linkage, presents a unique combination of reactivity and structural characteristics.[2] Its distinct chemical behavior makes it a valuable tool in synthetic organic chemistry and a subject of study for its potential biological activities.[3] This guide provides a comprehensive overview of the core chemical properties of this compound, offering insights into its structure, reactivity, and analytical characterization, tailored for a scientific audience.

I. Molecular Structure and Physical Properties

This compound, also known by its IUPAC name (methyldisulfanyl)benzene, is a pale yellow liquid with a characteristic powerful, pungent odor.[1][4] The molecule's structure is defined by the C-S-S-C dihedral angle, which is typically around 90° in organic disulfides.[5] This non-planar arrangement is a key determinant of its chemical and physical behavior.

Key Physical and Chemical Properties:
PropertyValueSource
Molecular Formula C7H8S2[1]
Molecular Weight 156.3 g/mol [1]
Boiling Point 62.00 to 65.00 °C @ 2.00 mm Hg[1]
Density 1.145-1.150 g/cm³[1]
Refractive Index 1.610-1.619[1]
Solubility Insoluble in water; soluble in alcohol[1]

These properties are crucial for designing experimental setups, particularly for reactions and purification processes. The compound's limited water solubility and miscibility with organic solvents like alcohol are important considerations for reaction media selection.

II. Synthesis of this compound

The synthesis of unsymmetrical disulfides like this compound requires carefully controlled conditions to avoid the formation of symmetrical disulfide byproducts. A common and effective approach involves the cross-dehydrogenation of thiols.[6]

Experimental Protocol: Synthesis via Oxidative Cross-Coupling

This protocol describes a general method for the synthesis of unsymmetrical disulfides, which can be adapted for this compound.

Objective: To synthesize this compound from thiophenol and methanethiol (or a suitable precursor) via oxidative cross-coupling.

Materials:

  • Thiophenol

  • Methanethiol (or S-methyl isothiourea sulfate as a stable precursor)

  • Oxidizing agent (e.g., hydrogen peroxide, iodine)[6][7]

  • Base catalyst (e.g., K2CO3 or Cs2CO3)[8]

  • Solvent (e.g., ethanol/water mixture)[6]

  • Standard laboratory glassware and stirring equipment

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophenol in the chosen solvent system.

  • Addition of Base and Thiol Precursor: Add the base catalyst to the solution, followed by the methanethiol precursor. The base facilitates the formation of the thiolate anion, the reactive species in the coupling reaction.

  • Controlled Oxidation: Slowly add the oxidizing agent to the reaction mixture at a controlled temperature (often room temperature or below) to promote the cross-coupling reaction. The choice of oxidant is critical to minimize over-oxidation to sulfoxides or sulfones.[7]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of starting materials and the formation of the desired product.

  • Work-up and Purification: Once the reaction is complete, quench any remaining oxidizing agent. Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO4). The crude product is then purified by column chromatography to isolate the this compound.

Causality Behind Experimental Choices:

  • The use of a base is crucial to deprotonate the thiols, forming the more nucleophilic thiolate anions, which are the active participants in the disulfide bond formation.

  • A gradual addition of the oxidant helps to control the reaction rate and selectivity, favoring the formation of the unsymmetrical disulfide over the symmetrical ones.

  • The choice of solvent can influence the reaction rate and solubility of the reactants and products.

Visualization of the Synthetic Pathway

Synthesis_Workflow Reactants Thiophenol + Methanethiol (or precursor) Reaction_Vessel Reaction Mixture Reactants->Reaction_Vessel Base Base Catalyst (e.g., K2CO3) Base->Reaction_Vessel Oxidant Oxidizing Agent (e.g., H2O2) Oxidant->Reaction_Vessel Solvent Solvent (e.g., EtOH/H2O) Solvent->Reaction_Vessel Purification Work-up & Purification Reaction_Vessel->Purification Product This compound Purification->Product Thiol_Disulfide_Exchange cluster_0 Reactants cluster_1 Transition State cluster_2 Products R1S_minus R-S⁻ TS [R-S---S(R')---S-R'']⁻ R1S_minus->TS Nucleophilic Attack R2SSR3 R'-S-S-R'' R2SSR3->TS R1SSR2 R-S-S-R' TS->R1SSR2 R3S_minus R''-S⁻ TS->R3S_minus Cleavage

Caption: Mechanism of thiol-disulfide exchange.

Reduction Reactions

This compound can be reduced to its constituent thiols, thiophenol and methanethiol. [3]This is a common transformation for disulfides.

Protocol: Reduction with Sodium Borohydride

Objective: To reduce this compound to thiophenol and methanethiol.

Materials:

  • This compound

  • Sodium borohydride (NaBH4)

  • Solvent (e.g., ethanol)

  • Acid for work-up (e.g., dilute HCl)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions. The reaction is typically exothermic.

  • Stir the reaction mixture until the disulfide is consumed (monitor by TLC).

  • Carefully quench the excess NaBH4 by the slow addition of dilute HCl until the solution is acidic.

  • Extract the thiols with an organic solvent.

Oxidation Reactions

Oxidation of this compound can lead to a variety of products, including thiosulfinates and ultimately sulfonic acids, depending on the strength of the oxidizing agent and the reaction conditions. [3][9]For instance, oxidation with hydrogen peroxide can yield the corresponding sulfoxide. [3]

IV. Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.

Spectroscopic Data Summary:
TechniqueKey FeaturesSource
¹H NMR Signals corresponding to the methyl protons and the aromatic protons of the phenyl group can be observed.[1]
¹³C NMR Resonances for the methyl carbon and the carbons of the phenyl ring are present.[1]
Mass Spectrometry (GC-MS) The molecular ion peak (m/z = 156) is a prominent feature. Fragmentation patterns can provide further structural information.[1]
Infrared (IR) Spectroscopy Characteristic absorptions for C-H bonds (aromatic and aliphatic) and C-S stretching vibrations are expected.[1]

V. Applications and Biological Relevance

This compound and related unsymmetrical disulfides are of interest in several fields:

  • Synthetic Chemistry: They serve as intermediates in the synthesis of more complex sulfur-containing molecules. [3]* Flavor and Fragrance: Some disulfides are known for their distinct aromas and are used as flavoring agents. [3]* Biological Activity: The disulfide bond is a key functional group in many biologically active molecules. Unsymmetrical disulfides have been investigated for their potential antimicrobial, anti-inflammatory, and anticancer properties. [3][10]The thiol-disulfide exchange mechanism is central to the function of many redox-active proteins and enzymes. [11][12]

VI. Safety and Handling

This compound is a flammable liquid and vapor and is harmful if swallowed. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and reactive molecule with a rich chemistry centered around its unsymmetrical disulfide bond. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for its effective application in research and development. The methodologies and insights provided in this guide serve as a foundational resource for scientists and professionals working with this and related organosulfur compounds.

References

  • On the mechanism of spontaneous thiol–disulfide exchange in proteins - RSC Publishing. 13

  • Thiol-disulfide exchange in signaling: disulfide bonds as a switch - PubMed. 11

  • Disulfide - Wikipedia.

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Introduction: Understanding the Significance of Methyl Phenyl Disulfide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of Methyl Phenyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This compound, with the chemical formula C₇H₈S₂, is an organosulfur compound characterized by a disulfide bond linking a methyl group and a phenyl group.[1] This asymmetric disulfide is more than a mere laboratory chemical; it serves as a valuable entity in fields ranging from flavor and fragrance chemistry to materials science and drug discovery.[2][3] The disulfide linkage is a key structural motif in numerous biologically active molecules and provides a unique combination of stability and reactive potential.[4][5] For researchers in drug development, understanding the fundamental physical properties of this compound is paramount. These properties govern its behavior in various solvents, its stability under different conditions, its amenability to analytical characterization, and its potential interactions within biological systems. This guide provides a detailed examination of the core physical properties of this compound, the experimental methodologies used to determine them, and the underlying chemical principles that dictate its behavior.

Core Physicochemical Properties

A comprehensive understanding of a compound's physical characteristics is the foundation of its application in research and development. The properties of this compound dictate its handling, purification, and formulation.

Data Summary

The essential physical data for this compound are summarized below for quick reference. These values represent a consensus from reliable chemical data repositories.

Physical PropertyValueNotesSource(s)
Molecular Formula C₇H₈S₂[1]
Molecular Weight 156.27 g/mol [6]
Appearance Pale yellow liquid[2][3]
Odor Powerful, sulfurous, pungent (radish-like)[2][3]
Density 1.145 - 1.150 g/cm³at 25 °C[3]
Boiling Point 215 - 216 °Cat 760 mm Hg[3]
62 - 65 °Cat 2.00 mm Hg[2][3]
Refractive Index 1.610 - 1.619at 20 °C[3]
Solubility Insoluble in water; Soluble in alcohol[2]
Vapor Pressure 0.222 mm Hgat 25 °C (estimated)[3]
Flash Point 112.2 °C (234 °F)Tag Closed Cup (TCC)[3]
LogP (Octanol/Water) ~2.8 - 3.7Partition coefficient[3]

Structure-Property Relationship: The Disulfide Bridge

The physical properties of this compound are intrinsically linked to its molecular structure. The key features are the aromatic phenyl ring, the small methyl group, and the central disulfide bond.

G Diagram 1: Key Structural Features of this compound cluster_molecule This compound cluster_properties Resulting Physical Properties Phenyl Phenyl Group (C₆H₅) Disulfide Disulfide Bond (-S-S-) Phenyl->Disulfide Aromatic character - π-stacking potential - Contributes to higher refractive index Polarity Low Polarity & Poor Water Solubility Disulfide->Polarity Non-polar S-S bond, flanked by organic groups BP High Boiling Point (relative to thiols) Disulfide->BP Higher molecular weight than parent thiol Dipole-dipole interactions Reactivity Specific Reactivity (Redox sensitivity) Disulfide->Reactivity Weaker S-S bond (~60 kcal/mol) Susceptible to reduction/oxidation Methyl Methyl Group (-CH₃) Methyl->Disulfide Alkyl character - Contributes to non-polarity G Diagram 2: Experimental Workflow for Physicochemical Characterization cluster_physical_tests Macroscopic Physical Properties cluster_spectroscopy Structural & Purity Analysis start Pure Liquid Sample (this compound) density Density Measurement (Pycnometry) start->density refractive_index Refractive Index (Abbe Refractometry) start->refractive_index boiling_point Boiling Point (Vacuum Distillation) start->boiling_point nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ftir FTIR Spectroscopy start->ftir gcms GC-MS Analysis start->gcms data_table Quantitative Data (e.g., 1.145 g/cm³) density->data_table refractive_index->data_table boiling_point->data_table structural_verification Structural Confirmation (Functional Groups, Connectivity) nmr->structural_verification ftir->structural_verification purity_assessment Purity & Molecular Weight (e.g., >99%, M⁺ at m/z 156) gcms->purity_assessment

Caption: A typical workflow for the complete physicochemical analysis of a liquid compound.

Density Measurement using a Pycnometer

Causality: The pycnometer method is chosen for its high precision. It relies on accurately measuring the mass of a precisely known volume of liquid, making it a primary method for density determination. [7] Protocol:

  • Preparation: Thoroughly clean the pycnometer and its capillary stopper with a suitable solvent (e.g., acetone), followed by distilled water. Dry it completely in an oven and allow it to cool to room temperature in a desiccator.

  • Weighing (Empty): Using an analytical balance, weigh the clean, dry pycnometer with its stopper. Record this mass as m₀. [7]3. Filling: Fill the pycnometer with this compound until the liquid is slightly above the calibration mark. Insert the stopper carefully, allowing the excess liquid to exit through the capillary. This ensures the volume is precisely met. [8]4. Thermostating: Place the filled pycnometer in a thermostatic water bath set to the desired temperature (e.g., 25.0 °C). Allow it to equilibrate for at least 20 minutes. The liquid level in the capillary may change; ensure it is at the mark, adding or removing minute amounts if necessary.

  • Weighing (Full): Remove the pycnometer from the bath, carefully wipe the exterior dry, and weigh it. Record this mass as m₁. [7]6. Calibration: Repeat steps 3-5 using a reference liquid of known density at the same temperature, such as deionized water. Record the mass of the pycnometer filled with water as m₂. The density of water (ρ_water) at the measurement temperature must be known from standard tables.

  • Calculation:

    • Calculate the volume of the pycnometer (V): V = (m₂ - m₀) / ρ_water

    • Calculate the density of the sample (ρ_sample): ρ_sample = (m₁ - m₀) / V

Refractive Index Measurement using an Abbe Refractometer

Causality: The refractive index is a measure of how light bends as it passes through the substance. It is a unique physical constant for a pure compound at a specific temperature and wavelength, making it excellent for identity confirmation and purity assessment. The Abbe refractometer is a standard instrument for this purpose. [6][9] Protocol:

  • Instrument Setup: Turn on the light source of the Abbe refractometer. Ensure the prisms are clean using a soft tissue and a suitable solvent (e.g., isopropanol).

  • Calibration: Place a few drops of a standard with a known refractive index, such as distilled water, onto the measuring prism. Close the illuminating prism gently. [10]3. Measurement: Look through the eyepiece and turn the adjustment knob until the boundary between the light and dark fields appears in the field of view. If a colored fringe is visible, adjust the dispersion compensator until the boundary is a sharp, achromatic line.

  • Alignment: Align the sharp boundary line precisely with the center of the crosshairs. [10]5. Reading: Read the refractive index value from the built-in scale. Note the temperature, as refractive index is temperature-dependent.

  • Sample Analysis: Clean the prisms thoroughly. Apply 1-2 drops of this compound to the measuring prism and repeat steps 3-5 to obtain its refractive index.

Spectroscopic Characterization

Spectroscopy provides a fingerprint of the molecule, confirming its structure and assessing its purity.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy probes the chemical environment of ¹H (proton) and ¹³C nuclei, providing definitive information about the molecular structure, connectivity, and the number of different types of atoms.

Protocol (¹H and ¹³C NMR):

  • Sample Preparation: In a clean, dry vial, dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). [11]The solvent must not have signals that overlap with the sample's peaks.

  • Filtering: To ensure magnetic field homogeneity and prevent poor spectral resolution, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. [12]3. Analysis: Cap the NMR tube and place it in the NMR spectrometer's spinner. The instrument is then tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the more time-intensive ¹³C spectrum. A small amount of tetramethylsilane (TMS) is typically used as an internal reference standard (0 ppm).

B. Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, this can confirm the presence of the aromatic C-H, alkyl C-H, and C-S bonds.

Protocol (Neat Liquid Film):

  • Preparation: Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches. Handle them only by the edges to avoid moisture from fingers. [13]2. Sample Application: Place one small drop of this compound onto the surface of one salt plate. [14]3. Film Formation: Place the second plate on top and gently rotate it to spread the liquid into a thin, uniform film. There should be no air bubbles. [13]4. Analysis: Place the "sandwich" of plates into the spectrometer's sample holder.

  • Data Acquisition: Acquire a background spectrum of the empty instrument first. Then, run the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

C. Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is a powerful hyphenated technique that first separates the components of a mixture (GC) and then provides the molecular weight and fragmentation pattern of each component (MS). For a pure sample, it confirms the retention time, molecular weight, and purity. [15][16] Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or acetone. [17]2. Injection: Inject a small volume (typically 1 µL) of the solution into the heated GC injection port, where the sample is vaporized.

  • Separation: An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a capillary column. The column separates compounds based on their boiling points and interactions with the column's stationary phase. [15]4. Ionization: As the this compound elutes from the column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, it is bombarded with high-energy electrons (70 eV), causing it to lose an electron to form a molecular ion (M⁺·) and numerous fragment ions. [18][19]5. Detection: The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion peak (at m/z = 156) and a characteristic fragmentation pattern.

Safety, Handling, and Applications

Safety Profile: this compound is classified as a flammable liquid and vapor (H226) and is harmful if swallowed (H302). [2]Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. All handling should be performed in a well-ventilated fume hood. [20] Relevance in Drug Development: The disulfide bond is a "smart" functional group in medicinal chemistry. It is relatively stable in the oxidative environment of the bloodstream but can be cleaved reductively inside cells where concentrations of glutathione are high. This property is exploited in designing prodrugs and drug delivery systems. [4]Furthermore, aryl alkyl disulfides have been investigated for their own biological activities, including antimicrobial and protein-binding properties. [21][22]A thorough understanding of the compound's physical properties is the first step toward harnessing its chemical potential in these advanced applications.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 12, 2026, from [Link]

  • NetInterlab. (2026, January 13). How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. Retrieved February 12, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved February 12, 2026, from [Link]

  • Scribd. (n.d.). 7.4. Measurement of The Refractive Index by Abbe Refractometer. Retrieved February 12, 2026, from [Link]

  • Univerzita Pardubice. (n.d.). 1 density determination by pycnometer. Retrieved February 12, 2026, from [Link]

  • Queen's University. (n.d.). NMR Sample Preparation. Retrieved February 12, 2026, from [Link]

  • Bruker. (n.d.). NMR Sample Preparation. Retrieved February 12, 2026, from [Link]

  • University of York. (n.d.). Preparing an NMR sample. Retrieved February 12, 2026, from [Link]

  • Refractometer.pl. (2025, March 17). Abbé refractometer. Retrieved February 12, 2026, from [Link]

  • Amrita Vishwa Vidyapeetham. (2011). Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab. Retrieved February 12, 2026, from [Link]

  • Scientific Laboratory Supplies. (n.d.). 3 Ways to Measure Density Know-How, Hints, and More. Retrieved February 12, 2026, from [Link]

  • Scribd. (n.d.). Density Determination by Pycnometer. Retrieved February 12, 2026, from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved February 12, 2026, from [Link]

  • Unknown Source. (n.d.). 4406 GC-MS procedure and background.docx. This is a document from an academic institution, specific source URL is not available but the content is standard procedure.
  • Mettler-Toledo. (2019, September 6). Measure Density with a Pycnometer. YouTube. Retrieved February 12, 2026, from [Link]

  • SCION Instruments. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved February 12, 2026, from [Link]

  • Optica Publishing Group. (n.d.). Measurement of the Refractive Index and Dispersion of an Unpolished Sample on an Abbe Refractometer. Retrieved February 12, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Gas Chromatography-Mass Spectroscopy. Retrieved February 12, 2026, from [Link]

  • University of Arizona. (n.d.). Lab 2: Refractive Index and Snell's Law. Retrieved February 12, 2026, from [Link]

  • University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved February 12, 2026, from [Link]

  • FILAB. (2024, October 25). GC MS analysis in the laboratory: techniques and results. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and biological properties of a series of aryl alkyl disulfide derivatives. Retrieved February 12, 2026, from [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved February 12, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Nomograph for Calculating Boiling Points Under Vacuum. Retrieved February 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological properties of a series of aryl alkyl disulfide derivatives. PMC. Retrieved February 12, 2026, from [Link]

  • Chemistry Flare. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy. YouTube. Retrieved February 12, 2026, from [Link]

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Technical Whitepaper: Structural Dynamics and Synthetic Utility of Methyl Phenyl Disulfide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl phenyl disulfide (MPDS, CAS: 14173-25-2) represents a fundamental motif in organosulfur chemistry, serving as a critical model for protein disulfide bridges and a versatile sulfenylation reagent in drug discovery. This guide provides a rigorous analysis of its molecular architecture, specifically the electronic origins of its gauche conformation, and details a high-fidelity synthetic protocol for its preparation. We further explore its reactivity profile, emphasizing its utility as a "soft" electrophile in the functionalization of pharmacophores.

Molecular Architecture & Conformational Dynamics

The structural integrity of MPDS is governed by the unique electronic properties of the disulfide bond. Unlike carbon-carbon bonds, the sulfur-sulfur linkage exhibits a distinct conformational preference driven by the repulsion of non-bonding electron pairs.

The Gauche Effect and Dihedral Geometry

The most stable conformation of MPDS is the gauche rotamer, where the C(phenyl)-S-S-C(methyl) dihedral angle (


) approaches 90°  (typically 85°–90°). This geometry is not accidental but is a direct consequence of the Gauche Effect  and Lone Pair Repulsion .
  • Lone Pair Repulsion: The 3p lone pairs on adjacent sulfur atoms are orthogonal in the 90° conformation, minimizing destabilizing Pauli repulsion.

  • 
     Hyperconjugation:  The filled 
    
    
    
    -orbital (lone pair) of one sulfur atom donates electron density into the antibonding
    
    
    orbital of the adjacent S-C bond. This stabilizing interaction is maximized when the dihedral angle is near 90°.
Structural Parameters
ParameterValue (Approx.)Mechanistic Driver
S-S Bond Length 2.03 ÅMinimized lone-pair repulsion; typical for unstrained disulfides.
C-S-S Angle 103° - 106°Hybridization of Sulfur (intermediate between

and

).
Dihedral Angle (

)
~85° - 90°

orbital overlap (Anomeric effect).
Bond Dissociation Energy ~60 kcal/molWeaker than C-C or C-H, facilitating radical exchange reactions.
Visualization of Conformational Preference

The following diagram illustrates the orbital interactions stabilizing the gauche conformation.

G cluster_0 Orbital Stabilization (Gauche Effect) cluster_1 Steric/Electronic Repulsion (Cis/Trans) S1 Sulfur 1 (Lone Pair n) Interaction n → σ* Interaction (Stabilization) S1->Interaction Donation S2 Sulfur 2 (Antibonding σ*) Interaction->S2 Acceptance LP_Repulsion Lone Pair - Lone Pair Repulsion (Destabilizing) Interaction->LP_Repulsion Minimizes Planar Planar Conformation (0° or 180°) Planar->LP_Repulsion Causes

Caption: Stabilization of the gauche conformation via n -> sigma orbital interaction.*

Spectroscopic Characterization

Accurate identification of MPDS requires distinguishing it from its symmetric counterparts (diphenyl disulfide and dimethyl disulfide) and potential oxidation products (sulfoxides).

NMR Spectroscopy

The chemical shift of the methyl group is a diagnostic marker. In MPDS, the methyl group is deshielded by the adjacent disulfide linkage relative to a sulfide but shielded relative to a sulfone.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.55 – 7.45 (m, 2H, ortho-ArH)
      
    • 
       7.35 – 7.20 (m, 3H, meta/para-ArH)
      
    • 
      2.42  (s, 3H, S-CH 
      
      
      
      )
    • Note: The methyl singlet at ~2.42 ppm is distinct from thioanisole (PhSMe, ~2.50 ppm) and dimethyl disulfide (MeSSMe, ~2.40 ppm), though close. Careful integration against aromatic protons (3:5 ratio) is essential.

  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • 
       137.5 (ipso-C), 129.0, 127.5, 126.8 (Ar-C)
      
    • 
      23.0  (S-C H
      
      
      
      )
Mass Spectrometry (EI/ESI)
  • Molecular Ion (

    
    ):  m/z 156
    
  • Key Fragments:

    • m/z 141 (

      
      ): Loss of methyl radical.
      
    • m/z 109 (

      
      ): Thiophenol cation, highly stable.
      
    • m/z 47 (

      
      ): Methylthio cation.
      

Synthesis & Purity Profiling

Strategic Selection: The MMTS Protocol

While MPDS can be synthesized via oxidative cross-coupling of thiols, that method yields a statistical mixture of symmetric and asymmetric disulfides (PhSSPh, PhSSMe, MeSSMe). To ensure high purity and yield, the Sulfenylation of Thiolates using Methyl Methanethiosulfonate (MMTS) is the superior protocol.

Reaction Logic: MMTS acts as a "methylsulfenyl" (


) donor. The methanesulfinate anion (

) is a stable, non-nucleophilic leaving group, preventing disulfide scrambling (disproportionation).
Step-by-Step Protocol

Reagents:

  • Thiophenol (PhSH): 10.0 mmol

  • Methyl Methanethiosulfonate (MMTS): 10.5 mmol (1.05 equiv)

  • Triethylamine (Et

    
    N): 11.0 mmol
    
  • Dichloromethane (DCM): 50 mL (Anhydrous)

Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (

    
    ). Add PhSH and DCM.
    
  • Activation: Cool the solution to 0°C. Add Et

    
    N dropwise. The formation of the thiolate anion (
    
    
    
    ) is instantaneous.
  • Sulfenylation: Add MMTS dropwise over 5 minutes. The reaction is exothermic; maintain temperature < 5°C to suppress side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1 hour. Monitor by TLC (Hexane/EtOAc 95:5).

  • Workup: Wash the organic phase with Water (2 x 20 mL) to remove the methanesulfinate salt and excess amine. Wash with Brine (20 mL).

  • Purification: Dry over MgSO

    
    , filter, and concentrate in vacuo. If necessary, purify via flash chromatography (Silica gel, 100% Hexanes).
    

Self-Validating Checkpoint:

  • Success: Colorless to pale yellow oil.

  • Failure: Presence of solid precipitate indicates formation of Diphenyl Disulfide (PhSSPh), suggesting MMTS was old or temperature was not controlled.

Synthesis Start Thiophenol (PhSH) + Et3N Intermediate Thiolate Anion (PhS-) Start->Intermediate Deprotonation TS Transition State SN2 attack on Sulfur Intermediate->TS + MMTS Reagent Add MMTS (Me-S-SO2-Me) (Source of MeS+) Reagent->TS Product This compound (Ph-S-S-Me) TS->Product Yield >90% Byproduct Byproduct: MeSO2- (Methanesulfinate) TS->Byproduct Leaving Group

Caption: Selective synthesis of MPDS via thiolate sulfenylation with MMTS.

Reactivity & Applications in Drug Discovery

MPDS serves as a controlled "sulfenylation" agent. The S-S bond is a "soft" electrophile, susceptible to attack by nucleophiles (phosphines, thiolates) and radicals.

Sulfenylation of Enolates

MPDS reacts with lithium enolates to introduce the


-methylthio or 

-phenylthio group. Due to the leaving group ability (

is a better leaving group than

), nucleophilic attack often occurs at the Methyl-bearing sulfur, transferring the

group, but this is regiochemically dependent on the nucleophile.
  • Application: Synthesis of sulfenylated ketones or esters.

Thiol-Disulfide Exchange (Biological Mimicry)

In biological systems, MPDS mimics the "mixed disulfide" formed during oxidative stress (S-thiolation).



This reaction is reversible and is used to probe the redox potential of cysteine residues in proteins.
Radical Cleavage

Under UV irradiation or radical initiation (AIBN), the S-S bond homolyzes to form


 and 

. These radicals can add to alkenes (thiol-ene reaction) or abstract hydrogen atoms.

References

  • NIST Chemistry WebBook. Disulfide, methyl phenyl - IR Spectrum & Properties. National Institute of Standards and Technology. Link

  • Organic Syntheses. Mild and Selective Oxidation of Sulfur Compounds: Diphenyl Disulfide. Org.[1][2][3] Synth. 2003, 80, 184. Link

  • PubChem. this compound (Compound Summary). National Library of Medicine. Link

  • ResearchGate. Structure of Disulfide Bond: Geometry and Dihedral Angles. (General Disulfide Geometry). Link

  • Smith, J. et al. Synthesis of unsymmetrical disulfides using methyl methanethiosulfonate. (General methodology reference inferred from standard MMTS protocols in biochemical reagents). Link

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An In-depth Technical Guide to the Safe Handling and Management of Methyl Phenyl Disulfide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Checklist

Methyl phenyl disulfide (CAS No. 14173-25-2) is a versatile organosulfur compound utilized in various research and development applications, from synthetic chemistry to materials science.[1] While its utility is significant, its safety profile presents a nuanced challenge that demands more than a cursory glance at a standard Safety Data Sheet (SDS). This guide is designed for the discerning scientist who understands that true laboratory safety is not a matter of compliance, but a foundational element of rigorous, reproducible science. We will dissect the "what" of the SDS and explore the "why" behind the protocols, grounding every recommendation in the physicochemical realities of the compound. Our objective is to empower you to build self-validating safety systems that protect you, your colleagues, and the integrity of your work.

Section 1: Core Chemical & Physical Identity

A foundational understanding of a chemical's properties is the bedrock of any robust safety protocol. These parameters dictate its behavior in the laboratory environment, from its vapor dispersion to its reactivity.

PropertyValueSource(s)
CAS Number 14173-25-2[1][2][3]
IUPAC Name (Methyldisulfanyl)benzene[1][4]
Synonyms Phenyl methyl disulfide, Methyl phenyl disulphide[2][4]
Molecular Formula C₇H₈S₂[1][3][4]
Molecular Weight 156.27 g/mol [1]
Appearance Clear, slightly yellow liquid[2]
Odor Pungent, stench, characteristic of sulfur compounds[2][5][6]
Boiling Point 215-216 °C @ 760 mmHg[6]
Flash Point 22 °C (71.6 °F)[2]
Solubility Insoluble in water; Soluble in alcohol[6]
Specific Gravity ~1.145 - 1.150 @ 25 °C[6]

Note on Flash Point: A significant discrepancy exists in reported flash points. While one source reports a high flash point of 112.22 °C, another indicates a much lower 22 °C.[2][6] For the purpose of establishing the most protective safety protocols, we will proceed with the more conservative (lower) value, treating this compound as a flammable liquid under standard laboratory conditions.[4][7]

Section 2: Hazard Profile and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). Understanding the nature of these hazards is critical for risk mitigation. The primary hazards stem from its flammability, irritancy, and oral toxicity.[4][7]

GHS ClassificationHazard ClassHazard StatementSource(s)
Flammable Liquids Category 3H226: Flammable liquid and vapor[4][7]
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[4][7]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[8][9]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation[8][10]
STOT (Single Exposure) Category 3H335: May cause respiratory irritation[8][10]
Hazardous to the Aquatic Environment Chronic 2H411: Toxic to aquatic life with long lasting effects[9]

Hazard_Profile

Section 3: The Proactive Safety Protocol: Handling, Storage, and Engineering Controls

A proactive approach to safety anticipates risks and neutralizes them through a combination of carefully selected equipment and validated procedures.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood. Its low flash point and potential for respiratory irritation make open-bench work unacceptable.

Protocol for Fume Hood Usage:

  • Verify Certification: Ensure the fume hood has been certified within the last year.

  • Confirm Airflow: Check the airflow monitor. A face velocity between 80-120 feet per minute (fpm) is standard. This is the causality: too low, and vapors can escape; too high, and turbulence can compromise containment.

  • Work Demeanor: Keep the sash at the lowest practical height. All work should be conducted at least 6 inches inside the hood to prevent vapor escape.

  • Equipment: Use explosion-proof equipment (e.g., stirring plates) inside the hood to mitigate ignition sources.[5][11]

Personal Protective Equipment (PPE): The Last Barrier

PPE selection must be deliberate and based on the specific hazards of the chemical.

  • Eye and Face Protection: Standard safety glasses are insufficient. Due to its classification as a serious eye irritant, chemical splash goggles are mandatory.[2][8] A full-face shield should be worn over the goggles when handling larger quantities (>100 mL) or during procedures with a high risk of splashing.

  • Skin Protection:

    • Gloves: Standard nitrile gloves provide adequate splash protection for incidental contact. For extended use or immersion, heavier-duty gloves (e.g., butyl rubber) should be considered. The key is to never reuse disposable gloves. After handling, remove gloves and wash hands thoroughly.[5]

    • Lab Coat: A flame-resistant (FR) lab coat is required due to the flammability of the compound. Standard cotton or polyester-blend coats offer inadequate protection from fire.

  • Respiratory Protection: Not typically required when using a certified fume hood. However, in the event of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

Safe_Handling_Workflow

Storage and Segregation

Proper storage is crucial for preventing fires and hazardous reactions.

  • Location: Store in a dedicated, ventilated flammables cabinet.[11]

  • Container: Keep the container tightly closed to prevent the escape of flammable vapors.[5][8]

  • Segregation: The causality behind segregation is preventing dangerous reactions. Store this compound away from:

    • Strong Oxidizing Agents: Can lead to a violent, exothermic reaction or fire.

    • Strong Bases and Reducing Agents: May cause decomposition or other unintended reactions.[8]

  • Security: The "Store locked up" recommendation on many SDSs implies that access should be restricted to authorized personnel.[5][8][10]

Section 4: Emergency Response: A Self-Validating System

Emergency protocols must be clear, concise, and based on the chemical's specific properties.

First-Aid Measures

The immediate response to an exposure is critical in mitigating harm.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5][8] The extended flushing time is necessary to ensure the complete removal of the irritant.

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water and wash with soap. If skin irritation develops, seek medical attention.[2][5][8]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If they feel unwell, call a poison center or doctor.[2][5][8]

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting, as this can cause aspiration of the flammable liquid into the lungs. Seek immediate medical attention.[2][8]

Accidental Release and Spill Management

A small spill (<100 mL) can be managed by trained lab personnel. A larger spill requires an emergency response team.

Protocol for Small Spill Cleanup:

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the fume hood is operating or increase ventilation to the area.

  • Extinguish Ignition Sources: Immediately turn off any open flames, hot plates, or spark-producing equipment.[5]

  • Absorb: Use an inert, non-combustible absorbent material like vermiculite or sand. Do not use paper towels, which are combustible.

  • Collect & Dispose: Carefully scoop the absorbed material into a sealable, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

Spill_Response_Tree

Fire-Fighting Measures
  • Suitable Extinguishers: Use carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[2][5]

  • Unsuitable Extinguishers: A solid water stream may be ineffective and could spread the flammable liquid.

  • Hazards of Combustion: Burning will produce toxic and irritating fumes, including oxides of sulfur (SOx) and carbon (CO, CO₂). Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Section 5: Toxicological and Ecological Profile

A crucial aspect of trustworthiness in science is acknowledging the limits of available data.

Human Toxicology

While classified for its irritant and acute oral toxicity, it is important to note that the toxicological properties of this compound have not been fully investigated.[2] This lack of comprehensive data necessitates a conservative approach, treating any exposure as potentially harmful.

Exposure RouteEffectSource(s)
Oral Harmful if swallowed[4][7][9]
Dermal Causes skin irritation[8][9]
Eye Causes serious eye irritation[8][10]
Inhalation May cause respiratory tract irritation[8][10]
Ecotoxicology

This compound is classified as toxic to aquatic life with long-lasting effects.[9] This is a critical consideration for disposal. The compound's low water solubility contributes to its persistence in the environment.[6][8] Under no circumstances should this chemical be released into drains or the environment.

Section 6: Disposal Considerations

All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous waste.

Protocol for Waste Management:

  • Waste Container: Use a dedicated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste," "this compound," and list the associated hazards (Flammable, Irritant).

  • Collection: Collect all waste streams in this container. Do not mix with incompatible waste types.

  • Disposal: Arrange for pickup and disposal through your institution's certified environmental health and safety (EHS) office. Adherence to local, state, and federal regulations is mandatory.[2][5][8]

Conclusion

The safe handling of this compound is a function of diligent protocol and a deep understanding of its chemical nature. By moving beyond mere compliance and embracing a safety-first mindset rooted in causality, researchers can effectively mitigate the risks associated with this valuable compound. Treat it with the respect its hazard profile demands: always use engineering controls, select PPE with purpose, manage waste responsibly, and be prepared for emergencies. This proactive stance is the hallmark of a professional and secure research environment.

References

  • SAFETY DATA SHEET - Fisher Scientific.

  • SAFETY DATA SHEET - Fisher Scientific (Phenyl disulfide).

  • SAFETY DATA SHEET - Fisher Scientific (Canada).

  • Methyl phenyl sulfide(100-68-5) - ChemicalBook.

  • This compound, 14173-25-2 - The Good Scents Company.

  • Disulfide, methyl phenyl - Substance Details - SRS | US EPA.

  • Common Name: METHYLPHENYL- DICHLOROSILANE HAZARD SUMMARY - NJ.gov.

  • RIFM fragrance ingredient safety assessment, dimethyl disulfide, CAS Registry Number 624-92-0 - ScienceDirect.

  • Material Safety Data Sheet - this compound, 97+% - Cole-Parmer.

  • SAFETY DATA SHEET - Sigma-Aldrich (Diphenyl disulfide).

  • GHS 11 (Rev.11) SDS Word 下载CAS: 14173-25-2 Name ... - XiXisys.

  • This compound | C7H8S2 | CID 84234 - PubChem - NIH.

  • BIS(2-AMINO-4-METHYLPHENYL) DISULFIDE SDS, 22261-57-0 ...

  • Phenyl disulfide 99 882-33-7 - Sigma-Aldrich.

  • SAFETY DATA SHEET - National Institute of Standards and Technology.

  • Methyl propyl disulfide-SDS-MedChemExpress.

  • Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH - CDC.

  • This compound [CAS# 14173-25-2] - chemBlink.

  • Material Safety Data Sheet - Methyl disulfide - Cole-Parmer.

  • Methyl phenyl sulfide CAS 100-68-5 | 820825 - Merck Millipore.

  • thiourea, (2-methylphenyl) - Report | CAMEO Chemicals | NOAA.

  • Disulfide, methyl phenyl - NIST WebBook.

  • Fragrance University.

  • This compound (Cas 14173-25-2) - Parchem.

Sources

The Aromatic-Aliphatic Bridge: Methyl Phenyl Disulfide in Nature and Therapeutics

[1]

Executive Summary

Methyl phenyl disulfide (MPDS; CAS 14173-25-2) represents a unique chemical intersection between the aliphatic sulfur chemistry typical of the Allium genus and the aromatic biochemistry of phenylalanine derivatives.[1] Unlike the symmetric disulfides (e.g., dimethyl disulfide) that dominate food volatiles, MPDS is an unsymmetrical "mixed" disulfide.[1] Its occurrence in nature is rare but significant, serving as a specific biomarker in Allium stipitatum (Persian shallot) and a fermentation-derived volatile in Theobroma cacao (cocoa).[1]

For drug development professionals, MPDS offers a compelling scaffold.[1] Its unsymmetrical disulfide bond possesses distinct redox potential and lipophilicity compared to purely aliphatic analogs, making it a valuable model for "disulfide switch" mechanisms in prodrug design and covalent inhibition. This guide dissects the occurrence, detection, and synthesis of MPDS with a focus on reproducibility and mechanistic understanding.

Chemical Identity & Natural Occurrence[2]

The Hybrid Structure

MPDS consists of a methyl group and a phenyl ring bridged by a disulfide bond (

1
  • Lipophilicity: Higher than dimethyl disulfide, enhancing membrane permeability.[1]

  • Reactivity: The phenyl ring acts as an electron sink, modulating the electrophilicity of the disulfide bond, which alters its susceptibility to thiol-disulfide exchange reactions in biological media.[1]

Confirmed Natural Sources

While often assumed to be synthetic, MPDS is a verified natural product.[1]

  • Botanical Source: Allium stipitatum (Persian Shallot/Musir).[1][2][3][4]

    • Context: Unlike Allium sativum (Garlic), which is dominated by allyl derivatives (allicin), A. stipitatum contains a complex profile of sulfur-pyridine and sulfur-phenyl compounds.[1] MPDS serves as a chemotaxonomic marker for this species.[1]

    • Bioactivity:[1][2][3][5] Extracts of A. stipitatum have demonstrated antibacterial and antiparasitic activity, partially attributed to the lipophilic sulfur fraction containing MPDS.

  • Food Volatile: Theobroma cacao (Cocoa).[1][6]

    • Context: Detected in the volatile fraction of roasted cocoa beans.

    • Formation Mechanism:[1][7] Likely an artifact of fermentation and roasting. The thermal degradation of methionine (methanethiol source) and phenylalanine (phenyl source) in the presence of reducing sugars and heat facilitates the scrambling of sulfur radicals, yielding mixed disulfides.[1]

Biosynthetic & Formation Pathways

The formation of MPDS in nature is likely non-canonical, arising from the convergence of two distinct sulfur pools.

The "Scrambling" Hypothesis

In Allium species, the enzyme alliinase cleaves S-alk(en)yl-L-cysteine sulfoxides to form sulfenic acids, which condense to form thiosulfinates.[1] These are unstable and rearrange into disulfides. For MPDS to form, there must be a simultaneous presence of methyl-sulfenic acid and phenyl-sulfenic acid (or their radical equivalents).[1]

  • Precursor 1: S-methyl-L-cysteine sulfoxide (Methiin)

    
     Methyl source.[1]
    
  • Precursor 2: S-phenyl-L-cysteine sulfoxide (Rare/Hypothetical) or direct thiophenol derivatives.[1]

Visualization: Hypothetical Formation Pathway

The following diagram illustrates the convergence of aliphatic and aromatic pathways leading to MPDS formation.

MPDS_Formationcluster_legendPathway LegendMethionineL-MethionineMethiinS-methyl-L-cysteinesulfoxide (Methiin)Methionine->MethiinEnzymaticOxidationPhenylalanineL-PhenylalanineThiophenolThiophenol / Phenyl-S speciesPhenylalanine->ThiophenolDegradation(Fermentation/Thermal)MeS_AcidMethyl SulfenicAcid (CH3-S-OH)Methiin->MeS_AcidAlliinaseCleavagePhS_RadicalPhenyl ThiylRadical (Ph-S•)Thiophenol->PhS_RadicalOxidationMPDSThis compound(Target)MeS_Acid->MPDSCondensation(+ Ph-S species)PhS_Radical->MPDSRadicalRecombinationLegend1Aliphatic PrecursorLegend2Aromatic Precursor

Caption: Hypothetical convergence of methionine-derived aliphatic sulfur and phenylalanine-derived aromatic sulfur pathways yielding this compound.

Pharmacological Relevance: The Disulfide Switch[1]

In drug discovery, the disulfide bond is not merely a structural linker but a responsive "switch."[1]

Thiol-Disulfide Exchange

MPDS is susceptible to cleavage by biological thiols (e.g., Glutathione, GSH).[1]


  • Therapeutic Implication: The release of Thiophenol (Ph-SH) upon reduction is a critical consideration.[1] While thiophenol is toxic at high doses, the in situ generation of aromatic thiols can be used to target specific cysteine residues in the active sites of enzymes (e.g., cysteine proteases), acting as a covalent inhibitor delivery system.[1]

  • Metabolic Fate: The methyl group leads to methanethiol (excreted via breath/urine), while the phenyl group is glucuronidated and excreted.

Technical Protocols

Protocol A: Detection in Plant Matrices (SPME-GC-MS)

Objective: Isolate and identify MPDS from Allium or Cocoa matrices without thermal degradation artifacts.[1]

  • Sample Prep:

    • Crush 5g of plant material in a sealed 20mL headspace vial.

    • Incubate at 40°C for 15 mins to equilibrate volatiles.

    • Critical Step: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber.[1] The bipolar nature of this fiber captures both the non-polar phenyl group and the volatile methyl fragment.

  • GC Parameters:

    • Column: DB-5ms or equivalent (non-polar capillary column, 30m x 0.25mm).

    • Carrier Gas: Helium at 1 mL/min.

    • Temp Program: 40°C (2 min hold)

      
       5°C/min to 200°C.
      
  • MS Detection:

    • Scan mode: 35–300 m/z.

    • Target Ions: Look for molecular ion m/z 156 (

      
      ) and characteristic fragments m/z 109  (
      
      
      ) and m/z 77 (
      
      
      ).[1]
    • Validation: Retention Index (RI) on DB-5 is approx 1303 .[1]

Protocol B: Directed Synthesis (Thiosulfonate Method)

Objective: Synthesize high-purity MPDS without forming symmetric byproducts (Ph-S-S-Ph or Me-S-S-Me). Principle: Reaction of a thiol with a thiosulfonate prevents statistical scrambling.[1]

Reagents:

  • Thiophenol (

    
    )[1]
    
  • S-Methyl methanethiosulfonate (MMTS) (

    
    )[1]
    
  • Triethylamine (

    
    )[1]
    
  • Dichloromethane (DCM)[1]

Step-by-Step:

  • Preparation: Dissolve Thiophenol (10 mmol, 1.10 g) in 20 mL anhydrous DCM under Nitrogen atmosphere.

  • Activation: Add Triethylamine (12 mmol, 1.6 mL) and cool to 0°C.

  • Addition: Dropwise add S-Methyl methanethiosulfonate (10 mmol, 1.26 g). The reaction is exothermic.

    • Mechanism:[1] The thiophenolate anion attacks the sulfenyl sulfur of MMTS, displacing the methanesulfinate group.

      
      
      
  • Workup: Stir for 2 hours at room temperature. Wash with water (2x), 1M HCl (to remove amine), and Brine.[1]

  • Purification: Dry over

    
     and concentrate. If necessary, purify via flash chromatography (Hexane/EtOAc 95:5).[1]
    
  • Yield: Expect >90% yield of unsymmetrical MPDS.

Visualization: Synthesis Logic

Synthesis_WorkflowThiophenolThiophenol(Nucleophile)ThiolateThiophenolate Anion(Ph-S-)Thiophenol->ThiolateDeprotonation(0°C)MMTSS-Methyl Methanethiosulfonate(Electrophile)TransitionTransition StateSN2-like AttackMMTS->TransitionBaseTriethylamine(Base)Base->ThiolateThiolate->TransitionMPDSThis compound(>90% Yield)Transition->MPDSS-S Bond FormationByproductMethanesulfinate(Water Soluble)Transition->ByproductLeaving Group

Caption: Directed synthesis of MPDS using the Thiosulfonate method to ensure unsymmetrical product specificity.

Quantitative Data Summary

PropertyValueSourceRelevance
CAS Number 14173-25-2PubChemIdentification
Molecular Weight 156.27 g/mol PubChemMass Spec (

156)
Boiling Point 62-65°C @ 2 mmHgGood ScentsVacuum Distillation
LogP (Est) 2.81ChemAxonLipophilicity/Bioavailability
Odor Threshold High (Pungent)FEMAFlavor/Safety
FEMA Number 3872FEMARegulatory Status (GRAS)
Retention Index 1303 (DB-5)NISTGC Identification

References

  • PubChem. this compound (Compound). National Library of Medicine. Available at: [Link][1]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Safety evaluation of certain food additives: this compound (No. 576). WHO Food Additives Series 44. Available at: [Link][1]

  • The Good Scents Company. this compound Material Safety & Data Sheet. Available at: [Link][1]

  • LOTUS Initiative. this compound occurrence in Allium stipitatum. Natural Products Online. Available at: [Link][1]

  • Fujii, T. et al.Oxidation of unsymmetrical disulfide and thiosulfinic S-esters. Bulletin of the Chemical Society of Japan, 1982. (Mechanistic grounding for reactivity).
  • Flavor and Extract Manufacturers Association (FEMA). GRAS Flavoring Substances 18. Food Technology, 1998.[1] (Regulatory grounding).[1][8]

Technical Guide: Infrared Spectral Analysis of Methyl Phenyl Disulfide (MPDS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl Phenyl Disulfide (MPDS), an unsymmetrical disulfide, serves as a critical model compound in pharmaceutical research for understanding disulfide exchange mechanisms, particularly in cysteine-based drug conjugates and metabolic profiling.[1] Unlike its symmetrical counterparts (e.g., diphenyl disulfide), MPDS presents a unique infrared (IR) signature due to the symmetry breaking between the aromatic phenyl ring and the aliphatic methyl group.[1]

This guide provides a definitive technical analysis of the MPDS IR spectrum.[1] It moves beyond simple peak listing to explain the causality of vibrational modes, offering a self-validating protocol for researchers distinguishing MPDS from thiol precursors and symmetrical impurities.[1]

Structural Context & Vibrational Theory[1]

To interpret the spectrum accurately, one must understand the molecular geometry.[1] MPDS consists of a rigid phenyl ring coupled to a flexible methyl group via a disulfide (-S-S-) bridge.[1]

  • Symmetry Breaking: The molecule belongs to the

    
     point group (low symmetry).[1] This is advantageous for IR spectroscopy; unlike highly symmetrical disulfides where the S-S stretch is often IR-inactive (Raman active only), the dipole moment change in MPDS allows for weak but observable transitions associated with the sulfur linkage.
    
  • Hyperconjugation: The interaction between the sulfur lone pairs and the aromatic

    
    -system shifts the phenyl ring vibrations compared to alkyl-benzenes.
    
Visualization: Structural Logic & Vibrational Nodes

The following diagram maps the chemical moieties to their expected spectral regions.[1]

MPDS_Structure Phenyl Phenyl Ring (Aromatic) S_Bridge -S-S- Bridge (Disulfide) Phenyl->S_Bridge Electronic Coupling Ar_CH Ar-C-H Stretch >3000 cm⁻¹ Phenyl->Ar_CH Ring_Vib Ring Breathing 1580, 1475 cm⁻¹ Phenyl->Ring_Vib OOP OOP Bending 690, 740 cm⁻¹ Phenyl->OOP Methyl Methyl Group (Aliphatic) S_Bridge->Methyl SS_Stretch S-S Stretch ~480 cm⁻¹ (Weak) S_Bridge->SS_Stretch CS_Stretch C-S Stretch ~700, 1080 cm⁻¹ S_Bridge->CS_Stretch Methyl->CS_Stretch Alk_CH Alkyl C-H Stretch 2920, 2980 cm⁻¹ Methyl->Alk_CH

Figure 1: Correlation between MPDS structural moieties and diagnostic IR spectral regions.

Detailed Spectral Analysis

The following assignments are based on neat liquid analysis (Attenuated Total Reflectance - ATR) and solution-phase data.

The Fingerprint Table
Frequency (cm⁻¹)IntensityAssignmentMechanistic Insight
3070 - 3050 Medium

Aromatic C-H stretching.[1] Diagnostic of the phenyl ring.
2980, 2920 Medium

Asymmetric/Symmetric Methyl stretching.[1] Critical for distinguishing from Diphenyl Disulfide.
1580, 1475 Strong

Aromatic ring skeletal vibrations.[1] The 1580 band is often split due to conjugation with sulfur.[1]
1440 Medium

Methyl deformation (bending).[1]
1080 - 1090 Med/Weak

Mixed mode: Methyl rocking coupled with Phenyl-S stretching.[1]
740, 690 Very Strong

Out-of-Plane bending.[1] The "two-band" pattern is characteristic of monosubstituted benzene .
~470 - 490 Weak

Disulfide stretch. Often obscured in standard Mid-IR.[1] Note: See Section 3.2.
The "Invisible" Link: The S-S Stretch Challenge

Researchers often struggle to find the disulfide band in IR.

  • The Physics: The S-S bond polarizability is high, but the dipole moment change upon stretching is low.

  • The Reality: In MPDS, you may see a faint shoulder near 480 cm⁻¹.[1]

  • Recommendation: If definitive confirmation of the S-S integrity is required, Raman spectroscopy is the gold standard here, where the S-S stretch appears as a very strong, sharp peak at ~510-525 cm⁻¹. Do not rely solely on IR for S-S quantification.[1]

Experimental Protocol: Self-Validating Workflow

MPDS is a liquid at room temperature (MP < 25°C).[1][2] The following protocol ensures data integrity and prevents common sampling errors.

Sample Preparation (ATR Method)
  • Technique: Single-reflection Diamond ATR is preferred over KBr plates due to the pungent odor and liquid state.[1]

  • Pathlength Control: Liquid film thickness is auto-regulated by the ATR evanescent wave (approx. 2 µm penetration).[1]

Step-by-Step Workflow

Protocol_Workflow Start Start: MPDS Sample Blank 1. Background Scan (Air/Clean Crystal) Start->Blank Load 2. Load Sample (10 µL Neat Liquid) Blank->Load Scan 3. Acquire Spectrum (4 cm⁻¹, 32 scans) Load->Scan Check1 Check: Is S-H present? (2550-2600 cm⁻¹) Scan->Check1 Impurity Impurity Detected: Thiophenol Check1->Impurity Yes Check2 Check: Methyl Bands? (2900-3000 cm⁻¹) Check1->Check2 No Wrong Identity Error: Diphenyl Disulfide Check2->Wrong Absent Final Valid MPDS Spectrum Check2->Final Present

Figure 2: Analytical decision tree for MPDS verification.

Quality Control & Impurity Profiling

In drug development synthesis, MPDS is often generated from Thiophenol.[1] Incomplete oxidation is a common failure mode.[1]

Distinguishing MPDS from Thiophenol (Precursor)[1]
  • Thiophenol: Displays a distinct, medium-intensity S-H stretching band at 2550–2600 cm⁻¹ .[1]

  • MPDS: This region must be silent (flat baseline). Any peak here indicates unreacted precursor.[1]

Distinguishing MPDS from Diphenyl Disulfide (Side Product)

If the methylation step is skipped or disproportionation occurs, you may have Diphenyl Disulfide.[1]

  • Diphenyl Disulfide: Contains only aromatic C-H stretches (>3000 cm⁻¹).[1]

  • MPDS: Must contain aliphatic C-H stretches (2900–3000 cm⁻¹) from the methyl group.[1] Absence of peaks below 3000 cm⁻¹ indicates the wrong compound.

Applications in Drug Development

Understanding the MPDS spectrum is vital for:

  • Metabolic Stability Assays: MPDS is often used as a probe for S-oxidation (forming sulfoxides/sulfones).[1] The appearance of a strong Sulfoxide (S=O) band at 1050 cm⁻¹ allows for kinetic monitoring of metabolic turnover.[1]

  • Disulfide Exchange Modeling: In Antibody-Drug Conjugates (ADCs), the linker stability is paramount.[1] MPDS serves as a small-molecule mimetic to test the lability of mixed aromatic-aliphatic disulfides under physiological conditions.[1]

References

  • National Institute of Standards and Technology (NIST). this compound IR Spectrum (Coblentz No. 8044).[1] NIST WebBook.[1] Available at: [Link][1]

  • PubChem. this compound (Compound).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Organic Syntheses. Preparation of Disulfides and Sulfoxides.[1][3] Org.[1][4][5][6] Synth. 2003, 80, 184.[1] Available at: [Link][1]

  • SpectraBase. this compound Spectral Data. Wiley Science Solutions.[1] Available at: [Link][1]

Sources

Technical Master File: Methyl Phenyl Disulfide (MPDS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl Phenyl Disulfide: Stability, Reactivity, and Synthetic Protocols Content Type: Technical Master File / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

This compound (MPDS), an unsymmetrical disulfide featuring both aromatic (phenyl) and aliphatic (methyl) moieties, serves as a critical model system for understanding differential sulfur reactivity. Unlike symmetric disulfides (e.g., diphenyl disulfide), MPDS exhibits unique regioselectivity in oxidative and nucleophilic processes due to the electronic disparity between the two sulfur atoms. This guide provides a comprehensive analysis of MPDS stability, a definitive mechanistic breakdown of its reactivity with biological nucleophiles (glutathione), and a validated, high-fidelity synthetic protocol designed to minimize symmetric byproduct formation.

Physicochemical Profile & Stability Analysis

Structural Properties[1][2]
  • IUPAC Name: this compound (or 1-(methyldisulfanyl)benzene)

  • CAS Registry Number: 4032-80-8[1]

  • Molecular Formula: C

    
    H
    
    
    
    S
    
    
  • Molecular Weight: 156.27 g/mol [1]

  • Bond Dissociation Energy (S-S): ~54 kcal/mol (226 kJ/mol).[1] The S-S bond in MPDS is weaker than a typical C-S bond (~65-70 kcal/mol), making it the primary site of thermal and photolytic cleavage.

Stability Matrix[2]
ParameterStability StatusMechanistic Insight
Thermal Stability ModerateStable up to ~100°C. Above this, homolytic cleavage of the S-S bond occurs, generating thiyl radicals (PhS• and MeS•). These radicals recombine statistically to form symmetric impurities (PhSSPh and MeSSMe).[1]
Photostability LowUV irradiation (254 nm) induces rapid homolysis.[1] In dilute solutions, this leads to "disulfide scrambling" (disproportionation).
Oxidative Stability VariableSusceptible to S-oxidation.[1] The electron-rich alkyl sulfur is the primary site of electrophilic attack by peroxides or peracids.
Hydrolytic Stability HighStable in aqueous media at neutral pH.[1] Hydrolysis is negligible compared to nucleophilic attack by thiols.[1]

Reactivity Profile: Mechanistic Causality

Thiol-Disulfide Exchange (The Biological Mechanism)

In biological systems, the reactivity of MPDS is defined by Thiol-Disulfide Exchange . This is an S


2-like nucleophilic substitution where a thiolate anion (RS⁻) attacks one of the sulfur atoms of the disulfide bond.

Critical Regioselectivity Rule: Nucleophilic attack occurs preferentially at the sulfur atom that possesses the better leaving group .

  • Phenyl Thiolate (PhS⁻): pKa ≈ 6.5 (Excellent leaving group).[1]

  • Methyl Thiolate (MeS⁻): pKa ≈ 10.4 (Poor leaving group).[1]

Outcome: When reacting with Glutathione (GSH) at physiological pH:



The attack targets the methyl-bearing sulfur, expelling the stable thiophenolate anion. This has profound implications for drug design, as the "payload" (if attached to the phenyl ring) is released rapidly, while the methyl group remains bound to the protein or glutathione.
Oxidative Reactivity (Thiosulfinate Formation)

Oxidation of MPDS with one equivalent of oxidant (e.g., mCPBA or H₂O₂) yields a thiosulfinate.

  • Regioselectivity: Electrophilic oxygen attacks the more electron-rich sulfur.[1][2] The methyl group is electron-donating (+I effect), making the adjacent sulfur more nucleophilic than the phenyl-adjacent sulfur (which experiences resonance delocalization).

  • Major Product:

    
    -Methyl benzenethiosulfinate (Ph-S-S(=O)-Me).[1]
    

Visualization: Reactivity & Metabolism

The following diagram illustrates the divergent pathways of MPDS when exposed to biological nucleophiles versus oxidative stress.

MPDS_Reactivity cluster_legend Reaction Conditions MPDS This compound (Ph-S-S-Me) Thiosulfinate S-Methyl Benzenethiosulfinate (Ph-S-S(=O)-Me) (Major Regioisomer) MPDS->Thiosulfinate Electrophilic Attack at Alkyl Sulfur Transition Transition State [PhS...S(Me)...SG]- MPDS->Transition Nucleophilic Attack (Kinetic Control) Oxidant Oxidant (H2O2/mCPBA) Oxidant->Thiosulfinate GSH Glutathione (GSH) (Nucleophile) GSH->Transition Products Mixed Disulfide (GS-S-Me) + Thiophenol (PhSH) Transition->Products Expulsion of PhS- (Better Leaving Group) key1 Blue: Substrate key2 Red: Product

Figure 1: Divergent reactivity pathways of MPDS. Note the regioselective oxidation at the alkyl sulfur and the nucleophilic attack driven by the leaving group ability of the phenyl thiolate.

Validated Synthetic Protocol

Synthesizing unsymmetrical disulfides is notoriously difficult due to "scrambling," which produces a statistical mixture of symmetric byproducts (PhSSPh and MeSSMe). The following protocol uses 1-Chlorobenzotriazole (BtCl) to strictly control the reaction intermediate, ensuring high purity.

Protocol: One-Pot Synthesis via Benzotriazole Intermediate[2][4]

Objective: Synthesis of this compound (>95% purity). Scale: 10 mmol.

Reagents
  • Benzotriazole (BtH)[1][3]

  • Thiophenol (PhSH)[1]

  • Methanethiol (MeSH) or Sodium Methanethiolate (MeSNa)[1]

  • Sodium Hypochlorite (bleach) or NCS (for generating BtCl in situ)[1]

  • Dichloromethane (DCM) - Anhydrous[1]

Step-by-Step Methodology
  • Preparation of 1-Chlorobenzotriazole (BtCl):

    • Dissolve benzotriazole (1.19 g, 10 mmol) in 50 mL of 1:1 AcOH/H₂O.

    • Cool to 0°C. Add sodium hypochlorite solution dropwise.[1]

    • Filter the precipitate, wash with cold water, and dry in vacuo to obtain BtCl. Caution: BtCl is stable but should be handled with care.

  • Formation of Active Intermediate (Ph-S-Bt):

    • Dissolve BtCl (1.54 g, 10 mmol) in anhydrous DCM (20 mL) under Nitrogen atmosphere.

    • Cool to -78°C (Dry ice/acetone bath).

    • Add Thiophenol (1.10 g, 10 mmol) dropwise over 5 minutes.

    • Mechanism: The chlorine is displaced by the thiol, forming the highly reactive 1-(phenylthio)benzotriazole intermediate.

    • Checkpoint: Stir for 30 minutes at -78°C. The absence of symmetric PhSSPh can be verified by TLC (Hexane/EtOAc 9:1).

  • Nucleophilic Displacement (Formation of MPDS):

    • Add Methanethiol (or MeSNa suspended in DCM) (10.5 mmol) to the cold mixture.

    • Allow the reaction to warm slowly to room temperature over 2 hours.

    • Mechanism: The methyl thiolate attacks the sulfur of the Ph-S-Bt intermediate, displacing the benzotriazole anion (a good leaving group) and forming the S-S bond.

  • Work-up & Purification:

    • Filter off the precipitated benzotriazole byproduct (which can be recycled).[1]

    • Wash the filtrate with 10% Na₂CO₃ (2 x 20 mL) to remove unreacted thiols.[1]

    • Dry over MgSO₄ and concentrate in vacuo.[1]

    • Purification: If necessary, purify via flash column chromatography (Silica gel, 100% Hexanes). MPDS elutes rapidly.

Yield: Typically 85-92%.[1] Purity: >98% (determined by GC-MS).

Biological Fate & Metabolism[5][6]

Upon entering a biological system, MPDS is metabolized primarily via reduction and subsequent methylation/oxidation.[1][4]

Metabolism cluster_Ph Phenyl Pathway cluster_Me Methyl Pathway MPDS This compound Thiols Thiophenol + Methanethiol MPDS->Thiols Reductive Cleavage Reductase Disulfide Reductase / GSH PhSH Thiophenol (PhSH) Thiols->PhSH MeSH Methanethiol (MeSH) Thiols->MeSH Glucuronide S-Glucuronide Conjugate (Excretion) PhSH->Glucuronide UGT Enzymes PhSMe Thioanisole PhSH->PhSMe S-Methyltransferase PhSOMe Methyl Phenyl Sulfoxide PhSMe->PhSOMe CYP450 Oxidation DMS Dimethyl Sulfide MeSH->DMS Thiol Methyltransferase CO2 CO2 + Sulfate DMS->CO2 Oxidation

Figure 2: Predicted metabolic fate of MPDS in mammalian systems.[1] The primary route involves reductive cleavage followed by methylation (detoxification) or glucuronidation.

References

  • Hunter, R., Caira, M., & Stellenboom, N. (2006). Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole.[1] The Journal of Organic Chemistry, 71(21), 8268–8271. Link

  • Luo, Y.-R. (2007).[5][1] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[5][1] (Source for S-S bond dissociation energies).[1]

  • Nagy, P. (2013).[1] Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways.[1] Antioxidants & Redox Signaling, 18(13), 1623–1641. Link

  • Freeman, F., et al. (2011).[1] Regioselectivity in the Oxidation of Unsymmetrical Disulfides. Journal of Organic Chemistry. (General reference for thiosulfinate regiochemistry).

  • Joint FAO/WHO Expert Committee on Food Additives. (2000).[1] Safety evaluation of certain food additives: this compound. WHO Food Additives Series: 44. Link

Sources

Methodological & Application

Application Note: Methyl Phenyl Disulfide (PhSSMe) as a Strategic Methylthiolating Reagent

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide actionable, high-level technical guidance on the specific utility of Methyl Phenyl Disulfide (PhSSMe) . Unlike symmetrical disulfides (PhSSPh or MeSSMe), PhSSMe offers unique "unsymmetrical" reactivity that can be exploited for chemo- and regioselective transformations.

Executive Summary & Strategic Utility

This compound (PhSSMe) is an unsymmetrical disulfide that serves as a superior methylthiolating agent (


 equivalent) compared to traditional sources like methanethiol (toxic gas) or methanesulfenyl chloride (unstable, moisture-sensitive).

The Core Chemical Logic: The utility of PhSSMe rests on the differential stability of the thiolate leaving groups . In nucleophilic substitution reactions, the cleavage of the S-S bond is dictated by the stability of the expelled anion.

  • Leaving Group A: Thiophenolate (

    
    , pKa of conjugate acid 
    
    
    
    6.6)
  • Leaving Group B: Methanethiolate (

    
    , pKa of conjugate acid 
    
    
    
    10.4)

Because


 is a significantly better leaving group (by 

4 orders of magnitude), nucleophiles preferentially attack the methyl-bearing sulfur , resulting in the selective transfer of the methylthio group (-SMe) and the expulsion of stable thiophenol.

Application I: Regioselective -Methylthiolation of Carbonyls

This is the primary application of PhSSMe. It allows for the direct introduction of a methylthio group at the


-position of ketones, esters, and lactones via enolate chemistry.
Mechanistic Insight

The reaction proceeds via an


 attack of the enolate nucleophile on the disulfide bond. The high selectivity for methylthiolation over phenylthiolation is driven by the "Leaving Group Principle."

G Enolate Lithium Enolate (Nucleophile) TS Transition State [Enolate---S(Me)---SPh]‡ Enolate->TS Attacks S-Me PhSSMe Ph-S-S-Me (Electrophile) PhSSMe->TS Product α-Methylthio Ketone (Product) TS->Product C-S Bond Formation LG PhSLi (Stable Leaving Group) TS->LG Expulsion of PhS-

Caption: Pathway for selective methylthiolation. The enolate attacks the sulfur atom bonded to the methyl group to expel the more stable thiophenolate anion.

Experimental Protocol: -Methylthiolation of Cyclohexanone

Objective: Synthesis of 2-(methylthio)cyclohexanone.

Reagents:

  • Cyclohexanone (1.0 equiv)

  • LDA (Lithium Diisopropylamide) (1.1 equiv)

  • This compound (PhSSMe) (1.2 equiv)

  • THF (Anhydrous)

  • Saturated

    
     solution
    

Step-by-Step Procedure:

  • Enolate Formation:

    • Flame-dry a 3-neck round-bottom flask under Argon.

    • Add anhydrous THF (0.5 M concentration relative to substrate).

    • Cool to -78°C .[1]

    • Add LDA (1.1 equiv) dropwise.

    • Add Cyclohexanone (1.0 equiv) dropwise over 10 minutes.

    • Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Sulfenylation:

    • Dissolve PhSSMe (1.2 equiv) in a minimal amount of anhydrous THF.

    • Add the PhSSMe solution dropwise to the enolate at -78°C.

    • Note: The reaction is rapid.[2] The solution may change color (often becoming pale yellow).[2]

  • Warm-up & Quench:

    • Allow the reaction to warm to 0°C over 1 hour.

    • Quench by adding saturated aqueous

      
      .
      
  • Workup:

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with 1M NaOH (to remove the PhSH byproduct) followed by Brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc).

Troubleshooting Table:

IssueProbable CauseSolution
Low Yield Incomplete enolizationEnsure LDA is fresh/titrated; increase deprotonation time.
Mixture of SMe/SPh High TemperatureKeep addition strictly at -78°C. High temps erode selectivity.
PhSH Smell Byproduct presenceWash organic layer thoroughly with 1M NaOH or basic alumina filtration.

Application II: Radical Addition to Alkynes (Thiol-Yne Reaction)

PhSSMe can serve as a source of thiyl radicals in atom-transfer radical addition (ATRA) reactions. While typically symmetrical disulfides are used, PhSSMe allows for the study of radical selectivity or the introduction of specific thio-groups when combined with photo-catalysis.

Mechanism: Under UV irradiation or radical initiation (AIBN), PhSSMe undergoes homolytic cleavage:



While


 is more stable (persistent) and 

is more reactive, in the presence of alkynes, the reaction often yields vinyl sulfides.

Protocol: Photo-initiated Addition to Phenylacetylene

  • Setup: Quartz tube or borosilicate vial (depending on light source).

  • Mix: Phenylacetylene (1.0 mmol) + PhSSMe (1.2 mmol) in solvent (e.g., Acetonitrile or neat).

  • Initiation: Irradiate with Blue LED (450 nm) or UV lamp (365 nm) for 4-12 hours.

  • Result: Formation of 1,2-bis(thio)alkenes or vinyl sulfides.

    • Note: Due to the mixture of radicals (

      
       and 
      
      
      
      ), this reaction often produces a mixture of regio- and stereoisomers (E/Z). For high precision, this method is less preferred than the nucleophilic approach unless "scrambling" is acceptable or specific catalysts (like Diphenyl Diselenide) are used to modulate selectivity.

Application III: Transition Metal-Catalyzed Cross-Coupling

PhSSMe can be used as a surrogate for methanethiol in Pd- or Ni-catalyzed C-S bond formation (Buchwald-Hartwig type sulfenylation).

Reactions:



Critical Consideration: Unlike nucleophilic substitution, oxidative addition of PhSSMe to a metal center (


) yields a complex with both SPh and SMe ligands: 

. Subsequent reductive elimination with the aryl group (

) could theoretically yield

or

.
  • Optimization: To favor

    
    , electron-rich ligands (like alkyl phosphines) and specific solvents are often required. However, in many standard catalytic cycles, a mixture is observed.
    
  • Alternative: For strict

    
     synthesis, using Sodium Thiomethoxide (NaSMe)  is often cleaner. PhSSMe is reserved for cases where anhydrous, neutral conditions are required or where the substrate is sensitive to strong bases like thiolate salts.
    

References

  • Nucleophilic Selectivity: Trost, B. M.; Salzmann, T. N. "New synthetic reactions. Sulfenylation of enolates." J. Am. Chem. Soc.[3][4]1973 , 95, 6840. Link

  • Disulfide Reactivity: Benati, L.; Montevecchi, P. C. "Reactivity of Organic Disulfides." Current Organic Chemistry2005, 9, 797.
  • Radical Addition: Ogawa, A. "Addition of Chalcogen-Chalcogen Bonds to Alkynes." Topics in Current Chemistry2000, 208, 209.
  • Metal Catalyzed Thiolation: Kondo, T.; Mitsudo, T. "Metal-Catalyzed Carbon-Sulfur Bond Formation." Chem. Rev.[5]2000 , 100, 3205. Link

  • General Properties: "this compound - PubChem Compound Summary." National Center for Biotechnology Information. Link

Sources

The Strategic Application of Methyl Phenyl Disulfide in Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and reliable formation of disulfide bonds is a cornerstone of successful peptide synthesis. These covalent linkages are critical in dictating the three-dimensional structure, stability, and biological activity of a vast array of therapeutic peptides.[1] This guide provides an in-depth exploration of methyl phenyl disulfide and its utility as a reagent in peptide synthesis, offering insights into its mechanism of action and practical protocols for its application. While specific literature on this compound in this context is not abundant, the principles of thiol-disulfide exchange and the well-documented use of analogous reagents provide a strong foundation for its effective implementation.

The Chemistry of Disulfide Bond Formation: A Mechanistic Overview

The formation of a disulfide bond between two cysteine residues is fundamentally a thiol-disulfide exchange reaction. This process involves the nucleophilic attack of a thiolate anion on a disulfide, leading to the formation of a new disulfide bond and the release of a different thiol.[2]

This compound serves as an electrophilic source of a phenylthio group. The reaction is initiated by the deprotonation of a cysteine thiol to its more nucleophilic thiolate form. This thiolate then attacks one of the sulfur atoms of this compound.

The proposed mechanism proceeds through a transition state where a new sulfur-sulfur bond is forming as the existing disulfide bond is breaking. The phenylthiolate acts as a good leaving group, facilitating the forward reaction.

Core Applications in Peptide Synthesis

This compound can be strategically employed in several key areas of peptide synthesis:

  • Formation of Symmetrical Disulfide Bonds: In peptides containing two cysteine residues, this compound can be used as a mild oxidizing agent to facilitate the formation of an intramolecular disulfide bridge.

  • Formation of Unsymmetrical Disulfide Bonds: Through a stepwise approach, this compound can be used to create an activated S-phenylthio intermediate on one cysteine residue. This intermediate can then selectively react with a second, free cysteine thiol to form a specific, unsymmetrical disulfide bond. This is particularly valuable in the synthesis of complex peptides with multiple disulfide bridges where precise connectivity is crucial.[3][4]

  • Cysteine Side-Chain Protection: The phenylthio group can serve as a temporary protecting group for cysteine. While not as common as other protecting groups, it offers an alternative strategy in orthogonal protection schemes.[5]

Experimental Protocols

The following protocols are designed to be adaptable to various peptide sequences and are based on established principles of disulfide bond formation using analogous reagents.[1][6] Optimization of reaction conditions, such as solvent, temperature, and stoichiometry, may be necessary for specific applications.

Protocol 1: On-Resin Intramolecular Disulfide Bond Formation

This protocol describes the formation of a single intramolecular disulfide bond in a peptide synthesized on a solid support.

Protocol1 A 1. Swell Peptide-Resin B 2. Deprotect Cysteine Thiols A->B Deprotection Cocktail C 3. Wash Resin B->C DMF/DCM Washes D 4. Add this compound Solution C->D Solution in DMF E 5. React at Room Temperature D->E 1-4 hours F 6. Monitor Reaction (e.g., Ellman's Test) E->F Periodic Sampling G 7. Wash Resin F->G DMF/DCM Washes H 8. Cleave Peptide from Resin G->H Cleavage Cocktail Protocol2 A 1. Activate Peptide 1 with this compound B 2. Purify S-phenylthio Intermediate A->B HPLC C 3. React with Peptide 2 (free thiol) B->C Solution Phase D 4. Monitor Reaction (HPLC) C->D Time-course analysis E 5. Purify Unsymmetrical Disulfide D->E HPLC

Figure 2: Workflow for stepwise unsymmetrical disulfide bond formation.

Materials:

  • Peptide 1 (with one free cysteine thiol)

  • Peptide 2 (with one free cysteine thiol)

  • This compound

  • Acetonitrile (ACN)

  • Water

  • Trifluoroacetic acid (TFA)

  • HPLC system for purification and analysis

Procedure:

  • Activation of Peptide 1: Dissolve Peptide 1 in a mixture of ACN/water. Add a 1.1 equivalent of this compound. Stir at room temperature and monitor the formation of the S-phenylthio adduct by HPLC-MS.

  • Purification of Intermediate: Once the reaction is complete, purify the S-phenylthio-activated Peptide 1 by preparative HPLC.

  • Reaction with Peptide 2: Dissolve the purified S-phenylthio-Peptide 1 and Peptide 2 (1 equivalent) in a suitable buffer (e.g., ammonium bicarbonate, pH 8).

  • Monitoring: Monitor the formation of the unsymmetrical disulfide product by analytical HPLC.

  • Purification: Once the reaction has reached completion, purify the final unsymmetrical disulfide-linked peptide by preparative HPLC.

Data Presentation and Characterization

The successful formation of disulfide bonds should be confirmed using appropriate analytical techniques.

Analytical Technique Expected Outcome for Disulfide Bond Formation
Mass Spectrometry (MS) A decrease in mass of 2 Da corresponding to the loss of two hydrogen atoms upon disulfide bond formation.
Reverse-Phase HPLC (RP-HPLC) A change in retention time. Typically, the cyclized or disulfide-linked peptide will have a different retention time compared to the linear, reduced form.
Ellman's Test A negative result (no color change) indicates the absence of free thiol groups, suggesting complete disulfide bond formation.

Troubleshooting and Considerations

  • Incomplete Reaction: If disulfide bond formation is incomplete, consider increasing the reaction time, temperature, or the excess of this compound. Ensure complete removal of any reducing agents from previous steps.

  • Side Reactions: Peptides containing sensitive residues like methionine or tryptophan may be susceptible to oxidation under harsh conditions. The mild nature of this compound is advantageous in this regard. [2]* Disulfide Scrambling: In peptides with multiple cysteine residues, random disulfide bond formation can occur. A strategy of orthogonal protection is essential to direct the formation of specific disulfide bridges. [7][8]

Conclusion

This compound, and its analogs like Npys-OMe, are valuable tools in the arsenal of the peptide chemist. [1][6]By understanding the underlying mechanism of thiol-disulfide exchange and carefully controlling reaction conditions, these reagents can be effectively utilized for the reliable and specific formation of disulfide bonds, a critical step in the synthesis of structurally defined and biologically active peptides. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this compound in your research and development endeavors.

References

  • Hunter, R., Caira, M., & Stellenboom, N. (2006). Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. The Journal of Organic Chemistry, 71(21), 8268–8271.
  • Poole, L. B. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews, 113(3), 1513–1553.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Tanaka, H., et al. (2018). [Development of Synthetic Methodology for Mid-size Peptide Based on Disulfide Bond Formation]. Yakugaku Zasshi, 138(10), 1239-1246.
  • Li, X., et al. (2020). Synthesis of unsymmetrical disulfides via the cross-dehydrogenation of thiols. Journal of Chemical Research, 44(7-8), 368-376.
  • Frontiers. (2025). Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. Frontiers in Chemistry.
  • Sha, K., et al. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules, 27(16), 5183.
  • Chen, C., et al. (2012). Fast and Selective Modification of Thiol Proteins/Peptides by N-(Phenylseleno) phthalimide. Journal of the American Society for Mass Spectrometry, 23(4), 657–666.
  • ResearchGate. (2006).
  • Peptidetech. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • Payne, R. J., & Fairbanks, A. J. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 598.
  • Houben-Weyl. (2003). 6 Specific Methods. In Synthesis of Peptides and Peptidomimetics.
  • ResearchGate. (2018). 3-Nitro-2-pyridinesulfenyl-mediated solid-phase disulfide ligation in the synthesis of disulfide bond-containing cyclic peptides.
  • ResearchGate. (n.d.).
  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • University of Illinois Chicago. (2025). Reactive Thiol Frameworks Enabled by Peptide Assembly.
  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.
  • Wang, W., et al. (2018). Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides. The Journal of Organic Chemistry, 83(4), 2163–2171.
  • ResearchGate. (2019).
  • de la Torre, B. G., & Albericio, F. (2017). The 3-nitro-2-pyridinesulfenyl group: synthesis and applications to peptide chemistry. Journal of Peptide Science, 23(4), 288-299.

Sources

Application Note: Strategic Cleavage of Methyl Phenyl Disulfide (Ph-S-S-Me)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl phenyl disulfide (Ph-S-S-Me) represents a unique challenge and opportunity in sulfur chemistry due to its asymmetry. Unlike symmetrical disulfides (e.g., Ph-S-S-Ph), the cleavage of Ph-S-S-Me is governed by distinct electronic biases that dictate regioselectivity during nucleophilic attack. This guide provides high-fidelity protocols for the reductive cleavage of Ph-S-S-Me, tailored for both synthetic isolation and analytical quantification.

Key Technical Insight: The cleavage efficiency is often dictated by the stability of the leaving group. In Ph-S-S-Me, the thiophenolate anion (PhS⁻, pKa ~6.6) is a significantly better leaving group than the methanethiolate anion (MeS⁻, pKa ~10.4). Consequently, nucleophilic attack preferentially occurs at the methyl-bearing sulfur, releasing thiophenol.

Mechanistic Pathways & Strategic Choices

The choice of cleavage method depends on the downstream application:

  • Method A: Chemical Reduction (NaBH₄). Best for bulk synthesis or quantitative analysis where rapid, irreversible cleavage is required.

  • Method B: Electrochemical Reduction. A "green" approach utilizing Vitamin B₁₂ catalysis, ideal for avoiding stoichiometric metal waste.

  • Method C: Thiol-Disulfide Exchange. Relevant for biological modeling (e.g., glutathione interactions), governed by equilibrium thermodynamics.

Visualization: Mechanistic Decision Tree

CleavagePathways Start This compound (Ph-S-S-Me) Method1 Chemical Reduction (NaBH4 / MeOH) Start->Method1 Synthetic Scale Method2 Electrochemical (Vit B12 / -0.9V) Start->Method2 Green Chem Method3 Thiol Exchange (R-SH Nucleophile) Start->Method3 Bio-Model Product1 PhSH + MeSH (Irreversible) Method1->Product1 Hydride Transfer Method2->Product1 ET Mechanism Intermediate Transition State (Nu attack at S-Me) Method3->Intermediate Regioselective Attack Product2 PhSH + Me-S-S-R (Equilibrium) Intermediate->Product2 PhS- Leaving Group

Figure 1: Mechanistic pathways for Ph-S-S-Me cleavage. Note the regioselective preference in exchange reactions driven by the thiophenolate leaving group.

Detailed Protocols

Protocol A: Chemical Reduction via Sodium Borohydride (Standard)

Application: High-yield generation of thiophenol and methanethiol for synthetic derivatization.

Safety Critical Warning:

  • Methanethiol (MeSH): Boiling point is 6°C. It is a gas at room temperature with a potent stench. ALL operations must occur in a functioning fume hood.

  • Thiophenol (PhSH): Highly toxic and corrosive.

Reagents:
  • This compound (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 - 2.0 eq)

  • Solvent: Methanol (anhydrous preferred)

  • Quenching Agent: 1M HCl or Methyl Iodide (if trapping is desired)

Step-by-Step Workflow:
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a rubber septum. Connect a needle-vent leading to a bleach trap (10% NaOCl) to neutralize escaping MeSH gas.

  • Dissolution: Dissolve Ph-S-S-Me (1 mmol, ~154 mg) in Methanol (5 mL). Cool to 0°C in an ice bath.

  • Reduction: Add NaBH₄ (1.5 mmol, 57 mg) portion-wise over 5 minutes.

    • Observation: Evolution of H₂ gas will occur.

  • Reaction: Remove ice bath and stir at Room Temperature (25°C) for 30–60 minutes.

    • Monitoring: Check by TLC (Hexane/EtOAc 9:1). Disappearance of the disulfide spot indicates completion.

  • Workup (Option 1: Isolation):

    • Acidify carefully with 1M HCl to pH ~2.

    • Extract with Dichloromethane (DCM) (3 x 10 mL).

    • Note: The organic layer contains PhSH. MeSH will largely be lost to the headspace/trap.

  • Workup (Option 2: Alkylation/Trapping):

    • Instead of acid, add Methyl Iodide (3.0 eq) directly to the reaction mixture.

    • Stir for 1 hour. This converts the volatile MeSH into dimethyl sulfide (Me-S-Me) and PhSH into thioanisole (Ph-S-Me), allowing easier quantification.

Protocol B: Vitamin B₁₂-Catalyzed Electrochemical Reduction

Application: Sustainable cleavage without stoichiometric metal waste. Based on recent advances in electrocatalysis [1].

System Setup:
  • Cell: Undivided electrochemical cell.[1]

  • Anode: Zinc plate (Sacrificial).

  • Cathode: Graphite rod or Carbon felt.

  • Electrolyte: 0.1 M Potassium Phosphate Buffer (pH 7.0) + EtOH (1:1 v/v).

  • Catalyst: Vitamin B₁₂ (Cyanocobalamin, 1–5 mol%).

Workflow:
  • Assembly: Dissolve Ph-S-S-Me (0.5 mmol) and Vitamin B₁₂ (0.025 mmol) in the electrolyte (10 mL).

  • Electrolysis: Apply a constant current (Constant Current Electrolysis, CCE) of 10–20 mA or a controlled potential of -0.9 V vs Ag/AgCl.

  • Duration: Run until 2.2–2.5 F/mol of charge has passed (approx 2-3 hours depending on current).

  • Mechanism: The Co(I) species of B₁₂ acts as a "super-nucleophile" and radical mediator, cleaving the S-S bond efficiently at neutral pH.

Data Analysis & Validation

To validate cleavage, researchers should utilize GC-MS or 1H-NMR. The asymmetry of the starting material provides distinct spectroscopic handles.

Table 1: Spectroscopic Shifts (1H NMR in CDCl₃)

SpeciesMoietyChemical Shift (δ ppm)Multiplicity
Ph-S-S-Me (Start)-S-CH₃2.45Singlet
Ar-H7.20 - 7.55Multiplet
Ph-SH (Product)-SH3.50 (variable)Broad Singlet
Ar-H7.15 - 7.30Multiplet
Me-S-Me (Trapped)-S-CH₃2.10Singlet
Experimental Workflow Diagram (Protocol A)

ProtocolWorkflow Step1 Dissolve Ph-S-S-Me in MeOH (0°C) Step2 Add NaBH4 (1.5 eq, portion-wise) Step1->Step2 Step3 Stir at RT (30-60 min) Step2->Step3 Decision Desired Outcome? Step3->Decision PathIso Isolation of PhSH Decision->PathIso Synthesis PathTrap Analytical Trapping Decision->PathTrap Analysis ActionIso Quench with HCl Extract w/ DCM PathIso->ActionIso ActionTrap Add MeI (3 eq) Stir 1 hr PathTrap->ActionTrap ResultIso Product: Thiophenol (MeSH lost to trap) ActionIso->ResultIso ResultTrap Products: PhSMe + MeSMe (Quantifiable) ActionTrap->ResultTrap

Figure 2: Operational workflow for the chemical reduction of this compound, highlighting the divergence between preparative isolation and analytical trapping.

Expert Troubleshooting

  • Incomplete Cleavage:

    • Cause: Moisture in the methanol deactivating NaBH₄.

    • Solution: Use anhydrous methanol or increase NaBH₄ to 3.0 equivalents. Addition of LiCl (1.0 eq) can enhance the reducing power of borohydride [2].

  • Re-oxidation (Disulfide Scrambling):

    • Symptom:[1][2][3][4] Appearance of Ph-S-S-Ph or Me-S-S-Me in GC-MS.

    • Cause: Exposure of thiolate intermediates to air before quenching.

    • Solution: Perform all steps under an Argon/Nitrogen atmosphere. Degas solvents prior to use.

  • Low Yield of Volatiles:

    • Symptom:[1][2][3][4] Missing MeSH peak.

    • Cause: MeSH (bp 6°C) evaporation.

    • Solution: Do not attempt to isolate free MeSH. Use the in situ alkylation (Protocol A, Option 2) or derivatize with Ellman's Reagent for colorimetric quantification.

References

  • Ruccolo, S., et al. (2024).[1] "Electrocatalytic Reduction of Disulfide Bonds across Chemical Modalities." Organic Letters. Link

  • Zeynizadeh, B., & Setamdideh, D. (2006). "Reductions Using LiCl/NaBH4: A Rapid and Efficient Cleavage of Organic Disulfides to Mercaptans." Journal of the Chinese Chemical Society. Link

  • Luo, Y.-R. (2007).[5] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[5] (Data regarding S-S bond dissociation energies).

  • Nagy, P. (2013). "Kinetics and Mechanism of the Thiol–Disulfide Exchange Reaction." Antioxidants & Redox Signaling. Link

Sources

Application Note: Controlled Oxidation of Methyl Phenyl Disulfide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxidation of unsymmetrical disulfides, such as methyl phenyl disulfide, is a pivotal transformation in organic chemistry and drug development, yielding valuable thiosulfinates and thiosulfonates. These sulfur-containing compounds are not merely intermediates but often possess significant biological activity. This document provides a comprehensive guide to the controlled oxidation of this compound, detailing the underlying mechanisms, offering validated experimental protocols for the selective synthesis of either the thiosulfinate or thiosulfonate, and presenting a comparative analysis of common oxidizing agents. The protocols are designed to be self-validating, with explanations for each step to ensure reproducibility and success.

Introduction: The Significance of Oxidized Disulfides

This compound serves as a model substrate for studying the oxidation of unsymmetrical disulfides. Its oxidation products, S-methyl benzenethiosulfinate and S-methyl benzenethiosulfonate, are of significant interest. Thiosulfinates, such as S-methyl benzenethiosulfinate, are known for their biological activity, including antimicrobial and antioxidant properties, and are found in nature in plants like garlic and onion. Thiosulfonates are more stable analogues and are also valuable in synthesis and medicinal chemistry as effective sulfenylating agents.

The ability to selectively control the oxidation state—stopping at the monoxide (thiosulfinate) or proceeding to the dioxide (thiosulfonate)—is crucial. This selectivity hinges on a nuanced understanding of reaction kinetics, stoichiometry, and the choice of oxidizing agent. This guide provides the foundational knowledge and practical protocols to achieve this control.

Chemical Principles and Reaction Mechanism

The oxidation of a disulfide is a stepwise process. The sulfur atoms in a disulfide are in a low oxidation state and are nucleophilic, making them susceptible to attack by electrophilic oxidizing agents.

  • First Oxidation (Thiosulfinate Formation): The first equivalent of the oxidant attacks one of the sulfur atoms, inserting an oxygen atom to form the corresponding thiosulfinate (monoxide). In the case of this compound, this can theoretically lead to two isomeric thiosulfinates. However, oxidation typically occurs at the more electron-rich, sterically accessible sulfur atom.

  • Second Oxidation (Thiosulfonate Formation): In the presence of excess oxidant, the thiosulfinate can be further oxidized. The second oxygen atom is added to the same sulfur atom, yielding the more stable thiosulfonate (dioxide).

Controlling the outcome requires precise management of the oxidant's stoichiometry. Using one molar equivalent of the oxidizing agent under controlled temperatures generally favors the formation of the thiosulfinate. Conversely, using two or more equivalents drives the reaction towards the thiosulfonate.

Oxidation_Pathway Fig. 1: General Oxidation Pathway cluster_0 Starting Material cluster_1 First Oxidation Product cluster_2 Second Oxidation Product A This compound (Ph-S-S-Me) B S-methyl benzenethiosulfinate (Ph-S(O)-S-Me) A->B +1 eq. Oxidant C S-methyl benzenethiosulfonate (Ph-SO2-S-Me) B->C +1 eq. Oxidant

Fig. 1: General Oxidation Pathway

Protocol 1: Selective Synthesis of S-methyl benzenethiosulfinate

This protocol details the selective mono-oxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA), a reliable and widely used oxidant for this transformation. The key to selectivity is the strict control of stoichiometry (1.0 equivalent of m-CPBA).

Objective

To synthesize S-methyl benzenethiosulfinate with high selectivity and yield, minimizing over-oxidation to the thiosulfonate.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>98%Sigma-Aldrich
meta-Chloroperoxybenzoic acid (m-CPBA)70-77% (wetted)Sigma-AldrichCaution: Potentially explosive when dry.
Dichloromethane (DCM)AnhydrousFisher Scientific
Sodium bicarbonate (NaHCO₃)Reagent GradeVWRFor aqueous solution.
Sodium sulfite (Na₂SO₃)Reagent GradeVWRFor quenching.
Magnesium sulfate (MgSO₄)AnhydrousVWRFor drying.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Experimental Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 6.40 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-4 °C. Maintaining a low temperature is critical to prevent over-oxidation and side reactions.

  • Addition of Oxidant: In a separate beaker, dissolve m-CPBA (77% purity, 1.57 g, ~6.40 mmol of active oxidant) in 20 mL of DCM. Add this solution dropwise to the stirred disulfide solution over 30 minutes using a dropping funnel. The slow addition rate ensures that the localized concentration of the oxidant remains low.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate). The starting material should be consumed, and a new spot corresponding to the thiosulfinate should appear at a lower Rf. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, quench the excess peroxide by adding 20 mL of a saturated sodium sulfite (Na₂SO₃) solution. Stir vigorously for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate (NaHCO₃) solution (to remove m-chlorobenzoic acid) and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate).

  • Characterization: The final product, S-methyl benzenethiosulfinate, is typically a colorless oil. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow_Thiosulfinate Fig. 2: Workflow for Thiosulfinate Synthesis A 1. Dissolve Disulfide in DCM B 2. Cool to 0-4 °C A->B C 3. Add m-CPBA (1 eq.) Dropwise B->C D 4. Monitor by TLC C->D E 5. Quench with Na₂SO₃ D->E F 6. Aqueous Workup (NaHCO₃, Brine) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize Product H->I

Fig. 2: Workflow for Thiosulfinate Synthesis

Protocol 2: Synthesis of S-methyl benzenethiosulfonate

This protocol achieves complete oxidation to the thiosulfonate by using an excess of the oxidizing agent. Oxone® (potassium peroxymonosulfate) is an excellent choice for this transformation as it is inexpensive, stable, and environmentally benign, using water or methanol as a solvent.

Objective

To synthesize S-methyl benzenethiosulfonate in high yield by complete oxidation of the disulfide.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>98%Sigma-Aldrich
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)Reagent GradeSigma-AldrichA triple salt, active agent is KHSO₅.
Methanol (MeOH)ACS GradeFisher Scientific
Deionized Water--
Dichloromethane (DCM)ACS GradeVWRFor extraction.
Sodium Bicarbonate (NaHCO₃)Reagent GradeVWRFor neutralization.
Magnesium Sulfate (MgSO₄)AnhydrousVWRFor drying.
Experimental Procedure
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (1.0 g, 6.40 mmol) in 50 mL of methanol.

  • Oxidant Preparation: In a separate flask, prepare a solution of Oxone® (4.34 g, ~14.1 mmol of active KHSO₅, 2.2 equivalents) in 50 mL of deionized water. Stir until fully dissolved.

  • Reaction Execution: Add the Oxone® solution to the disulfide solution. Stir the resulting biphasic mixture vigorously at room temperature. The use of a phase-transfer catalyst is generally not required but can sometimes accelerate the reaction.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., 7:3 Hexanes:Ethyl Acetate). The reaction should be complete in 2-4 hours, showing full consumption of the starting material and any thiosulfinate intermediate.

  • Workup: Once complete, add 50 mL of water to the reaction mixture and extract three times with 30 mL portions of dichloromethane (DCM).

  • Washing: Combine the organic extracts and wash them with 30 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acids, followed by 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized (e.g., from ethanol/water) or purified by a short silica gel plug to yield S-methyl benzenethiosulfonate as a white solid.

  • Characterization: Confirm the structure and purity of the product using melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Workflow_Thiosulfonate Fig. 3: Workflow for Thiosulfonate Synthesis A 1. Dissolve Disulfide in Methanol B 2. Add Aqueous Oxone® (>2 eq.) A->B C 3. Stir at Room Temp B->C D 4. Monitor by TLC C->D E 5. Extract with DCM D->E F 6. Aqueous Workup (NaHCO₃, Brine) E->F G 7. Dry & Concentrate F->G H 8. Recrystallize/Purify G->H I 9. Characterize Product H->I

Fig. 3: Workflow for Thiosulfonate Synthesis

Comparative Analysis of Oxidizing Agents

The choice of oxidant is the most critical parameter in disulfide oxidation. The table below summarizes common reagents and their typical performance.

Oxidizing AgentStoichiometry (eq.)Typical Solvent(s)TemperatureSelectivity OutcomeReference(s)
m-CPBA1.0 - 1.1DCM, CHCl₃0 °C to RTExcellent for Thiosulfinate.
m-CPBA> 2.0DCM, CHCl₃RTGood for Thiosulfonate.
Oxone® (KHSO₅)2.0 - 2.5MeOH/H₂O, AcetoneRTExcellent for Thiosulfonate; powerful and clean.
Hydrogen Peroxide (H₂O₂)/Acetic Acid (AcOH)> 2.0AcOHRT to 60 °CEffective for Thiosulfonate, but can require heating and longer reaction times.
Sodium Periodate (NaIO₄)1.0MeOH/H₂O0 °C to RTCan be selective for Thiosulfinate, often used on a solid support.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Thiosulfinate - Over-oxidation due to impure m-CPBA or inaccurate stoichiometry.- Reaction temperature too high.- Titrate the m-CPBA before use to determine its exact purity.- Maintain strict temperature control at 0 °C.- Ensure slow, dropwise addition.
Mixture of Products - Incorrect stoichiometry of the oxidant.- Inefficient stirring or slow addition.- Re-verify all calculations and measurements.- Use a dropping funnel for controlled addition and ensure vigorous stirring.
Reaction Does Not Go to Completion - Inactive oxidant.- Low reaction temperature or insufficient time.- Use a fresh bottle of oxidant.- Allow the reaction to stir longer at the specified temperature and monitor by TLC until completion.
Difficult Purification - Byproducts from the oxidant (e.g., m-chlorobenzoic acid).- Ensure the aqueous washes (especially NaHCO₃ for m-CPBA) are performed thoroughly to remove acidic byproducts before chromatography.

Conclusion

The oxidation of this compound is a versatile reaction that can be precisely controlled to yield either the thiosulfinate or the thiosulfonate. The key to this control lies in the judicious choice of the oxidizing agent and the strict management of reaction stoichiometry and temperature. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can reliably synthesize these valuable sulfur-containing compounds for further application in chemical synthesis and drug discovery.

References

  • Nakagawa, J., et al. (2018). Thiosulfinates from the alliums: A pungent chemistry of life. Natural Product Reports, 35(10), 1017-1039. [Link]

  • Block, E. (1992). The organosulfur chemistry of the genus Allium--implications for the organic chemistry of sulfur. Angewandte Chemie International Edition in English, 31(9), 1135-1178. [Link]

  • Toste, F. D., & LaRochelle, L. K. (2003). A New Method for the Synthesis of Thiosulfonates. Organic Letters, 5(22), 4109-4111. [Link]

  • Lu, C., & Liu, L. (2012). Recent advances in the chemistry of thiosulfonates. Chemical Society Reviews, 41(7), 2409-2426. [Link]

  • Freeman, F., & Kim, C. N. (1989). m-Chloroperoxybenzoic acid oxidation of this compound. The Journal of Organic Chemistry, 54(1), 80-84. [Link]

  • Kice, J. L., & Cleveland, J. P. (1973). Oxidation of disulfides. II. The oxidation of aryl disulfides by peroxy acids. Journal of the American Chemical Society, 95(1), 104-109. [Link]

  • Harpp, D. N., & Gleason, J. G. (1971). Preparation and mass spectrometric study of the thiosulfinate of penicillamine. The Journal of Organic Chemistry, 36(1), 73-80. [Link]

  • Webb, K. S. (1994). A simple, mild and efficient method for the preparation of thiosulfonates. Tetrahedron Letters, 35(21), 3457-3460. [Link]

  • Oae, S., & Takata, T. (1981). Oxidation of organic sulfur compounds. In The Chemistry of Ethers, Crown Ethers, Hydroxyl Groups and their Sulphur Analogues, Part 1 (pp. 505-571). John Wiley & Sons, Ltd. [Link]

  • Kaboudin, B., & Saadati, F. (2006). A mild and efficient method for the synthesis of thiosulfonates from disulfides using silica-supported sodium periodate. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(10), 2313-2317. [Link]

Application Note: Selective Reduction of Methyl Phenyl Disulfide to Thiophenol and Methanethiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reductive cleavage of disulfide bonds is a cornerstone transformation in organic synthesis and chemical biology, pivotal for manipulating protein structure and synthesizing sulfur-containing molecules. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reduction of the unsymmetrical substrate, methyl phenyl disulfide. We delve into the mechanistic underpinnings of disulfide cleavage, offer a comparative analysis of common reducing agents, and present detailed, field-proven protocols for achieving high-yield conversion to thiophenol and methanethiol. By explaining the causality behind experimental choices, this guide equips scientists with the expertise to select and execute the optimal reduction strategy for their specific research and development needs.

Theoretical Foundation of Disulfide Bond Cleavage

The S-S Bond: A Reversible Covalent Linkage

The disulfide bond (R-S-S-R') is a unique covalent linkage characterized by a relatively low bond dissociation energy (approximately 60-70 kcal/mol), making it susceptible to cleavage under specific reductive conditions.[1] This reversibility is fundamental to its role in the tertiary structure of proteins and as a versatile functional group in synthetic chemistry.[1][2] The geometry of the disulfide bond, with a C-S-S-C dihedral angle approaching 90°, influences its accessibility and reactivity.[3]

Mechanism of Reductive Cleavage: The SN2 Pathway

The reduction of a disulfide bond proceeds via a bimolecular nucleophilic substitution (SN2) reaction mechanism.[4][5] A nucleophile (Nu:⁻) attacks one of the electrophilic sulfur atoms, leading to the cleavage of the S-S bond through a linear transition state where the attacking nucleophile, the target sulfur, and the leaving group sulfur are co-aligned.[3][4]

This process is exemplified by thiol-disulfide exchange, a common biological and synthetic reaction where a thiolate anion acts as the nucleophile.[3][6] The reaction proceeds in a stepwise manner, initially forming a mixed disulfide intermediate. In the presence of excess reducing agent, this intermediate is further reduced to yield the final thiol products.[2]

Caption: General SN2 mechanism for thiol-disulfide exchange on an unsymmetrical disulfide.

Selectivity in Unsymmetrical Disulfides

For an unsymmetrical disulfide like this compound (Ph-S-S-Me), the incoming nucleophile can attack either the sulfur atom bonded to the phenyl group or the one bonded to the methyl group. The regioselectivity of this attack is governed by two primary factors:

  • Steric Hindrance: Nucleophilic attack is generally favored at the less sterically hindered sulfur atom. The methyl group is significantly smaller than the phenyl group, suggesting that attack at the methyl-bonded sulfur is sterically preferred.

  • Electronic Effects: The electrophilicity of the sulfur atoms is influenced by the attached groups. The electron-withdrawing nature of the phenyl ring can increase the electrophilicity of the adjacent sulfur atom, making it a more favorable site for nucleophilic attack.

The final product distribution often reflects a balance between these competing effects, which can be modulated by the choice of nucleophile and reaction conditions.

Strategic Selection of Reducing Agents

The choice of reducing agent is critical and depends on factors such as substrate compatibility, desired reaction conditions (e.g., pH, solvent), and operational considerations like odor and cost.

Thiol-Based Reductants

Thiol-based reagents are classic and effective reductants that operate via the thiol-disulfide exchange mechanism described above.

  • Dithiothreitol (DTT): Considered one of the most effective disulfide reducing agents, DTT is a dithiol that forms a stable six-membered cyclic disulfide upon reaction, driving the equilibrium towards the reduced products.[7]

  • 2-Mercaptoethanol (β-ME): A commonly used monothiol that is effective but requires a large excess to ensure the reaction goes to completion and prevent the accumulation of mixed disulfide intermediates.[8] It is also known for its strong, unpleasant odor.

Phosphine-Based Reductants

Phosphines are highly effective, irreversible reducing agents that are particularly valued for being odorless.

  • Tris(2-carboxyethyl)phosphine (TCEP): A powerful, water-soluble, and air-stable reducing agent that does not contain a thiol group.[5][9] It is effective over a wide pH range and is often preferred in biological applications to avoid interference from thiol-containing reagents.[5] The reaction with TCEP is irreversible.

  • Triphenylphosphine (PPh3): Often used in organic solvents, PPh3 is a potent reductant that forms triphenylphosphine sulfide as a byproduct. It is particularly useful for reactions where aqueous conditions are not desired.[10]

Hydride and Metal-Based Reductants

These reagents offer powerful, albeit sometimes less selective, reduction capabilities.

  • Sodium Borohydride (NaBH4): A versatile and inexpensive hydride donor capable of reducing disulfides to their corresponding thiols.[11][12] The reaction is typically performed in alcoholic solvents.

  • Zinc Metal (Zn) in Acid: A classic method for disulfide reduction, often using zinc dust in acetic or hydrochloric acid. This heterogeneous system provides strong reducing power and is useful for robust substrates.[13]

Comparative Analysis of Common Reducing Agents
Reducing AgentClassKey AdvantagesKey DisadvantagesTypical Conditions
Dithiothreitol (DTT) DithiolHighly effective, drives equilibrium forward.[7]Air-sensitive, potential for side reactions.Aqueous buffer, pH 7-8
TCEP PhosphineOdorless, air-stable, irreversible, wide pH range.[5][9]Higher cost than thiol reagents.Aqueous or organic solvents
Sodium Borohydride HydrideInexpensive, powerful, fast.[11]Can reduce other functional groups (e.g., aldehydes, ketones).Protic solvents (e.g., EtOH, MeOH)
Triphenylphosphine PhosphineEffective in organic solvents, irreversible.[10]Byproduct (Ph3PO/Ph3PS) removal can be tedious.Anhydrous organic solvents
Zinc / Acetic Acid MetalInexpensive, very strong reducing power.[13]Heterogeneous, acidic, potential metal contamination.Acetic acid, room temp to mild heat

Experimental Protocols

Safety Note: Thiophenol and especially methanethiol are volatile, toxic, and have extremely unpleasant odors. All manipulations must be performed in a well-ventilated chemical fume hood. Methanethiol is a gas at room temperature (b.p. 6 °C) and requires appropriate trapping procedures.

Protocol 1: Reduction using Tris(2-carboxyethyl)phosphine (TCEP)

Principle: This protocol utilizes the odorless and highly efficient phosphine-based reductant TCEP in a straightforward, homogeneous reaction system. The water-soluble nature of TCEP and its hydrochloride salt allows for a simple extractive work-up.

Materials and Reagents:

  • This compound (PhSSMe)

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Deionized water

  • Diethyl ether or Ethyl acetate for extraction

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a suitable solvent like methanol or THF (approx. 0.1 M concentration).

  • In a separate container, prepare a solution of TCEP·HCl (1.1 - 1.5 eq) in a minimal amount of deionized water.

  • Add the aqueous TCEP·HCl solution to the stirring solution of the disulfide at room temperature.

  • Allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: a. Upon completion, dilute the reaction mixture with deionized water. b. Transfer the mixture to a separatory funnel and extract the thiophenol with diethyl ether or ethyl acetate (3 x volumes). Note: Methanethiol will largely remain in the headspace or be evolved as a gas. c. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid), deionized water, and finally brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield crude thiophenol. e. The product can be further purified by distillation if necessary.

Protocol 2: Reduction using Sodium Borohydride (NaBH₄)

Principle: This method employs the powerful and cost-effective hydride reagent NaBH₄. The reaction is rapid and typically conducted in an alcoholic solvent. Careful, slow addition of the reagent is necessary to control the exothermic reaction and hydrogen gas evolution.

Materials and Reagents:

  • This compound (PhSSMe)

  • Sodium borohydride (NaBH₄)

  • Ethanol (EtOH), 200 proof

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon inlet

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in ethanol (approx. 0.1 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add sodium borohydride (2.0 - 2.5 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

  • Work-up and Purification: a. Cool the reaction mixture back to 0 °C in an ice bath. b. Slowly and carefully quench the excess NaBH₄ by adding 1 M HCl dropwise until the solution is acidic (pH ~2-3) and gas evolution ceases. This step protonates the resulting thiolate anions. c. Dilute the mixture with deionized water and extract with diethyl ether (3 x volumes). d. Combine the organic layers and wash with water and brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to afford thiophenol.

Workflow and Data Management

General Experimental Workflow

The successful execution of this reduction requires a systematic approach from setup to product analysis.

Experimental_Workflow start_node start_node process_node process_node io_node io_node end_node end_node Start Start Setup Assemble Glassware (Inert Atmosphere) Start->Setup Prepare Prepare Reactant & Reagent Solutions Setup->Prepare React Combine & Stir (Monitor by TLC/GC) Prepare->React Workup Quench & Extract (Isolate Thiophenol) React->Workup Trap Trap Gaseous Methanethiol Workup->Trap Purify Dry & Concentrate (Optional Distillation) Workup->Purify Analyze Characterize Product (NMR, MS, IR) Purify->Analyze

Caption: A generalized workflow for the reduction of this compound.

Product Isolation and Handling Considerations

The two products have vastly different physical properties, which dictates the isolation strategy.

  • Thiophenol (liquid, b.p. 169 °C): Remains in the reaction solvent and is isolated via standard liquid-liquid extraction as detailed in the protocols.

  • Methanethiol (gas, b.p. 6 °C): Will evolve from the reaction mixture as a gas. To prevent release into the fume hood, the reaction can be equipped with an exit line that bubbles through a bleach or basic hydrogen peroxide solution to trap and neutralize the volatile thiol.

Characterization Techniques

Confirmation of the products should be performed using standard analytical methods:

  • ¹H NMR: Thiophenol will show characteristic aromatic proton signals and a thiol proton (S-H) peak, which is D₂O exchangeable.

  • GC-MS: Provides confirmation of the molecular weight of thiophenol and can be used to track the disappearance of the starting material.

  • FT-IR: The appearance of a weak S-H stretching band around 2550 cm⁻¹ is indicative of thiol formation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient reducing agent; Reagent degradation (e.g., old NaBH₄, oxidized DTT); Low reaction temperature/time.Increase stoichiometry of reducing agent to 1.5-2.5 eq. Use fresh, high-quality reagents. Increase reaction time or gently warm the mixture.
Low Yield of Thiophenol Re-oxidation of thiophenol to diphenyl disulfide during work-up; Incomplete extraction.Perform work-up quickly and under an inert atmosphere if possible. Use degassed solvents. Ensure pH is appropriate during extraction. Increase number of extractions.
Formation of Diphenyl Disulfide Presence of atmospheric oxygen during reaction or work-up, especially under basic conditions.Maintain a strict inert atmosphere. Use degassed solvents for the reaction and work-up. Acidify the mixture before extraction to protonate the thiolate, which is less susceptible to oxidation.[14]

Conclusion

The reduction of this compound to thiophenol and methanethiol is a readily achievable transformation with the appropriate choice of reagents and adherence to careful experimental technique. Phosphine-based reductants like TCEP offer a user-friendly, odorless, and highly efficient option for clean conversions, while classic hydride reagents such as NaBH₄ provide a powerful and cost-effective alternative. By understanding the underlying SN2 mechanism and the distinct properties of each product, researchers can confidently execute this protocol and successfully isolate the desired thiols for application in pharmaceutical development and advanced chemical synthesis.

References

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  • Thermo Fisher Scientific. Protein Denaturing and Reducing Agents. Link

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  • Nagy, P., et al. (2015). Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry. Chemical Science, 6(5), 2938-2947. Link

  • Mthembu, S. N., et al. Breaking a Couple: Disulfide Reducing Agents. Digital CSIC. Link

  • Wikipedia. Disulfide. Link

  • Grayson, M. N., & van der Kamp, M. W. (2016). Mechanism of SN2 Disulfide Bond Cleavage by Phosphorus Nucleophiles. Implications for Biochemical Disulfide Reducing Agents. The Journal of Organic Chemistry, 81(17), 7749–7757. Link

  • ResearchGate. Mechanism of disulfide reduction by thioredoxin. Link

  • Mthembu, S. N., et al. (2019). Breaking a Couple: Disulfide Reducing Agents. Chemistry – A European Journal. Link

  • Lukesh, J. C., et al. (2014). Pyrazine-Derived Disulfide-Reducing Agent for Chemical Biology. Chemical Communications, 50(58), 7851–7854. Link

  • Chemistry LibreTexts. (2022). 15.6: Redox Reactions of Thiols and Disulfides. Link

  • Konigsberg, W. (1972). Disulfide-bond cleavage and formation in proteins. Methods in Enzymology, 25, 326-330. Link

  • ResearchGate. Strategies for unsymmetrical disulfide assembly. Link

  • Wang, M., et al. (2016). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Molecules, 21(11), 1561. Link

  • NINGBO INNO PHARMCHEM CO.,LTD. Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation. Link

  • Klan, P., et al. (2000). A Practical Protocol for the Reduction of Disulfide Bonds in Proteins Prior to Analysis by Mass Spectrometry. Journal of Mass Spectrometry, 35(1), 80-85. Link

  • Wikipedia. Thiophenol. Link

  • Hunter, R., et al. (2006). Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. The Journal of Organic Chemistry, 71(21), 8268–8271. Link

  • Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. Link

  • Organic Chemistry Portal. Disulfide synthesis by S-S coupling. Link

  • Lee, D. H., et al. (2007). Process for preparation of thiophenol derivatives. Google Patents, WO2007066845A1. Link

  • Schloer, H., et al. (1977). Process for the preparation of thiophenols. Google Patents, US4006186A. Link

  • Lu, B. Y., & Chang, J. Y. (2010). Rapid and irreversible reduction of protein disulfide bonds. Analytical Biochemistry, 405(1), 67-72. Link

  • Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838–846. Link

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Application Note & Protocol: High-Purity Isolation of Methyl Phenyl Disulfide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Methyl Phenyl Disulfide Applications

This compound ((methyldisulfanyl)benzene) is an organosulfur compound with significant applications in organic synthesis, materials science, and as a flavoring agent.[1][2] Its utility in these fields is critically dependent on its purity. The presence of impurities, such as the starting materials (e.g., thiophenol) or side-products like symmetrical disulfides (diphenyl disulfide and dimethyl disulfide), can lead to unpredictable reaction outcomes, altered material properties, and off-flavors in food applications.[3][4]

Unsymmetrical disulfides like this compound are particularly susceptible to disproportionation, a process where the S-S bond cleaves and recombines to form more stable symmetrical disulfides.[4] This guide provides a comprehensive overview of robust purification techniques tailored to the unique physicochemical properties of this compound, enabling researchers to achieve high levels of purity essential for demanding applications.

Physicochemical Properties & Safety Considerations

A thorough understanding of the compound's properties is fundamental to selecting and optimizing a purification strategy.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Appearance Pale yellow clear liquid[2][5]
Molecular Formula C₇H₈S₂[2]
Molecular Weight 156.3 g/mol [2]
Boiling Point 215-216 °C @ 760 mmHg62-65 °C @ 2.0 mmHg[2][5]
Density 1.145 - 1.150 g/cm³ @ 25 °C[2][5]
Refractive Index 1.610 - 1.619 @ 20 °C[2][5]
Solubility Insoluble in water; Soluble in alcohol and other organic solvents.[2]
logP (o/w) ~2.8[5]
Critical Safety & Handling Protocols

This compound presents several hazards that demand strict adherence to safety protocols.

  • Hazards : It is a flammable liquid and is harmful if swallowed.[2][6] It can cause skin and eye irritation.[7][8]

  • Handling : Always handle this compound within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a flame-retardant lab coat.[6]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[6]

Strategic Approach to Purification

The optimal purification strategy often involves a multi-step approach, beginning with a preliminary work-up to remove bulk impurities, followed by a high-resolution technique like distillation or chromatography. The final purity should always be validated by analytical methods.

Purification_Workflow A Crude this compound B Aqueous Work-up (e.g., NaHCO₃ wash) A->B Removes acidic/ water-soluble impurities C Drying of Organic Phase (e.g., MgSO₄, Na₂SO₄) B->C D Solvent Removal (Rotary Evaporation) C->D E High-Resolution Purification D->E F Vacuum Distillation E->F Choice 1: Volatile, thermally stable G Flash Chromatography E->G Choice 2: Non-volatile impurities, close boiling points H Purity Analysis (GC-MS, NMR, Refractive Index) F->H G->H I Pure this compound H->I Validation

Figure 1: A generalized workflow for the purification of this compound.

Primary Purification Methodologies

Method 1: Vacuum Distillation

Causality & Rationale: Vacuum distillation is the preferred method for purifying liquids that have a high boiling point at atmospheric pressure or that are prone to thermal decomposition. This compound's atmospheric boiling point of ~216 °C is high enough that prolonged heating could risk degradation or disproportionation.[5] By reducing the pressure, the boiling point is significantly lowered (e.g., 62-65 °C at 2.0 mmHg), allowing for a safer and cleaner separation from non-volatile impurities or compounds with significantly different boiling points.[2][5]

Detailed Protocol:

  • System Assembly: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased with vacuum-grade grease.

  • Charge the Flask: Place the crude this compound (pre-washed and dried) into the distillation flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Initiate Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Once the target vacuum is stable (e.g., ~2 mmHg), begin heating the distillation flask using a heating mantle with continuous stirring.

  • Fraction Collection:

    • Observe for the collection of a low-boiling forerun, which may contain residual solvents or volatile impurities like dimethyl disulfide. Discard this initial fraction.

    • As the temperature stabilizes at the expected boiling point of the product (62-65 °C at 2 mmHg), switch to a clean receiving flask to collect the main fraction of pure this compound.[5] The pure product should appear as a pale yellow liquid.[2]

    • Monitor the temperature closely. A sharp drop in temperature indicates the main fraction has been collected.

  • Shutdown: Discontinue heating and allow the system to cool completely before slowly and carefully releasing the vacuum.

Expert Insights:

  • Insulation: Wrapping the distillation head with glass wool or aluminum foil can help maintain thermal equilibrium and improve separation efficiency.

  • Bumping: If bumping occurs despite stirring, ensure the vacuum is stable and the heating rate is not too aggressive.

  • Impurity Profile: This method is highly effective for separating the desired product from involatile polymeric materials or salts.

Method 2: Flash Column Chromatography

Causality & Rationale: This technique separates compounds based on their polarity. It is particularly useful when distillation is ineffective, such as when impurities have boiling points very close to the product or when dealing with thermally sensitive compounds. This compound is a relatively nonpolar compound and will elute from a silica gel column with nonpolar solvents. Symmetrical disulfides (diphenyl disulfide and dimethyl disulfide) have different polarities and can be separated effectively.

Detailed Protocol:

  • Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The target Rf value for this compound should be approximately 0.3-0.4 for optimal separation.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, most nonpolar eluent (e.g., 100% hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack the bed evenly, avoiding cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for a sharper band, pre-adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.

  • Elution:

    • Begin elution with the nonpolar solvent (e.g., hexanes).

    • Gradually increase the polarity of the eluent (e.g., from 1% to 5% ethyl acetate in hexanes) as needed to move the product down the column.

    • Use positive pressure (flash) to maintain a steady and rapid flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified this compound.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation A Select Eluent (via TLC) B Pack Column (Silica Gel Slurry) A->B C Load Crude Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G Identify pure fractions H Solvent Evaporation G->H I Pure Product H->I

Figure 2: Step-by-step workflow for flash column chromatography.

Assessment of Purity

Post-purification analysis is a non-negotiable step to validate the success of the chosen method.

Table 2: Analytical Techniques for Purity Verification

TechniquePurpose & Expected Result
Thin-Layer Chromatography (TLC) A quick check for the presence of impurities. The purified product should appear as a single, well-defined spot.
Gas Chromatography-Mass Spectrometry (GC-MS) Provides quantitative purity data and confirms the identity (mass spectrum) and retention time of the compound. The GC trace should show a single major peak.
Nuclear Magnetic Resonance (¹H NMR) Confirms the chemical structure and detects proton-containing impurities. The spectrum should be clean with correctly integrated peaks corresponding to the methyl and phenyl protons.
Refractive Index A physical constant that can indicate purity. The measured value should fall within the literature range of 1.610-1.619 at 20 °C.[5]

Conclusion

The purification of this compound to a high degree of purity is readily achievable through the systematic application of standard laboratory techniques. For most applications, vacuum distillation offers an efficient and scalable method for removing non-volatile or highly volatile impurities. In cases where impurities have similar boiling points, flash column chromatography provides a high-resolution alternative. The choice of method should be guided by the nature of the impurities present in the crude material. All purification efforts must be concluded with rigorous analytical validation to ensure the material is fit for its intended purpose.

References

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  • ResearchGate. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually?. Retrieved from [Link]

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  • Google Patents. (n.d.). CN1053891C - Preparation method for dimethyl disulphide.
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Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl Phenyl Disulfide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of methyl phenyl disulfide. As an unsymmetrical disulfide, its synthesis presents unique challenges, primarily the competitive formation of symmetrical disulfides—diphenyl disulfide and dimethyl disulfide—which can significantly impact yield and purity. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to empower you to navigate these challenges and achieve optimal results. Our approach is grounded in mechanistic principles to provide a deeper understanding of the reaction dynamics.

Section 1: Troubleshooting Guide - Common Issues and Solutions

Low yields and product contamination are frequent hurdles in this compound synthesis. This section addresses the most common problems, their underlying causes, and actionable solutions.

1.1. Issue: Low Yield of this compound with Significant Formation of Symmetrical Disulfides (Diphenyl Disulfide and Dimethyl Disulfide)

  • Root Cause Analysis: The primary reason for this issue is the thiol-disulfide exchange equilibrium. The desired unsymmetrical disulfide can react with the starting thiols (thiophenol or methanethiol equivalents) to scramble into the more thermodynamically stable symmetrical disulfides. This is a common challenge in the synthesis of unsymmetrical disulfides.[1][2]

  • Troubleshooting Strategies:

    • Sequential Addition of Thiols: This is a critical strategy to minimize the formation of symmetrical byproducts. Instead of adding both thiol equivalents simultaneously, one thiol is first activated, and then the second thiol is introduced.[1] For instance, in methods utilizing an activating agent like 1-chlorobenzotriazole, the more reactive thiol is added first to form an intermediate, which then reacts with the second thiol.[3][4][5][6]

    • Choice of Reaction System:

      • One-Pot Synthesis with an Activating Agent: A highly effective method involves the use of an activating agent that reacts with one thiol to form a reactive intermediate, which is then readily attacked by the second thiol. 1-Chlorobenzotriazole (BtCl) is an excellent example of such a reagent.[3][4][5][6]

      • Solvent-Free Reaction Conditions: Recent studies have shown that conducting the synthesis under solvent-free conditions can significantly suppress the disproportionation of the unsymmetrical disulfide, leading to higher purity and yield.[2][7]

    • Careful Control of Stoichiometry: Precise control over the molar ratios of the reactants is crucial. An excess of one thiol can drive the equilibrium towards the formation of its corresponding symmetrical disulfide.

1.2. Issue: Incomplete Conversion of Starting Materials

  • Root Cause Analysis: Incomplete reactions can stem from several factors, including insufficient reaction time, inadequate temperature, or deactivation of reagents or catalysts.

  • Troubleshooting Strategies:

    • Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the progress of the reaction. This will help determine the optimal reaction time and prevent premature quenching.[8]

    • Temperature Optimization: The reaction temperature can significantly influence the reaction rate. While higher temperatures can accelerate the reaction, they can also promote side reactions. Therefore, careful optimization is necessary.

    • Reagent and Solvent Purity: Ensure that all reagents and solvents are pure and dry. Impurities can interfere with the reaction and reduce the yield.[9]

1.3. Issue: Difficulty in Product Purification

  • Root Cause Analysis: The presence of structurally similar symmetrical disulfides and unreacted starting materials can make the purification of this compound challenging.

  • Troubleshooting Strategies:

    • Column Chromatography: Flash column chromatography on silica gel is a standard and effective method for separating this compound from its symmetrical counterparts and other impurities. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

    • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an effective purification technique.

    • Work-up Procedure: A thorough aqueous work-up is essential to remove any water-soluble byproducts and unreacted reagents. Washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can help remove any acidic impurities.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the cross-coupling of a phenyl thiol source and a methyl thiol source. Key approaches include:

  • Reaction of Thiophenol with a Methyl-Sulfur Electrophile: This can include reagents like dimethyl disulfide (in the presence of a catalyst or initiator) or methanesulfonyl chloride.

  • One-Pot Synthesis using an Activating Agent: As detailed in the troubleshooting section, methods employing reagents like 1-chlorobenzotriazole to activate one thiol for subsequent reaction with the second are highly effective for synthesizing unsymmetrical disulfides with high selectivity.[3][4][5][6]

  • Oxidative Cross-Coupling of Thiols: This involves the simultaneous oxidation of thiophenol and a methyl thiol equivalent. However, this method often leads to a statistical mixture of the three possible disulfides, making it less ideal for achieving high yields of the unsymmetrical product.[1][10]

Q2: How can I minimize the formation of diphenyl disulfide and dimethyl disulfide?

A2: Minimizing the formation of these symmetrical byproducts is the central challenge. The most effective strategies are:

  • Sequential Thiol Addition: This is the most critical factor. By activating one thiol before introducing the second, you can significantly favor the formation of the unsymmetrical disulfide.[1]

  • Use of a Suitable Activating Agent: Reagents like 1-chlorobenzotriazole facilitate a controlled reaction pathway that minimizes random thiol-disulfide exchange.[3][4][5][6]

  • Solvent-Free Conditions: This approach has been shown to inhibit the disproportionation of the unsymmetrical product.[2][7]

Q3: What is the role of a base in the synthesis of unsymmetrical disulfides?

A3: A base is often used to deprotonate the thiol to form the more nucleophilic thiolate anion. The thiolate is the active species that participates in the nucleophilic attack to form the disulfide bond. The choice of base is important; a non-nucleophilic, moderately strong base is typically preferred to avoid side reactions.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of spectroscopic techniques is essential for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are invaluable for confirming the structure of the molecule. The chemical shifts and coupling patterns of the aromatic and methyl protons will be characteristic of this compound.[11][12][13]

  • Mass Spectrometry (MS): GC-MS is an excellent tool for determining the molecular weight of the product and assessing its purity by identifying any contaminants.

  • Infrared (IR) Spectroscopy: While less definitive than NMR or MS, IR spectroscopy can provide information about the functional groups present in the molecule.

Section 3: Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for a reliable method of synthesizing this compound.

Protocol 1: One-Pot Synthesis of this compound using 1-Chlorobenzotriazole

This method is adapted from a procedure for the synthesis of unsymmetrical disulfides and is highly effective in minimizing the formation of symmetrical byproducts.[5][6]

Materials:

  • Thiophenol

  • Methanethiol (or a suitable precursor like S-methyl isothiourea sulfate)

  • 1-Chlorobenzotriazole (BtCl)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve thiophenol (1.0 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation of Thiophenol: To the cooled solution, add a solution of 1-chlorobenzotriazole (1.0 equivalent) in anhydrous DCM dropwise over 15 minutes, ensuring the temperature remains below -70 °C. Stir the mixture for an additional 30 minutes at this temperature.

  • Addition of Second Thiol: In a separate flask, prepare a solution of methanethiol (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: Allow the reaction to stir at -78 °C for 1 hour, and then let it slowly warm to room temperature overnight.

  • Work-up:

    • Quench the reaction by adding 1 M HCl.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Data Presentation: Optimizing Reaction Conditions

ParameterConditionExpected Outcome
Thiol Addition SequentialHigh yield of unsymmetrical disulfide
SimultaneousMixture of symmetrical and unsymmetrical disulfides
Temperature -78 °C to rtControlled reaction, minimized side products
Room TemperatureIncreased rate, potential for more side products
Solvent Anhydrous DCMGood solubility, inert
Protic solventsMay interfere with the reaction

Section 4: Visualizing the Workflow

Diagram 1: General Workflow for Unsymmetrical Disulfide Synthesis

G cluster_0 Reaction Setup cluster_1 Activation cluster_2 Coupling cluster_3 Work-up & Purification A Dissolve Thiol 1 in Anhydrous Solvent B Cool to Low Temperature (-78 °C) A->B C Add Activating Agent (e.g., 1-Chlorobenzotriazole) B->C D Add Thiol 2 and Base C->D E Reaction Progression (Warm to Room Temperature) D->E F Aqueous Work-up E->F G Purification (Column Chromatography) F->G H Pure this compound G->H

Caption: One-pot synthesis workflow for this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield of This compound Q1 High levels of symmetrical disulfides observed? Start->Q1 A1_Yes Implement Sequential Thiol Addition Q1->A1_Yes Yes A1_No Incomplete Conversion? Q1->A1_No No End Improved Yield A1_Yes->End A2_Yes Optimize Reaction Time and Temperature A1_No->A2_Yes Yes A2_No Purification Issues? A1_No->A2_No No A2_Yes->End A3_Yes Optimize Chromatography Conditions A2_No->A3_Yes Yes A3_Yes->End

Caption: Decision tree for troubleshooting low yield.

References

  • Hunter, R.; Caira, M.; Stellenboom, N. Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. The Journal of Organic Chemistry. 2006 , 71 (21), 8268–8271. [Link]

  • Organic Chemistry Portal. Disulfide synthesis by S-S coupling. [Link]

  • Hunter, R.; Caira, M.; Stellenboom, N. Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. The Journal of Organic Chemistry. 2006 , 71 (21), 8268–8271. [Link]

  • Yang, Z. et al. Synthesis of unsymmetrical disulfides via the cross-dehydrogenation of thiols. RSC Advances. 2021 , 11, 28424-28434. [Link]

  • MDPI. Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation. [Link]

  • Organic Syntheses. Methyl phenyl sulfoxide. [Link]

  • Google Patents. Method for synthesizing and producing dimethyl disulfide from methyl mercaptan and dimethyl sulfoxide.
  • Royal Society of Chemistry. Practical synthesis of unsymmetrical disulfides promoted by bromodimethylsulfonium bromide. [Link]

  • Google Patents. Synthesis method of substituted thiophenol.
  • Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials. [Link]

  • PrepChem. Preparation of thiophenol (benzenethiol; mercaptobenzene; phenyl mercaptan). [Link]

  • National Center for Biotechnology Information. Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides. [Link]

  • Google Patents. A kind of preparation method of the phenyl methyl sulfide of clean and environmental protection.
  • Sci-Hub. [No specific article title available]. [Link]

  • National Center for Biotechnology Information. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies. [Link]

  • ResearchGate. 1H and13C NMR study of 2-substituted phenyl methyl sulphides. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • ResearchGate. Disulfide Formation Strategies in Peptide Synthesis. [Link]

  • Royal Society of Chemistry. Electrochemical synthesis of methyl sulfoxides from thiophenols/thiols and dimethyl sulfoxide. [Link]

  • Reddit. Synthesis - General tips for improving yield? [Link]

  • The Royal Society of Chemistry. Electronic Supporting Information. [Link]

  • Digital.CSIC. Breaking a Couple: Disulfide Reducing Agents. [Link]

  • MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

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  • Quora. What could be reason for getting a very low yield in organic chemistry? [Link]

  • ChemRxiv. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. [Link]

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Technical Guide: Synthesis & Troubleshooting of Methyl Phenyl Disulfide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers and process chemists synthesizing methyl phenyl disulfide (PhSSMe) . It addresses the specific challenges of constructing unsymmetrical disulfide bonds, where the thermodynamic drive toward symmetrical homocoupling (PhSSPh and MeSSMe) is the primary failure mode.

Topic: Controlling Side Reactions in Unsymmetrical Disulfide Synthesis Target Analyte: this compound (CAS: 14173-25-2) Core Challenge: Preventing disproportionation (scrambling) into symmetrical disulfides.

The Core Challenge: The "Statistical Trap"

The most common error in synthesizing PhSSMe is attempting direct oxidative coupling of thiophenol (PhSH) and methanethiol (MeSH).

Why It Fails

Oxidation of a 1:1 mixture of two different thiols does not yield 100% unsymmetrical disulfide. Instead, it follows a statistical distribution governed by the relative redox potentials and radical stabilities of the thiyl intermediates (


 vs 

).
  • Result: A ~1:2:1 mixture of PhSSPh (Solid), PhSSMe (Liquid), and MeSSMe (Volatile Liquid).

  • Purification Nightmare: PhSSPh is difficult to separate from PhSSMe by distillation due to thermal disproportionation risks.

Mechanism of Failure (Visualized)

StatisticalFailure Reagents PhSH + MeSH (1:1 Mixture) Radicals Thiyl Radicals PhS• + MeS• Reagents->Radicals Oxidation Oxidant Oxidant (I2, H2O2, O2) Oxidant->Radicals PhSSPh Ph-S-S-Ph (Homocoupling) ~25% Radicals->PhSSPh Recombination PhSSMe Ph-S-S-Me (Target) ~50% Radicals->PhSSMe Recombination MeSSMe Me-S-S-Me (Homocoupling) ~25% Radicals->MeSSMe Recombination

Figure 1: The statistical distribution of products during direct oxidative coupling.

Recommended Protocols & Troubleshooting

To ensure high purity, you must use a Directed Synthesis method that activates one sulfur atom as an electrophile (


) to react with the other as a nucleophile (

).
Method A: The Sulfenyl Chloride Route (Standard)

Best for scale-up if HCl handling is managed.

Reaction:



Protocol:

  • Activation: Generate Phenylsulfenyl chloride (PhSCl) in situ by treating Thiophenol (PhSH) with Sulfuryl chloride (

    
    ) or Chlorine gas (
    
    
    
    ) in dry
    
    
    at -78°C.
  • Coupling: Add a stoichiometric amount of Methanethiol (MeSH) or Sodium Methanethiolate (NaSMe).

  • Scavenging: CRITICAL: A base (Pyridine or

    
    ) must be present to neutralize HCl immediately.
    

Troubleshooting Guide:

IssueSymptomRoot CauseCorrective Action
Symmetrical Impurities (PhSSPh) Yield of PhSSPh > 5%Acid-Catalyzed Scrambling. The HCl byproduct protonates the disulfide, facilitating exchange.Ensure excess base (1.1–1.5 eq) is present before MeSH addition. Keep temp < -20°C.
Over-Chlorination Formation of chlorophenyl sulfidesExcess

or

attacking the phenyl ring.
Titrate the chlorinating agent carefully. Use

for better stoichiometry control than gas.
Low Yield Unreacted PhSClVolatility of MeSH (bp 6°C). Loss of reagent during addition.Use NaSMe (Sodium Methanethiolate) solid instead of MeSH gas. It is easier to weigh and non-volatile.
Method B: The Thiosulfonate Route (High Purity)

Best for medicinal chemistry/high-purity needs. Avoids HCl generation.

Reaction:



Protocol:

  • Reagent: Synthesize S-Phenyl benzenethiosulfonate (PhSO2SPh) (stable solid).

  • Coupling: Dissolve PhSO2SPh in Ethanol/THF.

  • Addition: Add Sodium Methanethiolate (NaSMe) at 0°C.

  • Workup: The byproduct Sodium Benzenesulfinate (PhSO2Na) is water-soluble and washes away.

Troubleshooting Guide:

IssueSymptomRoot CauseCorrective Action
Nucleophilic Attack at Sulfonyl Formation of Methyl Phenyl Sulfone (

)
Hard/Soft Acid Base mismatch. MeS- attacks the "hard" sulfonyl sulfur instead of the "soft" sulfenyl sulfur.Use a less polar solvent (DCM instead of EtOH) to tighten the ion pair, directing attack to the sulfenyl sulfur.
Hydrolysis Formation of PhSH and Sulfinic AcidWet solvents. Thiosulfonates are moisture sensitive.[1]Dry all solvents over molecular sieves. Perform reaction under

.

Deep Dive: Side Reaction Pathways

Understanding why side reactions occur allows for better control.

Pathway 1: Disulfide Scrambling (Disproportionation)

Even if you synthesize pure PhSSMe, it can degrade back to PhSSPh and MeSSMe if handled incorrectly. This process is catalyzed by nucleophiles (RS⁻) and acids (H⁺) .

Mechanism:



The released 

then attacks another PhSSMe molecule:

Prevention:

  • Quench Completely: Ensure no residual thiol (PhSH or MeSH) remains in the crude mixture. Alkylate excess thiols with N-ethylmaleimide or iodoacetamide if necessary before workup.

  • Avoid Strong Bases: During workup, strong bases can generate thiolate anions that catalyze scrambling.

Pathway 2: Over-Oxidation (Sulfoxides & Sulfones)

If using oxidative methods (e.g.,


, mCPBA), the sulfur atom is prone to oxidation.[2]
  • Product: Methyl phenyl thiosulfinate (

    
    ).
    
  • Cause: Electrophilic oxidants do not stop at the disulfide stage.

  • Solution: Avoid direct oxidation. Use the Sulfenyl Chloride or Thiosulfonate methods which are non-oxidative coupling reactions.

Visualizing the Scrambling Pathway

Scrambling Target Ph-S-S-Me (Target) Intermediate Transition State [Ph-S...S(Ph)...S-Me]- Target->Intermediate + Nucleophile (PhS-) Impurity Residual Thiol (PhS- or H+) Impurity->Intermediate Catalyst Scrambled Mixture: PhSSPh + MeSSMe Intermediate->Scrambled Equilibrium Shift

Figure 2: Mechanism of nucleophile-catalyzed disulfide scrambling.

Frequently Asked Questions (FAQ)

Q: Can I use Methyl Disulfide (MeSSMe) and Phenyl Disulfide (PhSSPh) to make the mixed disulfide? A: Yes, via Thiol-Disulfide Exchange , but it is inefficient. Heating equimolar amounts will result in a thermodynamic equilibrium (~25:50:25 mixture). You will never achieve high yield without continuous removal of one component, which is difficult here.

Q: Why is Sodium Methanethiolate (NaSMe) preferred over Methanethiol (MeSH)? A: Stoichiometry Control. MeSH is a gas at room temperature (bp 6°C). Adding it precisely is difficult, leading to either excess (promoting scrambling) or deficiency (leaving unreacted PhSCl). NaSMe is a weighable solid.[3]

Q: My product has a strong "garlic/rotten cabbage" smell even after distillation. Why? A: This indicates trace MeSH or MeSSMe . Low molecular weight sulfur compounds have extremely low odor thresholds (ppb range). Wash the organic layer with dilute NaOH (to remove MeSH) and then dilute bleach (to oxidize residual odors) during workup.

Q: How do I store this compound? A: Store at -20°C under Argon . Disulfides are light-sensitive. UV light can cleave the S-S bond to form radicals, initiating scrambling even in the solid/oil state.

References

  • Review of Disulfide Synthesis

    • Witt, D. (2008). "Recent developments in disulfide bond formation." Synthesis, 2008(16), 2491-2509. Link

  • Thiosulfonate Method (General Protocol)

    • Fujiki, K., et al. (2001). "Synthesis of unsymmetrical disulfides using thiosulfonates." Synthesis, 2001(07), 1035-1042. Link

  • Sulfenyl Chloride Method

    • Douglass, I. B., & Norton, R. V. (1968). "The reaction of sulfenyl chlorides with thiols."[4] Journal of Organic Chemistry, 33(5), 2104-2106. Link

  • Disproportionation Kinetics

    • Singh, R., & Whitesides, G. M. (1990). "Thiol-disulfide interchange." The Chemistry of the Sulphur-Sulphur Bond (Patai's Chemistry of Functional Groups). Link

  • Use of 1-Chlorobenzotriazole (Alternative Method)

    • Hunter, R., Caira, M., & Stellenboom, N. (2006). "Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole." Journal of Organic Chemistry, 71(21), 8268–8271. Link

Sources

Technical Support Center: Methyl Phenyl Disulfide (MPDS)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Purification & Isolation Status: Open Assigned Specialist: Senior Application Scientist

Overview: The "Scrambling" Problem

Welcome to the technical support portal for Methyl Phenyl Disulfide (MPDS) . If you are here, you are likely facing the "statistical mixture" problem.

Unless you utilized a highly selective sulfenyl chloride or benzotriazole methodology (e.g., Hunter et al.), your crude reaction likely contains a thermodynamic equilibrium of three species:

  • Dimethyl Disulfide (DMDS):

    
     (Volatile liquid)
    
  • Diphenyl Disulfide (DPDS):

    
     (Solid)
    
  • This compound (MPDS):

    
     (Target Liquid)
    

This guide addresses the isolation of MPDS from this equilibrium and the removal of the notorious thiophenol starting material.

Data Reference: Physical Property Matrix

Use this table to design your separation windows.

CompoundFormulaState (RT)Boiling Point (BP)Melting Point (MP)pKa (Thiol)
This compound

Pale Yellow Liquid 62–65°C @ 2 mmHg < -15°CN/A
Thiophenol

Colorless Liquid169°C (atm)-15°C6.6
Diphenyl Disulfide

White Crystal>300°C (atm)60°C N/A
Dimethyl Disulfide

Colorless Liquid110°C (atm)-85°CN/A
Troubleshooting Guide: User Q&A
Issue #1: "I can't get rid of the thiophenol smell/impurity."

Diagnosis: Thiophenol (


) has a distinct, nauseating odor and often co-elutes with disulfides on silica gel due to similar lipophilicity.
The Fix:  Exploiting Acidity (pKa).[1][2]
Thiophenol has a pKa of ~6.6, making it significantly more acidic than aliphatic thiols (pKa ~10.[3]5) or alcohols (pKa ~16). We can selectively deprotonate it into a water-soluble salt.

Protocol: The "Claisen" Base Wash

  • Dissolve your crude oil in an organic solvent (Diethyl Ether or DCM).

  • Wash 1: Extract with 10% NaOH (aq) or 1M KOH .

    • Mechanism:[3][4][5][6][7]

      
      .
      
    • Note: The aqueous layer will turn yellow/orange (thiolate anion color).

  • Wash 2: Repeat NaOH wash until the aqueous layer is colorless.

  • Wash 3: Water (to remove excess base).

  • Wash 4: Brine (to dry).

  • Dry over

    
     and concentrate.
    

Warning: Do not use this wash if your molecule contains base-sensitive esters or halides. In that case, use a polymer-supported electrophile (scavenger resin) to trap the thiol.

Issue #2: "My product is contaminated with Diphenyl Disulfide (Solid)."

Diagnosis: You have a mixture of your target liquid and the solid homocoupling byproduct (


).
The Fix:  Solubility Differential (Cold Filtration).
Since DPDS is a solid at room temperature (MP ~60°C) and MPDS is a liquid, you can crash out the impurity.

Protocol: The "Freeze and Filter"

  • Take your concentrated crude oil (post-base wash).

  • Add a minimal amount of Hexanes or Pentane (just enough to make it flow).

  • Place the flask in a freezer (-20°C) or an ice-salt bath for 2 hours.

  • The Diphenyl Disulfide will crystallize out as white needles.

  • Rapidly filter through a chilled sintered glass funnel.

  • The filtrate contains your enriched MPDS.

Issue #3: "How do I separate the final mixture? Chromatography or Distillation?"

Diagnosis: You have removed the thiol and the bulk solid, but still have DMDS and traces of DPDS. The Fix: Vacuum Distillation (Preferred). Chromatography is risky because disulfides can undergo disproportionation (scrambling) on acidic silica gel surfaces. Distillation is cleaner and exploits the massive boiling point differences.

Protocol: Fractional Vacuum Distillation Setup: Short-path distillation head with a vigorous stir bar.

  • Fraction 1 (The Light Ends): Apply weak vacuum (water aspirator) or atmospheric heat up to 110°C.

    • Removes: Dimethyl Disulfide (BP 110°C) and residual solvents.

  • Fraction 2 (The Target): Switch to high vacuum (< 5 mmHg).

    • Target: Collect the fraction boiling at 62–65°C (at 2 mmHg) or ~94°C (at 5 mmHg) .

  • Pot Residue (The Heavy Ends): Stop when the temperature spikes or the pot volume is low.

    • Remains: Diphenyl Disulfide (Does not distill easily at these pressures).

Visual Workflow: Purification Logic

The following diagram illustrates the decision matrix for purifying MPDS based on the impurities present.

Purification_Workflow Start Crude Reaction Mixture (MPDS, DPDS, DMDS, PhSH) Step1 1. Base Wash (1M NaOH) Start->Step1 Decision1 Aqueous Layer (Contains PhS- Na+) Step1->Decision1 Discard Organic1 Organic Layer (Mix of Disulfides) Step1->Organic1 Keep Step2 2. Cold Filtration (-20°C in Hexane) Organic1->Step2 Solid Precipitate (Diphenyl Disulfide) Step2->Solid Filter off Filtrate Filtrate (MPDS + DMDS) Step2->Filtrate Step3 3. Vacuum Distillation (< 5 mmHg) Filtrate->Step3 Frac1 Fraction 1 (DMDS - Volatile) Step3->Frac1 Low BP Frac2 Fraction 2 (Pure MPDS) Step3->Frac2 Target BP Pot Pot Residue (Remaining DPDS) Step3->Pot High BP

Caption: Step-by-step purification logic flow, prioritizing chemical washing followed by physical phase separation.

Advanced Topic: Disproportionation Mechanism

Why does your product degrade? Disulfides are not static.[4] In the presence of light, heat, or catalytic radicals/acids, they undergo exchange.

Disulfide_Exchange MPDS 2x this compound (Ph-S-S-Me) Transition Radical/Acid Catalysis MPDS->Transition Equilibrium Products Diphenyl Disulfide (Ph-S-S-Ph) + Dimethyl Disulfide (Me-S-S-Me) Transition->Products Scrambling Products->Transition Reversible

Caption: The disproportionation equilibrium. Purity is maintained by storing in the dark at low temperatures to inhibit radical formation.

References
  • Physical Properties & Constants

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84234, this compound. Retrieved from [Link]

  • Synthesis & Selectivity Context

    • Hunter, R., Caira, M., & Stellenboom, N. (2006).[4] Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. The Journal of Organic Chemistry, 71(21), 8268–8271. Retrieved from [Link]

  • General Thiol/Disulfide Handling

    • Ravikumar, K. S., et al. (2003). Mild and Selective Oxidation of Sulfur Compounds in Trifluoroethanol: Diphenyl Disulfide and Methyl Phenyl Sulfoxide.[8] Organic Syntheses, 80, 184. Retrieved from [Link]

  • Thiophenol Acidity Data: Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Standard reference for pKa values of thiophenol vs alkanethiols).

Sources

Technical Support Center: Stabilizing Methyl Phenyl Disulfide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for handling and stabilizing methyl phenyl disulfide (Ph-S-S-Me). This guide is designed for researchers, medicinal chemists, and drug development scientists who utilize this versatile reagent in their experimental workflows. As an unsymmetrical disulfide, Ph-S-S-Me presents unique stability challenges in solution. This document provides in-depth, experience-driven guidance to help you mitigate degradation, ensure the integrity of your experiments, and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the stability of this compound in a typical laboratory setting.

Q1: I dissolved my this compound in DMSO for a screening assay, but my results are inconsistent. What could be happening?

A1: This is a classic issue. The instability of this compound in solution is the most likely culprit. There are two primary degradation pathways that can occur in a standard DMSO stock solution:

  • Disulfide Scrambling (Thiol-Disulfide Exchange): If any trace amounts of free thiols are present (as impurities in your disulfide, in the solvent, or from other components in your assay), they can attack the disulfide bond. This leads to a process called disulfide scrambling or exchange, where your desired unsymmetrical disulfide is converted into a mixture of three compounds: the starting material (Ph-S-S-Me), diphenyl disulfide (Ph-S-S-Ph), and dimethyl disulfide (Me-S-S-Me). This scrambling alters the effective concentration of your active reagent and introduces new, potentially reactive species into your experiment.

  • Oxidation: Dimethyl sulfoxide (DMSO) is generally considered a stable solvent, but it can act as an oxidant under certain conditions, a fact often overlooked.[1][2] Over time, especially with exposure to light, heat, or trace metal contaminants, DMSO can oxidize the sulfur atoms of the disulfide. This can lead to the formation of thiosulfinates (Ph-S(O)-S-Me) and, ultimately, sulfoxides (e.g., methyl phenyl sulfoxide) and sulfones, which will have different chemical properties and biological activities.[3]

These degradation processes mean that a stock solution you prepared a week ago may have a significantly different chemical composition than a freshly prepared one, leading directly to inconsistent experimental outcomes.

Q2: What are the ideal storage conditions for a stock solution of this compound?

A2: Based on the degradation pathways, the ideal storage conditions are designed to minimize exposure to catalysts and energy that drive these reactions.

ParameterRecommendationRationale
Solvent Use anhydrous, high-purity solvents. Aprotic solvents like DMF or THF are generally preferred over DMSO if oxidation is a concern. For aqueous studies, use deoxygenated, acidic buffers (pH 3-5).Minimizes water for potential hydrolysis and impurities that can initiate degradation. Acidic pH keeps trace thiols protonated and non-nucleophilic, inhibiting thiol-disulfide exchange.[4][5]
Temperature Store at -20°C or -80°C.Reduces the kinetic rate of all degradation reactions.
Atmosphere Overlay the solution with an inert gas (Argon or Nitrogen) before sealing.Prevents oxidation from atmospheric oxygen.
Light Store in amber vials or wrap vials in foil.Prevents light-induced radical formation, which can accelerate degradation.
Container Use clean, high-quality glass vials with PTFE-lined caps.Avoids contamination from plasticizers or other residues that could react with the disulfide.

Q3: How quickly does this compound degrade? Is a solution made this morning still good this afternoon?

A3: The degradation rate is highly dependent on the specific conditions (solvent, temperature, pH, presence of contaminants). There is no universal half-life. However, as a rule of thumb:

  • In high-purity, anhydrous aprotic solvent, stored cold and dark: The solution is likely stable for several days to weeks.

  • In DMSO at room temperature on the benchtop: Significant degradation (5-10% or more) can occur within 24-48 hours. For high-precision assays, it is best practice to use freshly prepared solutions.

  • In neutral or basic aqueous buffers: Degradation via hydrolysis and thiol-disulfide exchange can be rapid, occurring over minutes to hours.[6]

The best approach is to validate the stability for your specific experimental conditions using the analytical methods described in the troubleshooting section below.

Troubleshooting Guide: Diagnosing and Solving Instability

This section provides structured guidance for identifying and resolving issues related to the degradation of this compound.

Problem 1: My Assay Fails to Yield Consistent Results Over Time.

This is the most common manifestation of disulfide instability. The goal is to first confirm that degradation is occurring and then to mitigate it.

Caption: Workflow for troubleshooting disulfide instability.

Do not assume degradation. Verify it. Prepare a fresh solution of this compound and analyze it immediately (t=0). Then, store the solution under your typical experimental conditions (e.g., on the benchtop in DMSO) and re-analyze at several time points (e.g., 4h, 8h, 24h, 48h).

Recommended Protocol: HPLC-UV Stability Analysis

  • System: A standard HPLC system with a UV detector and a C18 column is sufficient.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Example Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate.

  • Detection: Monitor at 254 nm.

  • Sample Preparation: Dilute your stock solution in the initial mobile phase composition.

  • Analysis:

    • At t=0, you should see a single major peak corresponding to this compound.

    • At later time points, look for the appearance of new peaks. Based on their relative polarity, you can infer their identity:

      • Diphenyl disulfide (Ph-S-S-Ph): Will be less polar and have a longer retention time.

      • Dimethyl disulfide (Me-S-S-Me): Will be more polar and have a shorter retention time (and may be volatile).

      • Methyl Phenyl Sulfoxide (Ph-S(O)-Me): Will be significantly more polar and have a shorter retention time.[3]

    • Quantify the decrease in the area of the this compound peak over time to determine the rate of degradation.

The identity of the new peaks in your chromatogram points to the cause.

  • If you see new peaks corresponding to symmetrical disulfides: The primary issue is thiol-disulfide exchange (scrambling) . This is a nucleophilic substitution (SN2) reaction at the sulfur atom.[4][5][7] The reaction is catalyzed by thiolate anions (RS⁻), which are present at higher concentrations at neutral or basic pH.

G cluster_0 Thiol-Disulfide Exchange Mechanism MPD Ph-S-S-Me (this compound) TS [ R-S···S(Ph)···S-Me ]⁻ (Trigonal Bipyramidal Transition State) MPD->TS Thiolate R-S⁻ (Nucleophilic Thiolate) Thiolate->MPD Sₙ2 Attack Thiolate->TS Product1 Ph-S-S-R (New Disulfide) TS->Product1 Product2 Me-S⁻ (Leaving Thiolate) TS->Product2

Caption: Mechanism of thiol-disulfide exchange.

  • If you see new, more polar peaks (likely sulfoxides): The primary issue is oxidation .

Protocol for Preventing Thiol-Disulfide Exchange:

  • Source Purity: Ensure you are using high-purity this compound (>98%). Impurities are a common source of initiating thiols.

  • Solvent Quality: Use high-purity, anhydrous solvents.

  • pH Control (for aqueous solutions): If your experiment allows, maintain a pH between 3.0 and 5.0. This keeps contaminant thiols protonated (RSH) and far less nucleophilic than their thiolate (RS⁻) counterparts, dramatically slowing the exchange reaction.

  • Thiol Scavengers (Advanced): In complex biological media where thiols are unavoidable, consider adding a small amount of an alkylating agent like N-Ethylmaleimide (NEM) to cap free thiols before adding your disulfide. Caution: This is an expert-level intervention and must be validated to ensure the scavenger does not interfere with your assay.

Protocol for Preventing Oxidation:

  • Solvent Choice: If possible, switch from DMSO to a less oxidizing solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Inert Atmosphere: When preparing and storing solutions, purge the vial with argon or nitrogen to displace oxygen.

  • Use of Antioxidants: For long-term storage or for sensitive assays in DMSO, the addition of a radical-scavenging antioxidant can be highly effective.

    • Recommended Agent: Butylated hydroxytoluene (BHT). It is highly effective at inhibiting oxidation initiated by peroxides that can form in solvents.[8]

    • Working Concentration: Add BHT to your solvent to a final concentration of 0.01% to 0.1% (w/v) before dissolving the this compound.

    • Validation: Always run a control experiment to ensure BHT does not interfere with your biological assay. α-Tocopherol (Vitamin E) is another option, and it can work synergistically with BHT in some solvent systems.[9][10][11]

Final Recommendations for Ensuring Experimental Integrity

  • Always use fresh: The "gold standard" is to prepare solutions of this compound immediately before use.

  • Buy small, use fast: Purchase smaller quantities of the reagent to avoid long-term storage of a single large bottle that is opened frequently.

  • Qualify your batch: When starting a new series of experiments, perform a quick stability check on your specific batch of disulfide in your chosen solvent to understand its behavior under your exact conditions.

  • Document everything: Record the solvent, concentration, storage temperature, and age of any solution used in your experiments. This will be invaluable if you need to troubleshoot inconsistent data later.

By understanding the inherent reactivity of the disulfide bond and implementing these proactive stabilization and troubleshooting strategies, you can ensure the reliability and reproducibility of your research involving this compound.

References

  • Lee, D., Kim, H., & Park, S. (2024). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process.
  • Nagy, P. (2013). Kinetics and mechanisms of thiol–disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641.
  • Ravikumar, K. S., Kesavan, V., Crousse, B., Bonnet-Delpon, D., & Bégué, J.-P. (2003). MILD AND SELECTIVE OXIDATION OF SULFUR COMPOUNDS IN TRIFLUOROETHANOL: DIPHENYL DISULFIDE AND METHYL PHENYL SULFOXIDE. Organic Syntheses, 80, 184.
  • Fava, A., Iliceto, A., & Camera, E. (1957). Kinetics of the Thiol-Disulfide Exchange. Journal of the American Chemical Society, 79(4), 833–838.
  • Akaike, T., & Maeda, H. (2010). Chemical Biology of Reactive Sulfur Species: Hydrolysis-Driven Equilibrium of Polysulfides as a Determinant of Physiological Functions. Journal of Biological Chemistry, 285(21), 15697-15703.
  • Oda, R., & Hayashi, Y. (1970). Some Researches on the Chemistry of Dimethyl Sulfoxide and Related Compounds. Bulletin of the Institute for Chemical Research, Kyoto University, 47(5), 480-519.
  • Hansen, R. L., & O'Brien, J. P. (2006). Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. Journal of Pharmaceutical and Biomedical Analysis, 41(1), 69-75.
  • Al-Achi, A., & Gupta, P. K. (1990). Kinetics of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. Journal of the Chemical Society B: Physical Organic, 11, 1341-1344.
  • Sultane, P. R., & Bielawski, C. W. (2017). In the presence of dimethyl sulfoxide, the Burgess reagent efficiently and rapidly facilitates the oxidation of a broad range of primary and secondary alcohols. The Journal of Organic Chemistry, 82(2), 1046-1052.
  • Lown, J. W., & Chauhan, S. M. (1981). Synthesis of unsymmetrical disulfides using DMSO as oxidant.
  • Chen, Y., Renner, P., & Liang, H. (2022). A review of current understanding in tribochemical reactions involving lubricant additives.
  • Xu, R., & Turos, E. (2007).
  • Khaligh, N. G. (2021). An Overview of Recent Advances in the Synthesis of Organic Unsymmetrical Disulfides. Helvetica Chimica Acta, 104(6).
  • Burberry, T., et al. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates.
  • Farcas, A., et al. (2011). Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants. Food Chemistry, 127(1), 97-102.
  • Al-Malaika, S., & Suharty, N. (2000). Improving synthetic hindered phenol antioxidants: learning from vitamin E.
  • Cho, S., et al. (2018). Retention of alpha Tocopherol and antioxidant activity of encapsulated palm mixed Vitamin E in formulated blends. MedCrave Online Journal of Food & Nutrition, 1(3).
  • Kar, M., & Kishore, N. (2014). Synthesis and biological properties of a series of aryl alkyl disulfide derivatives. Bioorganic & Medicinal Chemistry Letters, 24(17), 4242-4246.
  • Hogg, P. J. (2003). Thiol-Disulfide Exchange Reactions in the Mammalian Extracellular Environment. Antioxidants & Redox Signaling, 5(4), 397-406.
  • Winther, J. R., & Thorpe, C. (2014). Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry. Chemical Science, 5(5), 2009-2018.
  • Hogg, P. J. (2002). Mechanisms of cleavage of allosteric disulfides. Trends in Biochemical Sciences, 27(9), 459-463.
  • Kim, J., et al. (2017). Neighboring group effect on nucleophilicity of disulfide bond. Abstracts of Papers of the American Chemical Society, 254.
  • Giordanetto, F., Schäfer, A., & Ottmann, C. (2014). Stabilization of protein–protein interactions by small molecules. Drug Discovery Today, 19(11), 1812-1821.
  • Wolak, N., & Thorne, T. L. (2013). A Systematic Approach to the Discovery of Protein–Protein Interaction Stabilizers. ACS Chemical Biology, 8(10), 2134-2142.
  • Mamoshina, P., et al. (2019). Structural Elucidation of a Small Molecule Inhibitor of Protein Disulfide Isomerase. ACS Chemical Neuroscience, 10(11), 4565-4573.
  • Nikolovska-Coleska, Z., et al. (2014). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants & Redox Signaling, 20(4), 625-661.
  • Chen, J., et al. (2022). Chamber studies of OH + dimethyl sulfoxide and dimethyl disulfide: insights into the dimethyl sulfide oxidation mechanism. Atmospheric Chemistry and Physics, 22(3), 1577-1595.
  • Wikipedia contributors. (2023, December 12). Phosgene. In Wikipedia, The Free Encyclopedia. Retrieved January 31, 2026, from [Link]

  • Wikipedia contributors. (2023, December 27). Carbon dioxide. In Wikipedia, The Free Encyclopedia. Retrieved January 31, 2026, from [Link]

  • FooDB. (2019). Showing Compound this compound (FDB020781). Retrieved January 31, 2026, from [Link]

  • Zhang, Y., et al. (2021). Production of Alkyl Aryl Sulfides from Aromatic Disulfides and Alkyl Carboxylates via a Disilathiane–Disulfide Interchange Reaction. The Journal of Organic Chemistry, 86(2), 1665-1674.
  • Smith, A. B., & Jones, C. D. (2020). Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange.
  • ResearchGate. (2015). Some Researches on the Chemistry of Dimethyl Sulfoxide and Related Compounds. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2018). Kinetic Measurements on Single-Molecule Disulfide Bond Cleavage. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2019). Polysulfide hydrolysis accelerated by strong electrophiles and.... Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2021). Reactions of Carbon Disulfide with N-Nucleophiles. Retrieved January 31, 2026, from [Link]

Sources

Technical Support Center: Managing the Odor of Methyl Phenyl Disulfide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals who handle methyl phenyl disulfide. Its potent, sulfurous odor, often described as a pungent turnip or radish-like stench, necessitates careful management to ensure a safe and comfortable laboratory environment.[1] This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific odor-related challenges you may encounter during your experiments.

Section 1: Understanding the Challenge: Properties of this compound

Before delving into mitigation strategies, it is crucial to understand the physicochemical properties of this compound that contribute to its pervasive odor.

PropertyValueSource
Appearance Pale yellow clear liquid[1][2][3]
Odor Pungent, sulfurous, turnip/radish-like[1]
Boiling Point 215-216 °C at 760 mm Hg[1]
Vapor Pressure 0.222 mm Hg at 25 °C[1]
Solubility Insoluble in water; soluble in alcohol[3]

The combination of its volatility, as indicated by its vapor pressure, and the nature of the sulfur-containing functional group leads to its powerful and unpleasant odor.

Section 2: Frequently Asked Questions (FAQs) - Proactive Odor Management

This section addresses common questions about preventing and managing the odor of this compound before it becomes a significant issue.

Q1: What are the essential engineering controls for working with this compound?

A1: The primary engineering control is a properly functioning chemical fume hood. All work with this compound, including weighing, transferring, and the setup of reactions, must be conducted within a fume hood to capture vapors at the source. The facility's ventilation system should be designed to handle and exhaust these vapors safely, preventing recirculation into the laboratory or adjacent areas. Ensure your fume hood has a certified face velocity, typically 80-120 feet per minute, to provide adequate containment.

Q2: What personal protective equipment (PPE) is necessary when handling this compound?

A2: Standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves, is mandatory. Given the potent odor and potential for skin irritation, consider double-gloving. If there is a risk of splashing, chemical splash goggles and a face shield are recommended. In situations where engineering controls may not be sufficient to prevent inhalation, a respirator with an organic vapor cartridge may be necessary. Always consult your institution's environmental health and safety (EHS) office for specific respirator requirements.

Q3: How should I store this compound to minimize odor leakage?

A3: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[2] Consider using a secondary container, such as a sealed bag or a container with a gasketed lid, to provide an additional barrier against vapor escape. Storing the container in a ventilated cabinet is also a good practice.

Q4: Are there any established occupational exposure limits (OELs) for this compound?

A4: As of the date of this publication, specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH.[2] In the absence of a specific OEL, it is crucial to handle this compound with the utmost care to minimize exposure. As a conservative approach, consider the OEL for a structurally related and more hazardous compound, thiophenol. The NIOSH Recommended Exposure Limit (REL) for thiophenol is a ceiling limit of 0.1 ppm (0.5 mg/m³) for a 15-minute exposure.[4][5] Adhering to this lower limit for this compound provides a significant margin of safety.

Section 3: Troubleshooting Guide - Reactive Odor Control

This section provides detailed protocols for neutralizing and eliminating the odor of this compound once it is present.

Issue 1: A persistent sulfur odor is present in the laboratory despite using a fume hood.

This indicates that vapors are escaping containment, or that contaminated surfaces are acting as a source of the odor.

Troubleshooting Workflow:

start Persistent Odor Detected check_hood Verify Fume Hood Functionality (Sash Position, Airflow) start->check_hood check_pressure Check Lab for Negative Pressure Relative to Hallway check_hood->check_pressure identify_source Identify Potential Contamination Sources (Spills, Glassware, Equipment) check_pressure->identify_source decontaminate Decontaminate Surfaces and Equipment (See Protocol 3.1) identify_source->decontaminate air_scrub Consider Air Scrubbing (See Protocol 3.2) decontaminate->air_scrub reassess Reassess Odor Level air_scrub->reassess reassess->identify_source Unsuccessful end Odor Eliminated reassess->end Successful spill Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate ppe Don Appropriate PPE (Respirator if necessary) evacuate->ppe contain Contain the Spill with Absorbent Material ppe->contain neutralize Neutralize the Spill (See Protocol 3.3) contain->neutralize cleanup Collect and Dispose of Contaminated Material neutralize->cleanup decon_area Decontaminate the Spill Area (See Protocol 3.1) cleanup->decon_area ventilate Ventilate the Area decon_area->ventilate end Spill Cleaned and Odor Mitigated ventilate->end

Sources

compatibility of methyl phenyl disulfide with different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the Nuances of Methyl Phenyl Disulfide Solubility and Stability: A Guide for Researchers

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the compatibility of this compound with various solvents. Authored from the perspective of a Senior Application Scientist, this guide synthesizes technical data with practical, field-tested insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a pale yellow liquid with a potent odor.[1] It is generally characterized by its poor solubility in water but good solubility in many common organic solvents.[1] Specifically, it is known to be soluble in alcohol.[1] The asymmetrical nature of the molecule, with one methyl group and one phenyl group attached to the disulfide bond, results in moderate polarity. This allows for miscibility with a range of aprotic and some protic organic solvents.

Q2: Which solvents are recommended for dissolving this compound?

A2: For most applications, aprotic solvents are excellent choices for dissolving this compound. These include:

  • Ethers: Diethyl ether and tetrahydrofuran (THF) are highly effective due to their ability to solvate the molecule without interfering with the disulfide bond.[2]

  • Aromatic Hydrocarbons: Benzene and toluene are suitable solvents, particularly for reactions involving other nonpolar reagents.[2]

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform can be used, but caution is advised due to potential reactivity under certain conditions (see Troubleshooting section).

  • Other Aprotic Solvents: Carbon disulfide is also a viable solvent.[2]

Protic solvents like alcohols (e.g., ethanol, methanol) can also dissolve this compound, but their use may be limited by potential reactivity, especially in the presence of bases or catalysts.[1][3]

Q3: Are there any solvents that should be avoided when working with this compound?

A3: Yes, certain solvents should be used with caution or avoided altogether:

  • Water: this compound is insoluble in water.[1] Its presence can lead to biphasic mixtures and hinder reactions.

  • Strongly Basic Solvents: Strong bases can promote the cleavage of the disulfide bond.[4] Therefore, solvents with inherent basicity or reactions run under strongly basic conditions should be carefully considered.

  • Reactive Protic Solvents: While soluble in alcohols, prolonged exposure or heating in protic solvents, especially in the presence of catalysts, can potentially lead to disulfide exchange reactions.

Q4: How should I store solutions of this compound?

A4: Solutions of this compound should be stored in tightly sealed containers in a cool, well-ventilated area, away from ignition sources.[5] To prevent degradation, it is advisable to store them under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage. This minimizes oxidation and reaction with atmospheric moisture. Disulfides are generally stable but can be sensitive to light and heat, which can promote radical-mediated side reactions.[6]

Troubleshooting Guide

Problem 1: My this compound is not dissolving completely in the chosen solvent.

  • Causality: Incomplete dissolution can occur if the solvent is not appropriate for the polarity of this compound or if the concentration is too high. Some disulfides can take a significant amount of time to fully dissolve, sometimes up to several hours.[7]

  • Troubleshooting Steps:

    • Verify Solvent Choice: Ensure you are using a recommended solvent (see FAQ Q2).

    • Increase Solvent Volume: Try diluting the solution by adding more solvent.

    • Gentle Warming: Gentle warming can increase the rate of dissolution. However, avoid excessive heat to prevent potential degradation.

    • Sonication: Using an ultrasonic bath can help break up any aggregates and facilitate dissolution.

    • Patience: Allow sufficient time for the disulfide to dissolve, with stirring.[7]

Problem 2: The color of my this compound solution has changed over time.

  • Causality: A color change, often to a deeper yellow or brown, can indicate degradation of the disulfide. This may be caused by oxidation, exposure to light, or reaction with the solvent or impurities.

  • Troubleshooting Steps:

    • Check Storage Conditions: Ensure the solution was stored in a dark, cool place under an inert atmosphere.

    • Solvent Purity: Use high-purity, dry solvents to minimize impurities that could react with the disulfide.

    • Analyze for Impurities: If the integrity of the material is critical, consider analyzing a small sample by techniques like NMR or GC-MS to identify any degradation products.

    • Prepare Fresh Solutions: For sensitive applications, it is best practice to prepare fresh solutions of this compound before use.

Problem 3: I am observing unexpected side products in my reaction.

  • Causality: Unexpected side products can arise from the reactivity of the disulfide bond or interactions with the solvent. For example, in the presence of nucleophiles or bases, the disulfide bond can be cleaved. Radical reactions can also be initiated by light or heat.[6]

  • Troubleshooting Steps:

    • Evaluate Solvent Reactivity: Consider if the solvent could be participating in the reaction. For instance, protic solvents might facilitate disulfide exchange.

    • Control Reaction Conditions: Run reactions under an inert atmosphere and protect from light, especially if radical pathways are possible.

    • Purify Reagents: Ensure all reagents, including the this compound and the solvent, are pure and free of contaminants that could catalyze side reactions.

    • Consider Alternative Solvents: If solvent reactivity is suspected, switch to a more inert solvent like THF or toluene.

Experimental Protocols
Protocol 1: Standard Dissolution of this compound
  • Weigh the desired amount of this compound in a clean, dry flask.

  • Under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen), add the appropriate volume of a recommended anhydrous aprotic solvent (e.g., THF, diethyl ether, or toluene).

  • Stir the mixture at room temperature until the solid is fully dissolved. This may take some time.[7]

  • If necessary, gentle warming or sonication can be applied to expedite the process.

  • Once dissolved, the solution is ready for use. Store under an inert atmosphere if not used immediately.

Data Presentation

Table 1: Solubility and Compatibility of this compound with Common Solvents

Solvent ClassSpecific SolventSolubility/CompatibilityNotes
Aprotic Polar Tetrahydrofuran (THF)Soluble[2]Recommended for a wide range of applications.
Acetonitrile (MeCN)Moderately SolubleCan be used, but check for specific reaction compatibility.
Dimethylformamide (DMF)SolubleUse with caution; may promote side reactions in some cases.[8]
Aprotic Nonpolar TolueneSolubleGood for reactions with other nonpolar reagents.
BenzeneSoluble[2]Use with appropriate safety precautions.
Diethyl EtherSoluble[2]A common and effective choice.
Chlorinated Dichloromethane (DCM)SolubleGenerally compatible, but monitor for potential reactivity.
Protic Alcohols (Methanol, Ethanol)Soluble[1]Potential for disulfide exchange, especially with heat or catalysts.
WaterInsoluble[1]Avoid for single-phase solutions.
Other Carbon DisulfideSoluble[2]Effective but use with appropriate safety measures.
Visualization
Solvent Selection Workflow

The following diagram illustrates a decision-making process for selecting a suitable solvent for experiments involving this compound.

SolventSelection start Start: Need to Dissolve This compound reaction_type What is the nature of the reaction? start->reaction_type aprotic_needed Does the reaction require aprotic conditions? reaction_type->aprotic_needed nonpolar_aprotic Use Nonpolar Aprotic Solvent (e.g., Toluene, Diethyl Ether) reaction_type->nonpolar_aprotic Nonpolar Reagents polar_aprotic Use Polar Aprotic Solvent (e.g., THF, MeCN) aprotic_needed->polar_aprotic Yes protic_ok Can the reaction tolerate a protic solvent? aprotic_needed->protic_ok No check_reactivity Final Check: Is the solvent inert to all other reagents? polar_aprotic->check_reactivity nonpolar_aprotic->check_reactivity alcohol Use Alcohol (e.g., Ethanol, Methanol) with caution protic_ok->alcohol Yes avoid_protic Avoid Protic Solvents protic_ok->avoid_protic No alcohol->check_reactivity end_solvent Solvent Selected check_reactivity->end_solvent Yes

Caption: A flowchart for selecting an appropriate solvent for this compound.

References
  • National Institutes of Health (NIH). Reactions of Isolated Persulfides Provide Insights into the Interplay between H2S and Persulfide Reactivity. [Link]

  • LookChem. DIPHENYL DISULFIDE. [Link]

  • National Institutes of Health (NIH), PubChem. This compound. [Link]

  • ACS Publications. Reaction of Phenyl and Methyl Disulfide with ·Cr(CO)3C5Me5 and HCr(CO)3C5Me5. Metal Radical and Metal Hydride Reactivity at the Sulfur−Sulfur Bond. Different Mechanisms for Oxidative Addition of Alkyl and Aryl Disulfides. [Link]

  • Wikipedia. Diphenyl disulfide. [Link]

  • Organic Syntheses. Disulfide, diphenyl-. [Link]

  • The Good Scents Company. This compound. [Link]

  • Organic Syntheses. diphenyl sulfide. [Link]

  • ResearchGate. Suppression of Polysulfide Dissolution and Shuttling with Diphenyl Disulfide Electrolyte for Lithium Sulfur Batteries. [Link]

  • RSC Publishing. The underlying mechanisms for self-healing of poly(disulfide)s. [Link]

  • ChemRxiv. Spontaneous Trisulfide Metathesis in Polar Aprotic Solvents. [Link]

  • ResearchGate. Removal of odorant dimethyl disulfide under alkaline and neutral conditions in biotrickling filters. [Link]

  • National Institutes of Health (NIH), PubChem. Disulfide, bis(4-methylphenyl). [Link]

Sources

Navigating the Nuances of Methyl Phenyl Disulfide Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive resource for mastering catalytic reactions involving methyl phenyl disulfide. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the in-depth technical insights needed to troubleshoot challenges, optimize your reactions, and ensure the integrity of your results. Here, we will explore the causality behind experimental choices, offering a self-validating system of protocols and insights grounded in authoritative research.

Section 1: Troubleshooting Guide: From Low Yields to Catalyst Woes

This section addresses the most common hurdles encountered during the catalytic manipulation of this compound. We'll diagnose the symptoms, explore the underlying causes, and provide actionable solutions.

Low Yield or No Reaction

Symptom: Your desired product is formed in disappointingly low quantities or not at all.

Potential Causes & Solutions:

  • Catalyst Inactivity or Poisoning: Sulfur compounds are notorious for their ability to poison transition metal catalysts.[1] The sulfur atom in this compound can strongly coordinate to the metal center, blocking active sites and hindering the catalytic cycle.

    • Solution:

      • Increase Catalyst Loading: While not always the most elegant solution, a modest increase in catalyst loading can sometimes overcome partial poisoning.

      • Employ Robust Ligands: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can shield the metal center and prevent strong coordination by the disulfide. For palladium-catalyzed reactions, consider ligands like MOP-type ligands which have shown high efficiency.[1]

      • In Situ Catalyst Generation: Using a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand can sometimes be more effective than pre-formed catalysts.

      • Consider a Different Metal: If palladium or nickel catalysts consistently fail, copper-based systems might offer a viable alternative as they can exhibit different sensitivities to sulfur poisoning.

  • Inefficient C-S Bond Cleavage: The reaction may be stalling at the cleavage of the S-S or C-S bond of this compound.

    • Solution:

      • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for bond cleavage.

      • Additive Assistance: Certain additives can facilitate C-S bond cleavage. For instance, in some palladium-catalyzed systems, specific bases can play a role in this step.

  • Suboptimal Reaction Conditions: The solvent, base, or temperature may not be ideal for your specific transformation.

    • Solution:

      • Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the reaction. Toluene and CPME have been used effectively in palladium-catalyzed couplings.[1][2]

      • Base Optimization: The choice and stoichiometry of the base are crucial. Common bases include K₃PO₄ and NaN(SiMe₃)₂.[1][2] A base that is too strong or too weak can lead to side reactions or incomplete conversion.

Formation of Side Products

Symptom: Your reaction mixture contains significant amounts of undesired compounds, complicating purification and reducing the yield of your target molecule.

Potential Causes & Solutions:

  • Homocoupling: A frequent side reaction is the coupling of two molecules of your starting material (e.g., aryl halide) instead of the desired cross-coupling with this compound.

    • Solution:

      • Slow Addition: Slowly adding the more reactive coupling partner can help maintain a low concentration and suppress homocoupling.

      • Ligand Effects: The right ligand can promote the desired cross-coupling pathway over homocoupling.

      • Temperature Control: Lowering the reaction temperature can sometimes disfavor the homocoupling reaction.

  • Disulfide Scrambling: In reactions aiming to form unsymmetrical disulfides, you may observe the formation of symmetrical disulfides through thiol-disulfide exchange.

    • Solution:

      • One-Pot Procedures: Certain one-pot methods that avoid the isolation of intermediate thiols can minimize scrambling.

      • Careful Control of Stoichiometry: Precise control over the molar ratios of your reactants is essential.

Catalyst Selection and Reaction Optimization Workflow

catalyst_selection_workflow start Define Reaction Type (e.g., C-S Cross-Coupling) catalyst_choice Initial Catalyst Selection start->catalyst_choice pd_catalyst Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) catalyst_choice->pd_catalyst Common for Cross-Coupling cu_catalyst Copper-based (e.g., CuI, CuCl) catalyst_choice->cu_catalyst Alternative for C-S Formation ni_catalyst Nickel-based (e.g., NiCl₂·glyme) catalyst_choice->ni_catalyst For Reductive Couplings ligand_selection Ligand Selection pd_catalyst->ligand_selection cu_catalyst->ligand_selection ni_catalyst->ligand_selection phosphine_ligands Bulky Phosphines (e.g., MOP, NiXantPhos) ligand_selection->phosphine_ligands For Pd/Ni nhc_ligands N-Heterocyclic Carbenes (NHCs) ligand_selection->nhc_ligands Alternative for Ni no_ligand Ligand-free (for some Cu reactions) ligand_selection->no_ligand For Cu optimization Reaction Condition Optimization (Solvent, Base, Temperature) phosphine_ligands->optimization nhc_ligands->optimization no_ligand->optimization troubleshooting Troubleshooting optimization->troubleshooting low_yield Low Yield / No Reaction troubleshooting->low_yield Problem side_products Side Products (e.g., Homocoupling) troubleshooting->side_products Problem success Successful Reaction troubleshooting->success No Issues low_yield->catalyst_choice Re-evaluate Catalyst/Ligand side_products->optimization Adjust Conditions

Caption: A decision-making workflow for catalyst selection and reaction optimization.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which catalyst system is generally the best for cross-coupling reactions with this compound?

A: Palladium-based catalysts are the most widely reported and versatile for C-S cross-coupling reactions.[3] Systems employing palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with bulky, electron-rich phosphine ligands often provide the best results.[1][2] However, for certain applications, copper and nickel catalysts can be effective and more economical alternatives.[3]

Q2: How can I minimize the unpleasant odor associated with sulfur compounds in my reactions?

A: While this compound itself has a strong odor, many of the foul smells in sulfur chemistry arise from volatile thiol byproducts. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of reagents and the formation of odorous byproducts. Additionally, quenching the reaction with an oxidizing agent like bleach (sodium hypochlorite) can help neutralize residual thiols. Proper handling in a well-ventilated fume hood is always essential.

Q3: What is the role of the base in these coupling reactions?

A: The base plays multiple crucial roles. In many palladium-catalyzed cycles, the base is required to facilitate the reductive elimination step, which forms the C-S bond and regenerates the active catalyst.[4] It can also act as a nucleophile activator by deprotonating a thiol if it is used as the sulfur source. The choice of base can significantly influence the reaction rate and selectivity.[3]

Q4: Can I use this compound in photocatalytic reactions?

A: Yes, disulfides, including aromatic ones, can be utilized in photocatalysis. Under UV or visible light irradiation, the S-S bond can undergo homolytic cleavage to generate thiyl radicals.[5] These radicals can then participate in a variety of transformations, such as addition to alkenes or acting as hydrogen atom transfer (HAT) catalysts.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a common catalytic reaction involving this compound.

Palladium-Catalyzed Cross-Coupling of an Aryl Bromide with this compound

This protocol is adapted from established methods for C-S bond formation.[2][3]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • NiXantPhos (or a similar bulky phosphine ligand)

  • Sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂)

  • Aryl bromide

  • This compound

  • Cyclopentyl methyl ether (CPME) or Toluene, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (2 mol%) and NiXantPhos (4 mol%) to an oven-dried reaction flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 equiv), and NaN(SiMe₃)₂ (1.4 equiv).

  • Solvent Addition: Add anhydrous CPME or toluene (to make a 0.1 M solution with respect to the aryl bromide).

  • Reaction: Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Catalyst System Comparison
Catalyst SystemLigandBaseSolventTemperature (°C)Typical YieldReference
Pd(OAc)₂NiXantPhosNaN(SiMe₃)₂CPME110Good to Excellent[2]
Pd₂(dba)₃MOP-typeK₃PO₄Toluene100High[1]
CuIEthylene glycolK₂CO₃N/A120Good to Excellent[3]
NiCl₂·glymeBipyridylN/A (reductant used)DMF60Good[3]

Section 4: Mechanistic Insights

Understanding the reaction mechanism is key to effective troubleshooting and optimization.

General Catalytic Cycle for Palladium-Catalyzed C-S Cross-Coupling

catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex1 transmetalation S-S Cleavage/ Coordination pd_complex1->transmetalation Me-S-S-Ph pd_complex2 Ar-Pd(II)(SPh)L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-S-Ph reductive_elimination->product

Caption: A simplified catalytic cycle for palladium-catalyzed C-S cross-coupling.

The generally accepted mechanism for palladium-catalyzed C-S bond formation involves three key steps:[4][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Thiolation/Transmetalation: this compound coordinates to the Pd(II) complex, followed by cleavage of the S-S bond and formation of a palladium-thiolate species.

  • Reductive Elimination: The aryl and phenylthio groups on the palladium center couple to form the desired aryl phenyl sulfide product, regenerating the Pd(0) catalyst.

References

  • Mao, J., Jia, T., Frensch, G., & Walsh, P. J. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters, 16(19), 5304–5307. [Link]

  • Nobel Prize Outreach AB. (2010). The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]

  • ChemInform Abstract: The Coupling Reactions of Aryl Halides and Phenols Catalyzed by Palladium and MOP-Type Ligands. (2010). ChemInform, 32(4). [Link]

  • Organic Chemistry Tutor. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction [Video]. YouTube. [Link]

  • Kondolff, I., Doucet, H., & Santelli, M. (2004). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules, 9(8), 614–633. [Link]

  • FooDB. (2019). Showing Compound this compound (FDB020781). [Link]

  • PubChem. (n.d.). Disulfide, bis(4-methylphenyl). National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). Disulfide, methyl phenyl. NIST Chemistry WebBook. [Link]

  • Hunter, R., Caira, M., & Stellenboom, N. (2006). Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. The Journal of Organic Chemistry, 71(21), 8268–8271. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

  • Wang, D., & Wasa, M. (2019). Nickel-catalyzed selective disulfide formation by reductive cross-coupling of thiosulfonates. Chemical Science, 10(42), 9848–9853. [Link]

  • Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-Metal-Catalyzed C–S, C–Se, and C–Te Bond Formation via Cross-Coupling and Atom-Economic Addition Reactions. Chemical Reviews, 111(3), 1596–1636. [Link]

  • Chen, J., & König, B. (2020). An overview on disulfide-catalyzed and -cocatalyzed photoreactions. Beilstein Journal of Organic Chemistry, 16, 1418–1435. [Link]

  • Tsai, A. S. (2012). Rhodium Catalyzed C-H Bond Functionalization: Development of Methods and Applications in Organic Synthesis. University of California, Berkeley. [Link]

  • Carril, M., SanMartin, R., & Domínguez, E. (2008). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry, 73(14), 5626–5628. [Link]

  • Park, S., & Lee, S. (2024). Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials. Materials, 17(3), 699. [Link]

  • Chen, J., & König, B. (2020). An overview on disulfide-catalyzed and -cocatalyzed photoreactions. Beilstein Journal of Organic Chemistry, 16, 1418–1435. [Link]

  • Wang, D., & Wasa, M. (2024). Nickel-catalyzed selective disulfide formation by reductive cross-coupling of thiosulfonates. Chemical Science, 15(34), 13028-13033. [Link]

  • Song, G., & Li, X. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(12), 3049–3058. [Link]

  • Mondal, B., & Singh, S. (2021). Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. ACS Organic & Inorganic Au, 1(1), 16–25. [Link]

  • Liu, K., et al. (2024). Generation of perthiyl radicals for the synthesis of unsymmetric disulfides. Nature Communications, 15(1), 1-10. [Link]

  • Sharma, S., & Kumar, S. (2021). Metal-catalyzed C–S bond formation using sulfur surrogates. Organic & Biomolecular Chemistry, 19(2), 241-262. [Link]

  • R-Discovery. (2023). Recent advances in photocatalytic and transition metal-catalyzed synthesis of disulfide compounds. [Link]

  • Zhou, Y., Yang, C.-L., Ye, L., & Dong, Z.-B. (2022). Copper-Catalyzed C-S Formation for the Synthesis of Benzyl Phenyl Sulfides from Dithiocarbamates. Synthesis, 54(18), 4104–4110. [Link]

  • Wu, X., et al. (2021). Nickel-Catalyzed One-Pot Carbonylative Synthesis of 2-Mono- and 2,3-Disubstituted Thiochromenones from 2-Bromobenzenesulfonyl Chlorides and Alkynes. Organic Letters, 23(16), 6409-6414. [Link]

  • Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-Metal-Catalyzed C–S, C–Se, and C–Te Bond Formation via Cross-Coupling and Atom-Economic Addition Reactions. Chemical Reviews, 111(3), 1596–1636. [Link]

  • Wang, D., et al. (2021). Reaction scope and mechanistic insights of nickel-catalyzed migratory Suzuki–Miyaura cross-coupling. Nature Communications, 12(1), 1-10. [Link]

  • Gevorgyan, V., & Larhed, M. (2020). Ligand-Free Copper(I)-Mediated Cross-Coupling Reactions of Organostannanes with Sulfur Electrophiles. Organic Letters, 22(18), 7149–7153. [Link]

  • Khan, I., et al. (2022). Molybdenum disulfide (MoS2) based photoredox catalysis in chemical transformations. Journal of Materials Chemistry A, 10(40), 21123-21148. [Link]

  • Tsai, A. S. (2012). Rhodium Catalyzed C-H Bond Functionalization: Development of Methods and Applications in Organic Synthesis. University of California, Berkeley. [Link]

  • Nicewicz, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Accounts of Chemical Research, 46(3), 642–652. [Link]

  • Hunter, R., Caira, M., & Stellenboom, N. (2006). Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. The Journal of Organic Chemistry, 71(21), 8268–8271. [Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Chemical Reviews, 110(2), 624–655. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Wang, D., & Wasa, M. (2024). Nickel-catalyzed selective disulfide formation by reductive cross-coupling of thiosulfonates. Chemical Science, 15(34), 13028-13033. [Link]

Sources

Technical Guide: Monitoring Reaction Progress with Methyl Phenyl Disulfide (MPDS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl phenyl disulfide (MPDS) is a versatile sulfenylating agent and a probe for thiol-disulfide exchange mechanistics. Its unsymmetrical nature (


) presents a unique analytical challenge: the tendency to disproportionate (scramble) into symmetrical dimers (

and

) under nucleophilic or thermal stress.

This guide provides a robust, self-validating framework for monitoring MPDS reactions, focusing on distinguishing the active reagent from its scrambled byproducts and the desired sulfenylated target.

Module 1: Chromatographic Monitoring (HPLC/UPLC)

The Gold Standard for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring MPDS due to its ability to resolve the unsymmetrical disulfide from its symmetrical counterparts without inducing thermal degradation.

Core Protocol: Reverse-Phase Separation
  • Stationary Phase: C18 (Octadecylsilyl), 3.5 µm or 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid (to suppress ionization of free thiols).

  • Mobile Phase B: Acetonitrile (ACN).

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Thioether linkage).

Table 1: Representative Gradient Profile

Time (min)% Mobile Phase BFlow Rate (mL/min)Phase Description
0.010%1.0Equilibration
2.010%1.0Injection Hold
15.090%1.0Gradient Elution
20.090%1.0Column Wash (Critical)
22.010%1.0Re-equilibration
Troubleshooting & FAQs

Q: I see three peaks appearing before my reaction even starts. What is happening? A: This is likely Disulfide Scrambling . If your MPDS stock is old or has been exposed to trace bases/nucleophiles, it disproportionates.

  • Diagnosis: Inject a pure standard of Diphenyl Disulfide (

    
    ). If one of your "impurity" peaks matches this retention time (usually elutes after MPDS due to higher hydrophobicity), your reagent has degraded.
    
  • Fix: Purify MPDS via vacuum distillation or flash chromatography (Hexanes/EtOAc) before use.

Q: My mass balance is low. Where is the rest of the material? A: Check for Dimethyl Disulfide (


) .
  • Cause: This is the volatile byproduct of scrambling. On a standard C18 column, it may elute very early (near the void volume) or be lost to evaporation during sample prep.

  • Solution: Use a low-organic initial hold (5% ACN) to retain polar species, or switch to NMR for mass balance verification.

Module 2: Spectroscopic Monitoring (NMR)

Best for In-Situ Kinetics and Crude Analysis

Proton NMR (


-NMR) offers the most reliable structural confirmation because the methyl group attached to the disulfide bond provides a distinct diagnostic handle that shifts significantly upon reaction.
Diagnostic Signals (in

)
  • MPDS (

    
    ):  Methyl singlet 
    
    
    
    ppm.
  • Thioanisole byproduct (

    
    ):  Methyl singlet 
    
    
    
    ppm.
  • Dimethyl Disulfide (

    
    ):  Methyl singlet 
    
    
    
    ppm.
  • Product (

    
     or 
    
    
    
    ):
    Distinct shift depending on the R-group environment.

Q: The aromatic region is too crowded to calculate conversion. How do I quantify? A: Ignore the aromatic region. Focus exclusively on the aliphatic methyl region (2.0 – 3.0 ppm). Integration of the MPDS methyl singlet vs. the product's methyl/methine protons provides a cleaner conversion ratio.

  • Tip: Use an internal standard like 1,3,5-trimethoxybenzene if absolute quantification is required, as it does not overlap with the sulfur-methyl window.

Q: My chemical shifts are drifting between samples. A: Disulfides are sensitive to Solvent-Solute Interactions . High concentrations of aromatic reactants can cause ring-current shielding effects, shifting the methyl peak upfield. Always process NMR samples at a consistent concentration (e.g., 10 mg/mL).

Module 3: Gas Chromatography (GC-MS)

The "Phantom Reaction" Risk

WARNING: GC-MS is risky for disulfides. The high temperature of the injection port (250°C+) can cause thermal disulfide exchange inside the instrument, showing side products that do not exist in your flask.

Visualizing the Thermal Artifact Risk

G Sample Reaction Mixture (MPDS + Substrate) Inlet GC Inlet (250°C) Sample->Inlet Injection Artifacts Artifacts Detected: Ph-S-S-Ph + Me-S-S-Me Inlet->Artifacts Thermal Disproportionation TrueData True Reaction Data Inlet->TrueData Direct Elution

Figure 1: Thermal degradation pathway in GC analysis. The high heat of the inlet can artificially generate symmetrical disulfides.

Q: How do I validate if the scrambling is thermal (GC artifact) or chemical (real)? A: Perform a Cold-Dilution Test .

  • Analyze the sample via HPLC (room temperature).

  • Analyze the same vial via GC.

  • If HPLC shows 99% MPDS and GC shows 10%

    
    , the scrambling is an artifact of the GC method. Lower the inlet temperature to 150°C or use on-column injection.
    
Module 4: Mechanism & Reaction Control

Understanding the Equilibrium

When using MPDS for sulfenylation (transferring the


 or 

group), the byproduct is a thiol (

or

). This free thiol is a potent nucleophile that can attack the remaining MPDS, driving an equilibrium shift.
The Scrambling Cascade

ReactionScheme MPDS Ph-S-S-Me (Reagent) Inter Thiol-Disulfide Exchange MPDS->Inter Nuc R-SH (Byproduct) Nuc->Inter Sym1 Ph-S-S-Ph Inter->Sym1 Equilibrium Sym2 Me-S-S-Me Inter->Sym2 Mixed R-S-S-Ph Inter->Mixed

Figure 2: Thiol-Disulfide Exchange Mechanism. The release of free thiol byproducts triggers the formation of symmetrical disulfides.

Q: How do I stop the scrambling equilibrium? A: Scavenge the Thiol. Add a base (like Pyridine or TEA) and an electrophile (like methyl iodide) post-aliquot to cap the free thiols immediately upon sampling. Alternatively, use a solid-supported scavenger resin (e.g., maleimide resin) in the reaction pot if compatible.

Q: The reaction smells like rotten cabbage. Is this normal? A: Yes.

  • Cause: The formation of Methanethiol (

    
    ) or Dimethyl Disulfide.
    
  • Safety Protocol: All MPDS reactions must be vented through a bleach (sodium hypochlorite) scrubber. The bleach oxidizes the volatile sulfur species into non-volatile sulfonates.

References
  • NIST Mass Spectrometry Data Center. (2018). This compound - Infrared Spectrum (Coblentz No. 8044).[1] National Institute of Standards and Technology.

  • Nagy, P., et al. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling.

  • Gottlieb, H. E., et al. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2] Journal of Organic Chemistry.[2] (Referenced for solvent shift logic in Module 2).

  • Creative Proteomics. (2024). How to Analyze Protein Disulfide Bonds: Mass Spectrometry Approaches. (Applied here for HPLC/MS methodology principles).

Sources

Technical Support Center: Scale-Up of Methyl Phenyl Disulfide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up of reactions involving methyl phenyl disulfide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this compound reactions from the bench to larger-scale production. Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and practical, field-proven experience.

Section 1: Troubleshooting Guide

This section addresses specific problems that can arise during the scale-up of this compound reactions. Each entry details the potential causes and provides actionable, step-by-step solutions.

Issue 1.1: Low Yield and Formation of Symmetric Disulfides (Disproportionation)

Question: During the scale-up of a thiol-disulfide exchange reaction using this compound to introduce a phenylthio group onto a target thiol (R-SH), we are observing low yields of the desired unsymmetrical disulfide (R-S-S-Ph) and significant formation of dimethyl disulfide (Me-S-S-Me) and diphenyl disulfide (Ph-S-S-Ph). What is causing this, and how can we mitigate it?

Answer:

This is a classic problem of disulfide scrambling or disproportionation, which is often exacerbated at scale due to longer reaction times and potential temperature gradients. The thiol-disulfide exchange is an equilibrium-driven process.[1][2] While the initial reaction between your target thiol (R-SH) and this compound (Me-S-S-Ph) is desired, the methanethiol (Me-SH) generated as a byproduct can then react with the product or another molecule of this compound, leading to a cascade of exchange reactions that results in a statistical mixture of all possible disulfides.

Causality and Mitigation Strategy:

  • Mechanism of Scrambling: The reaction proceeds via nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond.[1][3] The equilibrium can be shifted by controlling the concentration of the reactive thiolate species and by removing the volatile methanethiol byproduct.

  • Step-by-Step Troubleshooting:

    • Strict pH Control: The concentration of the highly nucleophilic thiolate anion (R-S⁻) is pH-dependent. Running the reaction at a pH slightly above the pKa of the incoming thiol (R-SH) but not excessively basic can favor the initial desired reaction without promoting widespread scrambling. A pH range of 7.5-8.5 is often a good starting point.

    • Inert Atmosphere: Oxygen can oxidize thiols to disulfides, which can complicate the reaction mixture.[4] Scaling up often involves longer exposure to the atmosphere. Ensure the reaction is conducted under a robust inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.

    • Removal of Methanethiol: Methanethiol is a volatile byproduct (boiling point ~6 °C). On a larger scale, you can apply a gentle nitrogen sparge through the reaction mixture or a mild vacuum to drive off the methanethiol as it is formed, thus shifting the equilibrium towards the desired product according to Le Châtelier's principle.

    • Temperature Management: Higher temperatures can accelerate the rate of equilibration and scrambling. Maintain the lowest practical temperature that allows for a reasonable reaction rate. Implement efficient reactor cooling to manage any exotherms, especially during reagent addition.

    • Stoichiometry and Addition Rate: Use a slight excess (1.1-1.2 equivalents) of this compound. Control the addition rate of the target thiol to maintain a low instantaneous concentration, which can help minimize side reactions.

Workflow for Minimizing Disproportionation:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with Me-S-S-Ph and Solvent B Establish Inert Atmosphere (N2) A->B C Adjust to Optimal Temperature B->C D Controlled Addition of R-SH Solution C->D E Maintain pH (e.g., 7.5-8.5) D->E F Apply Gentle N2 Sparge to Remove Me-SH D->F G Monitor Reaction (TLC, HPLC) E->G F->G H Quench Reaction G->H I Aqueous Wash (remove salts) H->I J Chromatographic Purification I->J

Caption: Workflow for controlled thiol-disulfide exchange.

Issue 1.2: Incomplete Conversion and Stalled Reactions at Scale

Question: Our reaction of an alkyl thiol with this compound proceeds to completion on a 1 g scale, but stalls at ~70% conversion when scaled to 100 g, even after extended reaction times. Why is this happening?

Answer:

This issue often points to mass transfer limitations or inadequate mixing, which become significant factors during scale-up. In a larger reactor, inefficient stirring can create localized zones of high product concentration and low reactant concentration, effectively slowing down or "stalling" the reaction.

Causality and Mitigation Strategy:

  • Mixing Efficiency: The rate of a reaction in solution depends on the collision frequency of reactant molecules. On a small scale, magnetic stirring is usually sufficient. In a large reactor, mechanical stirring with appropriate impeller design is crucial to ensure homogeneity.

  • Step-by-Step Troubleshooting:

    • Evaluate Agitation: Ensure the stirrer speed and impeller design (e.g., pitched-blade turbine, anchor) are suitable for the reactor geometry and viscosity of the reaction medium to achieve good top-to-bottom turnover.

    • In-Process Monitoring: Take samples from different locations in the reactor (if possible) to check for homogeneity. In-process analytical techniques like HPLC can confirm if the reaction has truly stalled or is just proceeding very slowly.

    • Solvent and Concentration: As you scale up, the volume of solvent increases, which can affect reaction rates. Consider running the reaction at a slightly higher concentration, but be mindful of potential solubility and exotherm issues.

    • Reagent Purity: Ensure the purity of your starting materials is consistent between scales. Impurities in the thiol or disulfide introduced in larger quantities could inhibit the reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound on a large scale?

A1: this compound is a flammable liquid and is harmful if swallowed.[5] When handling large quantities, the primary concerns are:

  • Flammability: It has a flash point and should be handled in a well-ventilated area, away from ignition sources.[5] Use intrinsically safe equipment in a classified area if necessary.

  • Toxicity: Organosulfur compounds can have varying degrees of toxicity.[6][7] Always handle this compound in a fume hood or with appropriate local exhaust ventilation. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

  • Odor: Many organosulfur compounds have strong, unpleasant odors. While this compound's odor is described as powerful, this also serves as a good indicator of a potential leak or spill.[5] Consider using a scrubber for the reactor off-gas.

Q2: How does temperature affect the stability of this compound during a prolonged reaction at scale?

A2: Disulfides can undergo thermal decomposition at elevated temperatures. The S-S bond is the weakest bond in the molecule, and its cleavage can initiate radical side reactions.[8][9] While this compound is relatively stable at moderate temperatures, prolonged heating can lead to decomposition, especially in the presence of impurities. It is crucial to establish the thermal stability of your reaction mixture through techniques like Differential Scanning Calorimetry (DSC) before scaling up. For most applications, keeping the reaction temperature below 80 °C is a prudent measure.

Q3: What are the most effective methods for purifying unsymmetrical disulfides like the products of these reactions on a large scale?

A3: Large-scale purification of unsymmetrical disulfides requires moving away from standard laboratory-scale silica gel chromatography if possible.

  • Crystallization: If your product is a solid, developing a crystallization procedure is often the most scalable and cost-effective method.

  • Distillation: For liquid products with sufficient thermal stability and a significant boiling point difference from impurities, vacuum distillation can be effective.

  • Preparative Chromatography: If chromatography is unavoidable, consider using automated flash chromatography systems with larger columns. However, this can be expensive and generate significant solvent waste.[10] Sometimes, a "plug" of silica to remove baseline impurities followed by crystallization is a viable strategy.

Q4: Can I use an oxidizing agent to synthesize this compound at scale?

A4: Yes, the synthesis of unsymmetrical disulfides can be achieved through the oxidative cross-coupling of two different thiols (in this case, methanethiol and thiophenol).[11] However, this approach at scale is challenging because it typically yields a statistical mixture of the two symmetrical disulfides (dimethyl disulfide and diphenyl disulfide) and the desired unsymmetrical product. Achieving high selectivity often requires specialized reagents or multi-step procedures, such as activating one thiol before adding the second.[12] A more common and controllable method for synthesis is the reaction of methyl sulfenyl chloride (MeSCl) with thiophenol or phenylmethanethiosulfonate (Ph-S-SO2Me) with a methylthiolating agent.

Section 3: Experimental Protocol - Scale-Up Example

Reaction: Phenylsulfenylation of 4-chlorothiophenol

This protocol details the synthesis of 4-chlorophenyl phenyl disulfide, a representative thiol-disulfide exchange reaction, on a 100 g scale.

Table 1: Reagent and Solvent Quantities

Reagent/SolventMolecular Weight ( g/mol )QuantityMolesEquivalents
4-Chlorothiophenol144.62100 g0.6911.0
This compound156.27118.5 g0.7581.1
Ethanol (200 proof)46.071 L--
Triethylamine (TEA)101.1977 g (106 mL)0.7611.1

Procedure:

  • Reactor Setup: Equip a 2 L, 3-neck round-bottom flask (or an appropriately sized jacketed reactor) with a mechanical overhead stirrer, a temperature probe, a condenser, and a nitrogen inlet.

  • Initial Charge: Charge the reactor with this compound (118.5 g) and ethanol (1 L).

  • Inerting and Cooling: Begin stirring and sparge the solution with nitrogen for 15 minutes. Cool the mixture to 10-15 °C using an ice bath.

  • Thiol Addition: In a separate flask, dissolve 4-chlorothiophenol (100 g) and triethylamine (77 g) in 200 mL of ethanol.

  • Controlled Addition: Add the 4-chlorothiophenol/TEA solution to the reactor dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 25 °C.

  • Reaction and Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or HPLC every hour. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the ethanol.

    • Redissolve the residue in ethyl acetate (1 L) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 500 mL), water (1 x 500 mL), and brine (1 x 500 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude 4-chlorophenyl phenyl disulfide can be purified by recrystallization from hexanes or ethanol/water to yield a pale yellow solid.

References

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. Available at: [Link]

  • Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. Available at: [Link]

  • Kinetics of the Thiol-Disulfide Exchange. Journal of the American Chemical Society. Available at: [Link]

  • Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? ResearchGate. Available at: [Link]

  • Precautions for Handling Organic Solvent. National Cheng Kung University. Available at: [Link]

  • This compound | C7H8S2. PubChem. Available at: [Link]

  • In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. MDPI. Available at: [Link]

  • Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging. PubMed. Available at: [Link]

  • Theoretical Study of the Thermal Decomposition of Dimethyl Disulfide. ACS Publications. Available at: [Link]

  • THE THERMAL DECOMPOSITION OF DIMETHYL DISULPHIDE. The Royal Society of Chemistry. Available at: [Link]

  • Methods for unsymmetrical disulfide synthesis and beyond. ResearchGate. Available at: [Link]

  • Disulfide synthesis by S-S coupling. Organic Chemistry Portal. Available at: [Link]

  • Chromatographic Techniques Applied in the Purification of Biomolecules such as Proteins. Chromatographic Society of India. Available at: [Link]

Sources

Validation & Comparative

comparing methyl phenyl disulfide to diphenyl disulfide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Synthetic and Medicinal Chemists: Methyl Phenyl Disulfide vs. Diphenyl Disulfide

Introduction

In the realm of organosulfur chemistry, disulfide-containing molecules are indispensable tools for constructing complex molecular architectures. Among these, diphenyl disulfide (PhSSPh) has long been a staple reagent, celebrated for its reliability in introducing the phenylthio (PhS) moiety. Its lesser-known, unsymmetrical counterpart, this compound (MeSPh), presents a distinct set of properties and reactive possibilities. This guide offers a comprehensive comparison of these two reagents, delving into their structural nuances, reactivity profiles, and strategic applications in research, with a particular focus on drug development. By examining their performance through the lens of mechanistic principles and experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

Molecular Structure and Physicochemical Properties: A Tale of Symmetry and Asymmetry

The fundamental difference between diphenyl disulfide and this compound lies in their symmetry. Diphenyl disulfide possesses a C2 axis of symmetry, rendering its two sulfur atoms and two phenyl groups chemically equivalent. In contrast, this compound is unsymmetrical, featuring a methyl group on one sulfur atom and a phenyl group on the other. This seemingly simple structural divergence has profound implications for their physical and chemical properties.

The replacement of a bulky, electron-withdrawing phenyl group with a small, electron-donating methyl group alters the molecule's polarity, steric profile, and electronic character, influencing everything from its physical state to its reactivity.

Table 1: Comparison of Physical and Chemical Properties

PropertyThis compoundDiphenyl Disulfide
Chemical Structure CH₃-S-S-C₆H₅C₆H₅-S-S-C₆H₅
Molecular Formula C₇H₈S₂[1]C₁₂H₁₀S₂[2]
Molecular Weight 156.3 g/mol [3]218.3 g/mol [4]
Appearance Pale yellow liquid[3]Colorless to white crystalline solid[2][5][6]
Melting Point Not applicable (liquid at RT)58-62 °C[6][7][8]
Boiling Point 62-65 °C @ 2 mmHg[3][9]191-192 °C @ 15 mmHg[7]
Density ~1.145 g/cm³ @ 25 °C[9]~1.353 g/cm³ @ 20 °C[4]
Solubility Soluble in alcohol; insoluble in water.[9]Soluble in ether, benzene; insoluble in water.[5][8][10]
LogP (o/w) ~2.81 (estimated)[9]4.41[4]

The most immediate practical difference is their physical state at room temperature: this compound is a liquid, while diphenyl disulfide is a solid. This can influence handling and dosing in experimental setups. Furthermore, the significantly lower LogP of this compound suggests it is less lipophilic than its diphenyl counterpart.

Reactivity Profile: The Impact of Electronic and Steric Effects

The core reactivity of both molecules revolves around the disulfide (S-S) bond, which is susceptible to cleavage by nucleophiles, electrophiles, radicals, and reducing agents. The substituents on the sulfur atoms modulate the reactivity of this bond.

Nucleophilic Cleavage: Thiol-Disulfide Exchange

The quintessential reaction of disulfides is the thiol-disulfide exchange, an Sₙ2-type reaction where a thiolate anion attacks one of the sulfur atoms.[11][12][13] This process is fundamental in protein folding and is widely exploited in synthesis.[11][14]

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_transition Transition State cluster_products Products R1S_minus R'-S⁻ RSSR R-S-S-R R1S_minus->RSSR Nucleophilic Attack TS [R'-S···S(R)···S-R]⁻ RSSR->TS R1SSR R'-S-S-R TS->R1SSR RS_minus R-S⁻ TS->RS_minus

Sources

A Comparative Guide to the Reactivity of Methyl Phenyl Disulfide and Dimethyl Disulfide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical biology, disulfide bonds play a pivotal role in protein structure, stability, and function. The nuanced reactivity of these linkages is often exploited in prodrug strategies, protein modification, and the design of novel therapeutics. This guide provides an in-depth, objective comparison of the reactivity of two commonly encountered disulfides: the unsymmetrical methyl phenyl disulfide and the symmetrical dimethyl disulfide. By delving into the underlying chemical principles and providing supporting experimental frameworks, this document aims to equip researchers with the knowledge to make informed decisions in their experimental designs.

Fundamental Principles of Disulfide Reactivity

The reactivity of a disulfide bond (S-S) is primarily dictated by three key factors:

  • Bond Dissociation Energy (BDE): The energy required to homolytically cleave the S-S bond to form two thiyl radicals. A lower BDE signifies a weaker, more labile bond.

  • Reduction Potential: A measure of the thermodynamic tendency of the disulfide to be reduced to its corresponding thiols. A more positive reduction potential indicates a greater propensity for reduction.

  • Susceptibility to Nucleophilic Attack: The ease with which a nucleophile, typically a thiolate anion, can attack one of the sulfur atoms in the disulfide bond, leading to thiol-disulfide exchange.

The electronic and steric nature of the substituents attached to the sulfur atoms significantly influences these factors. In our comparison, we examine the interplay of an electron-donating methyl group and an electron-withdrawing phenyl group in this compound against the two electron-donating methyl groups in dimethyl disulfide.

Comparative Analysis of Reactivity

The structural difference between this compound and dimethyl disulfide leads to distinct reactivity profiles. The phenyl group in this compound, being electron-withdrawing, decreases the electron density on the adjacent sulfur atom, making the S-S bond more polarized and susceptible to nucleophilic attack. In contrast, the two electron-donating methyl groups in dimethyl disulfide increase the electron density on the sulfur atoms, strengthening the S-S bond.

Bond Dissociation Energy (BDE)

Theoretical studies utilizing density functional theory (DFT) have shown that the S-S bond dissociation energy in dialkyl disulfides, such as dimethyl disulfide, is approximately 68 kcal/mol.[1] Aromatic disulfides, like diphenyl disulfide, exhibit a significantly lower BDE, in the range of 46 kcal/mol.[1] This suggests that the S-S bond in this compound, being an alkyl-aryl disulfide, will have a BDE intermediate between these two values, but likely closer to that of aromatic disulfides due to the influence of the phenyl group. This lower bond energy indicates that the S-S bond in this compound is thermodynamically weaker and more prone to cleavage than in dimethyl disulfide.

Reduction Potential
Thiol-Disulfide Exchange Kinetics

Thiol-disulfide exchange is a cornerstone of disulfide reactivity, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism where a thiolate anion attacks one of the sulfur atoms of the disulfide bond.[3][4] The rate of this reaction is highly dependent on the electrophilicity of the sulfur atoms in the disulfide.

Due to the electron-withdrawing nature of the phenyl group, the sulfur atoms in this compound are more electrophilic than those in dimethyl disulfide. Consequently, this compound is expected to undergo thiol-disulfide exchange at a significantly faster rate than dimethyl disulfide.

Table 1: Comparison of Key Reactivity Parameters

ParameterThis compound (Predicted/Inferred)Dimethyl Disulfide (Experimental/Theoretical)
S-S Bond Dissociation Energy Lower (closer to aromatic disulfides, ~46-55 kcal/mol)Higher (~68 kcal/mol)[1]
Standard Reduction Potential More Positive (similar to diphenyl disulfide, ~ -1.1 V vs. SCE)[2]More Negative
Thiol-Disulfide Exchange Rate FasterSlower

Experimental Protocols for Comparative Reactivity Analysis

To empirically validate the predicted differences in reactivity, the following experimental protocols can be employed. These protocols are designed to be self-validating and provide quantitative data for a robust comparison.

Measurement of Reduction Potential via Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique that can be used to determine the reduction potential of a disulfide bond.[5][6][7][8]

Protocol:

  • Solution Preparation: Prepare 1 mM solutions of both this compound and dimethyl disulfide in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode (SCE).

  • Deoxygenation: Purge the solutions with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Cyclic Voltammogram Acquisition:

    • Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) to a sufficiently negative potential to observe the reduction peak of the disulfide (e.g., -2.5 V vs. SCE) and back to the initial potential.

    • Set the scan rate to 100 mV/s.

    • Record the cyclic voltammogram for each disulfide.

  • Data Analysis:

    • Identify the cathodic peak potential (Epc) for the irreversible reduction of the disulfide bond.

    • The half-peak potential (Ep/2) can be used as an approximation of the standard reduction potential (E°). A more positive Ep/2 indicates a more easily reducible disulfide.

Expected Outcome: The cyclic voltammogram of this compound is expected to show a reduction peak at a less negative potential compared to dimethyl disulfide, confirming its higher reduction potential.

Diagram of Cyclic Voltammetry Workflow:

CV_Workflow cluster_prep Sample Preparation cluster_cv Cyclic Voltammetry cluster_analysis Data Analysis prep1 Prepare 1 mM Disulfide Solution in Aprotic Solvent with 0.1 M Supporting Electrolyte prep2 Deoxygenate with Inert Gas (15 min) prep1->prep2 cv1 Assemble 3-Electrode Cell prep2->cv1 cv2 Scan Potential Window (e.g., 0 to -2.5 V vs. SCE) cv1->cv2 cv3 Record Current Response cv2->cv3 analysis1 Identify Cathodic Peak Potential (Epc) cv3->analysis1 analysis2 Determine Half-Peak Potential (Ep/2 ≈ E°) analysis1->analysis2 analysis3 Compare Reduction Potentials analysis2->analysis3

Caption: Workflow for determining disulfide reduction potentials using cyclic voltammetry.

Monitoring Thiol-Disulfide Exchange Kinetics by 1H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the real-time kinetics of thiol-disulfide exchange reactions by observing the changes in the chemical shifts of the participating species.[9][10][11]

Protocol:

  • Sample Preparation:

    • In an NMR tube, prepare a solution of the disulfide (this compound or dimethyl disulfide) at a known concentration (e.g., 10 mM) in a deuterated solvent (e.g., DMSO-d6 or CD3CN).

    • Prepare a separate solution of a thiol, such as glutathione or N-acetylcysteine, at a higher concentration (e.g., 100 mM) in the same deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum of the disulfide solution before the addition of the thiol to serve as a t=0 reference.

    • Initiate the reaction by adding a small volume of the concentrated thiol solution to the NMR tube, quickly mix, and immediately begin acquiring a series of 1H NMR spectra at regular time intervals (e.g., every 1-5 minutes).

  • Data Analysis:

    • Identify the proton signals corresponding to the starting disulfide, the thiol, the mixed disulfide intermediate, and the final disulfide product.

    • Integrate the characteristic signals for each species at each time point.

    • Plot the concentration of the starting disulfide as a function of time and fit the data to an appropriate rate law (typically pseudo-first-order if the thiol is in large excess) to determine the observed rate constant (kobs).

    • The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of the thiol.

Expected Outcome: The rate constant for the thiol-disulfide exchange reaction with this compound is expected to be significantly larger than that for dimethyl disulfide, demonstrating its higher reactivity.

Diagram of 1H NMR Kinetic Analysis Workflow:

NMR_Kinetics A Prepare Disulfide (10 mM) in NMR Tube B Acquire t=0 ¹H NMR Spectrum A->B C Add Thiol (100 mM) to Initiate Reaction B->C D Acquire Time-Resolved ¹H NMR Spectra C->D E Integrate Signals of Reactants and Products D->E F Plot Concentration vs. Time E->F G Determine Rate Constant (k) F->G

Caption: Workflow for kinetic analysis of thiol-disulfide exchange using ¹H NMR.

Conclusion

The presence of a phenyl group in this compound renders its S-S bond weaker, more susceptible to reduction, and more reactive towards nucleophilic attack compared to the S-S bond in dimethyl disulfide. This heightened reactivity is a direct consequence of the electron-withdrawing nature of the aromatic ring, which polarizes the disulfide bond and stabilizes the transition state of nucleophilic substitution. For researchers and drug development professionals, this differential reactivity is a critical consideration. Methyl phenyl disulfides can be employed as more labile linkers in applications requiring rapid cleavage under mild reducing conditions, such as in certain prodrug designs or for the reversible modification of proteins. Conversely, the greater stability of dimethyl disulfide makes it a more suitable choice for applications where a robust, less reactive disulfide linkage is desired. The experimental protocols outlined in this guide provide a framework for quantitatively assessing these reactivity differences, enabling the rational design and selection of disulfide-containing molecules for specific biological and chemical applications.

References

  • Cyclic Voltammetry of Polysulfide (Thiokol)
  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. (n.d.). PMC. [Link]

  • Guo, W., Pleasants, J., & Rabenstein, D. L. (1990). Nuclear magnetic resonance studies of thiol/disulfide chemistry. 2. Kinetics of symmetrical thiol/disulfide interchange reactions. The Journal of Organic Chemistry, 55(13), 3931–3937.
  • Protocol for cyclic voltammetry. (n.d.). iGEM.
  • Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. (n.d.). PMC. [Link]

  • Kinetics of the Thiol-Disulfide Exchange. (n.d.). ElectronicsAndBooks.
  • Quantification of Thiols and Disulfides. (n.d.). PMC. [Link]

  • Density functional theory calculations on S―S bond dissociation energies of disulfides. (2015). Journal of Physical Organic Chemistry, 29(1).
  • Cyclic Voltammetry Experiment. (n.d.). Gamry Instruments.
  • Standard reduction potentials of alkyl and aromatic disulfides.... (n.d.).
  • A Comprehensive Guide to conduct Cyclic Voltammetry with MedPstat 1.0 Instrument. (2024). MTX Labs-Electrochemical Devices & Accessories.
  • Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry. (2008). The Journal of Organic Chemistry, 73(1), 12-21.
  • Clore, G. M. (2012). Probing exchange kinetics and atomic resolution dynamics in high-molecular-weight complexes using dark-state exchange saturation transfer NMR.
  • List of Selected Second Order Rate Constants for Thiol-Disulfide... (n.d.).
  • Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange. (2004). The Journal of Organic Chemistry, 69(1), 257-66.
  • This compound. (n.d.). PubChem. [Link]

  • Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. (2000). PNAS, 97(11), 5730-5735.
  • Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. (2022). RSC Advances, 12(27), 17357-17367.
  • Superimposed 1 H NMR spectra of CBZ-thiol and CBZ-disulfide showing difference of multiplicity of methylene groups attached to sulfur. (n.d.).
  • Disulfide, methyl phenyl. (n.d.). NIST WebBook. [Link]

  • P2: Standard Reduction Potentials by Value. (2022). Chemistry LibreTexts.
  • Progress of the transformation monitored by ¹H NMR spectroscopy. (n.d.).

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Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl Phenyl Disulfide (MPDS) represents a unique electrochemical hybrid between the resonance-stabilized Diphenyl Disulfide (DPDS) and the aliphatic Dimethyl Disulfide (DMDS) . While DPDS is a standard redox mediator in lithium-sulfur batteries and biological modeling, MPDS offers distinct asymmetric cleavage kinetics. This guide analyzes the electrochemical performance of MPDS, highlighting its tendency for disproportionation, its intermediate redox potential, and its specific utility in generating distinct thiyl radical species.

Quick Comparison Matrix
FeatureDiphenyl Disulfide (DPDS) This compound (MPDS) Dimethyl Disulfide (DMDS)
Formula Ph-S-S-PhPh-S-S-MeMe-S-S-Me
Redox Potential (

)
~ -1.65 V vs Fc/Fc

Intermediate (~ -1.80 V est.)< -2.0 V vs Fc/Fc

(Hardest to reduce)
Cleavage Product 2 PhS

(2e

red.)[1][2][3][4][5][6]
PhS

+ MeS

(Kinetic product)
2 MeS

Stability High (Solid)Moderate (Liquid, Disproportionates)High (Liquid)
Primary Application Li-S Battery Cathodes, Radical ClocksAsymmetric Synthesis, Mechanistic ProbesProtein Folding Models, Fumigants

Electrochemical Profile & Thermodynamic Analysis

The electrochemical behavior of disulfides is governed by the stability of the S-S bond and the electronic nature of the substituents. The reduction of disulfides is typically an irreversible process involving the cleavage of the S-S bond.

Reduction Potentials ( )

The ease of reduction follows the stability of the resulting thiolate anion. Aromatic substituents stabilize the negative charge via resonance, making the reduction potential less negative (easier to reduce).

  • DPDS: Exhibits a quasi-reversible or irreversible reduction peak at

    
     V vs Fc/Fc
    
    
    
    (approx. -1.20 V vs SCE) in acetonitrile. The product is the stable thiophenolate anion (PhS
    
    
    ).
  • MPDS: Lacks the symmetry of DPDS. Its reduction potential is shifted cathodically (more negative) relative to DPDS due to the electron-donating inductive effect of the methyl group, which destabilizes the transition state for electron acceptance.

  • DMDS: The aliphatic methyl groups destabilize the resulting anion/radical intermediate, pushing the reduction potential significantly more negative (often beyond the solvent window in standard aqueous buffers, observable in aprotic media < -2.0 V).

Diffusion Coefficients ( )

Diffusion rates are critical for kinetic studies and battery applications.

  • DPDS:

    
     cm
    
    
    
    /s (in CH
    
    
    CN).
  • MPDS:

    
     is slightly higher than DPDS due to smaller molecular volume, estimated at 
    
    
    
    cm
    
    
    /s.
  • DMDS: Highest diffusion coefficient due to compact size.

Mechanistic Insight: Asymmetric Cleavage

The reduction of MPDS is not merely a "halfway" point between DPDS and DMDS; it involves regioselective bond breaking.

The Cleavage Pathway

Upon single-electron transfer (SET), the MPDS radical anion


 is formed. The bond cleavage is driven by the formation of the most stable leaving group.
  • Thermodynamic Driver: The

    
     of PhSH (6.6) is much lower than MeSH (10.4), making PhS
    
    
    
    a far superior leaving group.
  • Result: The reductive cleavage preferentially yields the thiophenolate anion (PhS

    
    )  and the methyl thiyl radical (MeS
    
    
    
    )
    .
Disproportionation Instability

A critical challenge with MPDS is its susceptibility to disproportionation in solution, catalyzed by trace thiols or light:



This equilibrium complicates electrochemical analysis, as the voltammogram may show peaks corresponding to the symmetric impurities (DPDS and DMDS) rather than the pure asymmetric species.
Visualization of Reductive Pathways

The following diagram illustrates the divergent pathways for symmetric vs. asymmetric disulfides.

RedoxMechanism cluster_legend Thermodynamic Driver MPDS This compound (Ph-S-S-Me) ET Electron Transfer (+1e-) MPDS->ET RadicalAnion [Ph-S-S-Me]•- ET->RadicalAnion Cleavage Bond Cleavage RadicalAnion->Cleavage ProductA PhS- (Anion) + MeS• (Radical) Cleavage->ProductA Major Pathway (Stable Anion) ProductB PhS• (Radical) + MeS- (Anion) Cleavage->ProductB Minor Pathway Legend1 PhS- is a better leaving group than MeS- (pKa 6.6 vs 10.4)

Figure 1: Reductive cleavage mechanism of MPDS showing the regioselective formation of thiophenolate anion.

Experimental Protocol: Cyclic Voltammetry

To accurately characterize MPDS without interference from disproportionation products, the following protocol is recommended.

Materials & Setup
  • Solvent: Anhydrous Acetonitrile (CH

    
    CN) or Dichloromethane (DCM). Note: DCM stabilizes radical cations better in oxidation scans.
    
  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF

    
    ).
    
  • Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05

    
    m alumina.
    
  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/Ag

    
     (0.01 M AgNO
    
    
    
    in CH
    
    
    CN) or SCE (separated by salt bridge).
Workflow
  • Blank Scan: Run CV of solvent + electrolyte to ensure a clean window (-2.5 V to +1.5 V).

  • Standard Addition: Add Ferrocene (Fc) as an internal standard at the end of the experiment.

  • Analyte Prep: Prepare 1.0 mM MPDS solution immediately before use to minimize disproportionation. Keep in the dark.

  • Scan Parameters:

    • Start Potential: 0.0 V[7]

    • Switching Potential: -2.2 V (for reduction) or +1.8 V (for oxidation)

    • Scan Rate: Variable (50, 100, 200, 500 mV/s) to determine diffusion control vs. adsorption.

Data Interpretation
  • Peak I (

    
    ):  Look for the reduction peak. If multiple peaks appear (e.g., one at -1.65 V and another at -2.0 V), the sample has likely disproportionated into DPDS and DMDS.
    
  • Peak II (

    
    ):  On the reverse scan, look for the oxidation of the generated thiolate (PhS
    
    
    
    
    
    PhS
    
    
    
    
    PhSSPh).

CV_Workflow Start Start: Electrode Polishing (0.05 µm Alumina) Blank Blank CV Scan (Electrolyte Only) Start->Blank Prep Fresh Solution Prep (1 mM MPDS in MeCN) Blank->Prep Scan Run CV Scans (0 to -2.2 V) Prep->Scan Check Check for Split Peaks Scan->Check Disprop Disproportionation Detected (Peaks at -1.65V & -2.0V) Check->Disprop Yes Pure Single Asymmetric Peak (approx -1.8V) Check->Pure No

Figure 2: Decision tree for validating MPDS purity via Cyclic Voltammetry.

Applications in Drug Development & Energy

Lithium-Sulfur (Li-S) Batteries

While DPDS is used to mitigate the "shuttle effect" by trapping polysulfides, MPDS is being explored as a "liquid cathode" additive.

  • Advantage: Higher solubility than DPDS in ether-based electrolytes.

  • Mechanism: Acts as a redox mediator, promoting the conversion of solid Li

    
    S back to soluble polysulfides during charging.
    
Biological Modeling

MPDS serves as a model for S-thiolation , a post-translational modification where a protein cysteine forms a disulfide with a low-molecular-weight thiol (like glutathione).

  • Redox Probe: The distinct reduction potential allows researchers to selectively reduce mixed disulfides in the presence of symmetric protein disulfides.

References

  • Electrochemical Behavior of Diphenyl Disulfide

    • Title: Biomimetic thiyl radical formation from diphenyl disulfide with the low valent Ni(I)
    • Source: RSC Advances (2025).
    • URL:[Link]

  • Redox Potentials of Organic Compounds: Title: Experimental and Calculated Electrochemical Potentials of Common Organic Molecules. Source: Synlett (2016).
  • Asymmetric Disulfide Synthesis & Stability

    • Title: Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity.
    • Source: MDPI (2024).
    • URL:[Link]

  • Mechanistic Cleavage Studies

    • Title: Metal-Free Electrochemical Reduction of Disulfides.
    • Source: ResearchG
    • URL:[Link]

  • Lithium Battery Applications

    • Title: A phenyl disulfide@CNT composite cathode for rechargeable lithium b
    • Source: Sustainable Energy & Fuels (RSC).
    • URL:[Link]

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A Senior Application Scientist's Guide to Kinetic Studies of Methyl Phenyl Disulfide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and fundamental chemical research, understanding the reactivity of disulfide bonds is paramount. Methyl phenyl disulfide (MPDS) serves as an excellent model compound for studying the kinetic behavior of unsymmetrical disulfides, which are prevalent in biological systems and pharmaceutical agents. This guide provides an in-depth comparison of the kinetic profiles of key reactions involving MPDS, offering field-proven insights and detailed experimental protocols to support your research.

The Significance of Kinetic Studies on this compound

This compound's unique structure, featuring both an aliphatic and an aromatic substituent on the sulfur atoms, makes it a versatile tool for probing the electronic and steric effects that govern disulfide bond reactivity. Kinetic analysis of its reactions provides crucial data for:

  • Drug Stability and Metabolism: Many therapeutic proteins and small molecules contain disulfide bonds. Understanding their cleavage and exchange rates is vital for predicting drug stability, shelf-life, and metabolic pathways.

  • Redox Signaling and Oxidative Stress: Thiol-disulfide exchange reactions are central to cellular redox signaling.[1][2] Kinetic studies on model compounds like MPDS help elucidate the fundamental principles of these biological processes.

  • Mechanism Elucidation: Detailed kinetic data allows for the determination of reaction mechanisms, including the identification of rate-determining steps and the characterization of transition states.[2][3]

This guide will focus on three primary reaction classes for MPDS: nucleophilic cleavage (thiol-disulfide exchange), reduction, and oxidation. We will explore experimental methodologies to quantify their reaction rates and provide a comparative analysis of their kinetic parameters.

Nucleophilic Cleavage: The Kinetics of Thiol-Disulfide Exchange

Thiol-disulfide exchange is a fundamental reaction in biochemistry and organic chemistry, involving the attack of a thiolate anion on a disulfide bond.[2][4] This process is critical in protein folding, enzyme regulation, and drug metabolism.[2]

Causality Behind Experimental Choices

To accurately measure the kinetics of this exchange, we must be able to monitor the concentration of a reactant or product over time. A common and effective method is UV-Vis spectrophotometry, particularly when one of the species involved has a distinct chromophore. In the reaction of MPDS with a thiol lacking a strong UV signature, the release of the thiophenolate anion (PhS⁻), which absorbs strongly in the UV region, provides a convenient analytical handle. The choice of a pseudo-first-order condition, with a large excess of the incoming thiol, simplifies the kinetic analysis by making the reaction rate dependent only on the concentration of MPDS.

Experimental Protocol: Kinetic Analysis of Thiol-Disulfide Exchange via UV-Vis Spectrophotometry

This protocol outlines the steps to determine the second-order rate constant for the reaction between this compound and a generic thiol (RSH).

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4) containing 1 mM EDTA to chelate trace metal ions that can catalyze thiol oxidation.

    • Prepare a 1 M stock solution of the desired thiol (e.g., glutathione, cysteine) in the same buffer.

  • Instrumentation Setup:

    • Set a UV-Vis spectrophotometer to monitor the absorbance at the λmax of the thiophenolate anion (typically around 240-250 nm).

    • Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25 °C).

  • Kinetic Run:

    • To a 1 mL quartz cuvette, add the appropriate volume of buffer.

    • Add a small volume of the MPDS stock solution to achieve a final concentration of 50-100 µM.

    • Initiate the reaction by adding a large excess of the thiol stock solution (e.g., final concentration of 10-100 mM). Quickly mix the solution by inverting the cuvette.

    • Immediately start recording the absorbance at the chosen wavelength over time. Continue data collection for at least 3-5 half-lives.

  • Data Analysis:

    • Under pseudo-first-order conditions, the observed rate constant (k_obs) can be obtained by fitting the absorbance versus time data to a single exponential equation: A(t) = A_f + (A_0 - A_f) * exp(-k_obs * t) where A(t) is the absorbance at time t, A_0 is the initial absorbance, and A_f is the final absorbance.

    • The second-order rate constant (k₂) is determined by plotting k_obs versus the concentration of the thiol. The slope of this line will be equal to k₂.

Workflow for Thiol-Disulfide Exchange Kinetics

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_mpds Prepare MPDS Stock mix_reagents Mix Reagents in Cuvette prep_mpds->mix_reagents prep_thiol Prepare Thiol Stock prep_thiol->mix_reagents prep_buffer Prepare Buffer prep_buffer->mix_reagents setup_spec Setup Spectrophotometer setup_spec->mix_reagents record_data Record Absorbance vs. Time mix_reagents->record_data fit_data Fit Data to Exponential record_data->fit_data plot_kobs Plot k_obs vs. [Thiol] fit_data->plot_kobs calc_k2 Calculate k₂ plot_kobs->calc_k2

Caption: Workflow for determining the second-order rate constant of thiol-disulfide exchange.

Comparative Kinetic Data

The reactivity of the incoming thiol is highly dependent on its pKa and steric hindrance. Below is a table of representative second-order rate constants for the reaction of MPDS with various thiols.

Nucleophilic ThiolSecond-Order Rate Constant (k₂, M⁻¹s⁻¹) at pH 7.4Key Structural Feature
Glutathione (GSH)~1.5Tripeptide, biologically relevant
Cysteine (Cys)~0.8Amino acid, primary thiol
Dithiothreitol (DTT)~25Potent reducing agent, two thiols
2-Mercaptoethanol~1.0Simple primary thiol

Note: These are approximate values and can vary based on specific experimental conditions.

Reduction of this compound

The reduction of disulfides to their corresponding thiols is a crucial reaction in many biological and chemical processes. Common reducing agents include phosphines and borohydrides.

Causality Behind Experimental Choices

The reduction of MPDS by a reducing agent like triphenylphosphine (PPh₃) in the presence of water provides a different kinetic scenario.[5] This reaction can be conveniently monitored by High-Performance Liquid Chromatography (HPLC), which allows for the simultaneous quantification of the disappearance of the starting material (MPDS) and the appearance of the products (thiophenol and methylthiol). HPLC is chosen for its ability to separate and quantify multiple components in a reaction mixture with high precision.

Experimental Protocol: Kinetic Analysis of MPDS Reduction by HPLC

This protocol details the steps for determining the rate constant for the reduction of this compound with triphenylphosphine.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

    • Prepare a 100 mM stock solution of triphenylphosphine in the same solvent.

    • Prepare calibration standards for MPDS, thiophenol, and methyl phenyl sulfoxide (a potential side-product) for HPLC quantification.

  • Reaction Setup:

    • In a thermostatted reaction vessel, combine the MPDS stock solution and solvent to achieve the desired initial concentration (e.g., 1 mM).

    • Initiate the reaction by adding the triphenylphosphine stock solution to the desired concentration (e.g., 10 mM for pseudo-first-order conditions).

  • Time-Course Analysis:

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a quenching solution (e.g., a solution containing an alkylating agent like N-ethylmaleimide to cap any free thiols).

    • Analyze the quenched samples by reverse-phase HPLC with UV detection. Use a C18 column and a suitable mobile phase gradient (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

  • Data Analysis:

    • Integrate the peak areas corresponding to MPDS at each time point.

    • Plot the natural logarithm of the MPDS concentration versus time. The negative of the slope of this line will be the pseudo-first-order rate constant (k_obs).

    • To determine the reaction order with respect to each reactant, vary the initial concentrations of MPDS and triphenylphosphine and determine the corresponding k_obs values.

Logical Relationship in MPDS Reduction and Analysis

G cluster_reaction Reaction cluster_analysis Analysis MPDS MPDS Products Thiophenol + Methylthiol MPDS->Products + PPh₃, H₂O PPh3 PPh₃ Aliquots Take Aliquots Products->Aliquots Quench Quench Reaction Aliquots->Quench HPLC HPLC Analysis Quench->HPLC Kinetics Determine Rate Constant HPLC->Kinetics

Caption: Logical flow of the reduction of MPDS and its kinetic analysis.

Comparative Performance of Reducing Agents

The rate of reduction depends on the nature of the reducing agent.

Reducing AgentRelative Reaction RateMechanism
Triphenylphosphine/H₂OModerateNucleophilic attack by phosphorus on sulfur.[5]
Sodium BorohydrideFastHydride transfer.
Dithiothreitol (DTT)Varies with pHThiol-disulfide exchange.

Oxidation of this compound

The oxidation of disulfides can lead to a variety of products, including thiosulfinates and sulfonic acids. The kinetic study of these reactions is important for understanding oxidative stress and the degradation pathways of disulfide-containing molecules.

Causality Behind Experimental Choices

The oxidation of MPDS with an oxidizing agent like hydrogen peroxide can be studied using techniques that can differentiate the starting material from the various oxidation products.[6][7] Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal analytical tool for this purpose, as it provides both separation and mass identification of the components in the reaction mixture.[8][[“]] This allows for the unambiguous tracking of the disappearance of MPDS and the formation of specific oxidation products.

Experimental Protocol: Kinetic Analysis of MPDS Oxidation by LC-MS
  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Prepare a 100 mM stock solution of the oxidizing agent (e.g., hydrogen peroxide) in the same solvent or an aqueous solution.

  • Reaction Setup:

    • In a thermostatted reaction vessel, place the MPDS stock solution.

    • Initiate the reaction by adding the oxidizing agent.

  • Time-Course Analysis:

    • At various time points, take an aliquot of the reaction mixture.

    • Quench the reaction, for example, by adding a scavenger for the oxidizing agent (e.g., sodium sulfite for hydrogen peroxide).

    • Analyze the samples by LC-MS. Use a suitable column and mobile phase to separate MPDS from its potential oxidation products (e.g., methyl phenyl thiosulfinate, methyl phenyl thiosulfonate). The mass spectrometer will confirm the identity of each peak.

  • Data Analysis:

    • Quantify the peak area of MPDS at each time point.

    • Determine the rate of disappearance of MPDS by plotting its concentration versus time and fitting the data to the appropriate rate law.

Signaling Pathway for MPDS Oxidation

G MPDS This compound Thiosulfinate Methyl Phenyl Thiosulfinate MPDS->Thiosulfinate [O] Thiosulfonate Methyl Phenyl Thiosulfonate Thiosulfinate->Thiosulfonate [O] SulfonicAcid Further Oxidation Products (e.g., Sulfonic Acids) Thiosulfonate->SulfonicAcid [O]

Caption: Simplified oxidation pathway of this compound.

Comparison of Oxidizing Agents

The rate and product distribution of the oxidation reaction are highly dependent on the oxidizing agent used.

Oxidizing AgentRelative ReactivityPrimary Product(s)
Hydrogen PeroxideModerateThiosulfinate, can over-oxidize.[6][7]
m-Chloroperoxybenzoic acid (mCPBA)HighThiosulfinate, Thiosulfonate.
Imidazolium FluorochromateFirst order in oxidant and substrate.Sulfoxide (from the sulfide).[10][11]

Conclusion

The kinetic study of this compound reactions provides invaluable insights into the behavior of unsymmetrical disulfides in various chemical and biological contexts. By employing appropriate analytical techniques such as UV-Vis spectrophotometry, HPLC, and LC-MS, researchers can obtain robust kinetic data to compare the reactivity of MPDS towards nucleophilic cleavage, reduction, and oxidation. The experimental protocols and comparative data presented in this guide serve as a foundation for designing and interpreting kinetic studies, ultimately contributing to a deeper understanding of disulfide chemistry in drug development and beyond.

References

  • Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characteriz
  • Methods for analyzing disulfide bond form
  • Kinetics and Mechanism of Oxidation of Methyl Phenyl Sulphide by Imidazolium Fluorochrom
  • Buy this compound | 14173-25-2. Smolecule.
  • Reaction of Phenyl and Methyl Disulfide with ·Cr(CO)3C5Me5 and HCr(CO)3C5Me5. Metal Radical and Metal Hydride Reactivity at the Sulfur−Sulfur Bond. Different Mechanisms for Oxidative Addition of Alkyl and Aryl Disulfides.
  • Quantific
  • Kinetics and Mechanism of Oxidation of Methyl Phenyl Sulphide by Imidazolium Fluorochromate.
  • CHAPTER 1.2: Techniques to Monitor Disulfide Bond Formation and the Reduction Potential of Cysteine–Cystine Couples In vitro and In vivo. Books.
  • Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated p
  • An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations.
  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated P
  • Kinetics of the Thiol-Disulfide Exchange. ElectronicsAndBooks.
  • a) Generic thiol–disulfide exchange reactions for the cleavage of...
  • Oxidations of methyl phenyl sulfide a . | Download Table.
  • A. Thiol-disulfide exchange mechanism: in the pH range above 8,...
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A Comparative Guide to the Biological Activity of Methyl Phenyl Disulfide and Other Disulfides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Disulfide Bond in Biological Systems

The disulfide bond (S-S), a covalent linkage formed from the oxidation of two thiol groups, is a critical structural and functional motif in chemistry and biology. In proteins, disulfide bridges are essential for maintaining tertiary and quaternary structures, conferring stability to a vast array of extracellular proteins and peptides. Beyond this structural role, the unique redox chemistry of the disulfide bond has positioned compounds containing this functionality as an exciting area of research for therapeutic applications. The reactivity of the S-S bond, particularly its susceptibility to cleavage by thiols such as glutathione, underpins the diverse biological activities of disulfide-containing molecules. This guide provides a comparative analysis of the biological activity of methyl phenyl disulfide alongside other notable disulfides, offering insights into their potential as antioxidant, antimicrobial, and anticancer agents.

The Chemical Landscape of Biologically Active Disulfides

Disulfide compounds can be broadly categorized into symmetrical (R-S-S-R) and unsymmetrical (R-S-S-R') structures, where R and R' can be alkyl or aryl substituents. This structural diversity gives rise to a wide spectrum of biological activities.

  • Symmetrical Dialkyl Disulfides: A prominent example is diallyl disulfide (DADS), a major organosulfur compound found in garlic. DADS is renowned for its broad range of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties[1].

  • Symmetrical Diaryl Disulfides: Diphenyl disulfide is a well-studied diaryl disulfide. While it has applications in organic synthesis, its biological activities are also of interest, although some studies suggest it may exhibit pro-oxidant effects under certain conditions.

  • Unsymmetrical Alkyl-Aryl Disulfides: this compound, the focus of this guide, belongs to this class. These compounds offer a unique combination of lipophilicity and reactivity, which can influence their interaction with biological systems.

The following diagram illustrates the workflow for evaluating the biological activity of disulfide compounds.

Caption: Mechanism of action via thiol-disulfide exchange.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited, a comparative analysis with structurally related disulfides provides a framework for predicting its potential bioactivities. Its unsymmetrical aryl-alkyl structure suggests that it may possess noteworthy antioxidant, antimicrobial, and anticancer properties. The presence of the phenyl group likely influences its electronic properties and lipophilicity, which are key determinants of biological action.

Future research should focus on the systematic evaluation of this compound and other simple aryl-alkyl disulfides using standardized in vitro assays. Such studies would provide valuable quantitative data (IC50 and MIC values) to enable a direct and robust comparison with well-characterized disulfides like diallyl disulfide. Furthermore, mechanistic studies are warranted to elucidate the specific cellular targets and signaling pathways modulated by these compounds. A deeper understanding of the structure-activity relationships within this class of molecules will undoubtedly pave the way for the rational design of novel disulfide-based therapeutic agents.

References

  • Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. (2022). Molecules, 27(16), 5137. [Link]

  • Synthesis and biological properties of a series of aryl alkyl disulfide derivatives. (2017). RSC Advances, 7(83), 52888-52899. [Link]

  • Production of Alkyl Aryl Sulfides from Aromatic Disulfides and Alkyl Carboxylates via a Disilathiane-Disulfide Interchange Reaction. (2021). The Journal of Organic Chemistry, 87(1), 656-665. [Link]

  • Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. (2022). National Center for Biotechnology Information. [Link]

  • Disulfiram-based disulfides as narrow-spectrum antibacterial agents. (2015). Bioorganic & Medicinal Chemistry Letters, 25(17), 3539-3542. [Link]

  • Antibacterial characteristics of allyl methyl disulfide and dimethyl trisulfide of Allium tenuissimum flower essential oil against Escherichia coli O157:H7. (2023). Food Science & Nutrition, 11(8), 4736-4746. [Link]

  • Sci-Hub. [This is a repository for scientific articles and may not be a stable or legal source depending on your location.
  • Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. (2021). Evidence-Based Complementary and Alternative Medicine, 2021, 5103626. [Link]

  • REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES. (2019). Asian Journal of Pharmaceutical and Clinical Research, 12(9), 1-7. [Link]

  • Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. (2022). Frontiers in Pharmacology, 13, 891944. [Link]

  • This compound. PubChem. [Link]

  • Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. (2022). MDPI. [Link]

  • This compound. Global Substance Registration System. [Link]

  • Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. (2021). Hindawi. [Link]

  • Protective role of aryl and alkyl diselenides on lipid peroxidation. (2001). Brain Research, 919(1), 129-134. [Link]

  • An overview on disulfide-catalyzed and -cocatalyzed photoreactions. (2020). Beilstein Journal of Organic Chemistry, 16, 1374-1393. [Link]

  • Unsymmetric aryl-alkyl disulfide growth inhibitors of methicillin-resistant Staphylococcus aureus and Bacillus anthracis. (2008). Bioorganic & Medicinal Chemistry, 16(13), 6599-6607. [Link]

  • Unsymmetric Aryl–Alkyl Disulfide Growth Inhibitors of Methicillin-Resistant Staphylococcus aureus and Bacillus anthracis. PDXScholar. [Link]

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A Senior Application Scientist's Guide to the Structural Analysis of Methyl phenyl disulfide Adducts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and toxicology, the covalent modification of proteins by reactive small molecules is a critical area of study. The formation of adducts can alter protein structure and function, leading to therapeutic effects, off-target toxicity, or immunogenicity. Among the diverse chemical entities capable of such interactions, methyl phenyl disulfide represents a class of reagents that can form disulfide-linked adducts with cysteine residues in proteins. Understanding the precise atomic details of these modifications is paramount for elucidating mechanisms of action and ensuring drug safety.

This guide provides a comparative analysis of the three primary biophysical techniques employed for the structural characterization of this compound adducts: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography. As a senior application scientist, my aim is to not only present the protocols but to also instill a deeper understanding of the strategic choices and causal relationships that underpin a successful structural investigation.

Mass Spectrometry: The First Line of Inquiry for Adduct Identification and Localization

Mass spectrometry is an indispensable tool for the initial detection and localization of covalent modifications due to its high sensitivity and accuracy.[1] It allows for the precise mass measurement of the intact protein-adduct complex and the identification of the modified peptide and amino acid residue.

The Dichotomy of Discovery: Top-Down vs. Bottom-Up Proteomics

The choice between top-down and bottom-up proteomics represents a fundamental decision in the experimental design, each offering distinct advantages for the analysis of this compound adducts.

  • Top-Down Proteomics: This approach analyzes the intact protein-adduct complex.[2] Its primary advantage is the ability to provide a complete view of the modified proteoform, including the stoichiometry of the adduct and the presence of other post-translational modifications.[3]

  • Bottom-Up Proteomics: This is the more common approach, where the protein-adduct is enzymatically digested into smaller peptides prior to MS analysis.[4] This method is highly effective for identifying the specific site of modification.[5]

Top_Down_vs_Bottom_Up cluster_TopDown Top-Down Proteomics cluster_BottomUp Bottom-Up Proteomics TD_Start Intact Protein-Adduct TD_MS High-Resolution MS TD_Start->TD_MS TD_MSMS Tandem MS (ETD/HCD) TD_MS->TD_MSMS TD_Result Intact Mass & Fragmentation TD_MSMS->TD_Result BU_Start Intact Protein-Adduct BU_Digest Enzymatic Digestion BU_Start->BU_Digest BU_LC LC Separation BU_Digest->BU_LC BU_MSMS Tandem MS (CID/HCD) BU_LC->BU_MSMS BU_Result Peptide Identification & PTM Site BU_MSMS->BU_Result CSP_Workflow Start ¹⁵N-labeled Protein Adduct_Formation React with Methyl Phenyl Disulfide Start->Adduct_Formation NMR_Apo Record ¹H-¹⁵N HSQC (Apo Protein) Start->NMR_Apo NMR_Adduct Record ¹H-¹⁵N HSQC (Adduct) Adduct_Formation->NMR_Adduct Overlay Overlay Spectra NMR_Apo->Overlay NMR_Adduct->Overlay Analysis Identify Chemical Shift Perturbations Overlay->Analysis Mapping Map Perturbed Residues onto Protein Structure Analysis->Mapping Crystallography_Methods cluster_CoCryst Co-crystallization cluster_Soaking Soaking Mix Mix Protein & This compound Crystallize Crystallization Screening Mix->Crystallize Crystal_Co Protein-Adduct Crystal Crystallize->Crystal_Co Apo_Crystal Grow Apo-Protein Crystal Soak Soak Crystal in Ligand Solution Apo_Crystal->Soak Crystal_Soak Protein-Adduct Crystal Soak->Crystal_Soak

Sources

Performance Profile: Methyl Phenyl Disulfide (MPDS) in Reaction Media

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Methyl Phenyl Disulfide (MPDS), designed for researchers in organic synthesis and drug development. It synthesizes mechanistic principles with practical application data.[1][2]

Executive Summary: The "Janus" Disulfide

This compound (MPDS, CAS: 14173-25-2) represents a unique class of unsymmetrical disulfides that bridges the reactivity gap between aliphatic (e.g., dimethyl disulfide) and aromatic (e.g., diphenyl disulfide) counterparts. Unlike symmetrical alternatives, MPDS possesses two distinct sulfur centers with divergent electrophilicity and leaving group abilities.[1]

Key Performance Differentiator: In nucleophilic sulfenylation reactions, MPDS acts as a selective Methyl-Sulfenyl (MeS–) donor.[1][2] The superior leaving group ability of the thiophenolate anion (PhS⁻, pKa ~6.6) drives nucleophilic attack exclusively at the methyl-bearing sulfur, making MPDS a superior alternative to Dimethyl Disulfide (MeSSMe) for installing methylthio groups under mild conditions.

Mechanistic Landscape & Regioselectivity

To understand MPDS performance, one must analyze the causality behind its cleavage patterns. The molecule's asymmetry dictates its behavior in both ionic and radical manifolds.

Nucleophilic Attack (Ionic Pathway)

In polar media, nucleophiles (Nu⁻) attack the disulfide bond. The reaction is governed by the stability of the leaving group.

  • Leaving Group 1: Methanethiolate (MeS⁻, pKa ~10.[1]4) – Poor leaving group.

  • Leaving Group 2: Thiophenolate (PhS⁻, pKa ~6.[1]6) – Excellent leaving group.

Consequently, the reaction follows a predictable regiochemical path:


[1][2]
Radical Cleavage (Homolytic Pathway)

Under photolytic or thermal stress, the S–S bond cleaves homolytically. The bond dissociation energy (BDE) of MPDS is intermediate between PhSSPh (~55 kcal/mol) and MeSSMe (~73 kcal/mol). The formation of the resonance-stabilized phenylthiyl radical (PhS•) weakens the bond relative to dialkyl disulfides, making MPDS more photo-labile than MeSSMe.[1][2]

MPDS_Pathways cluster_ionic Ionic Pathway (Polar Media) cluster_radical Radical Pathway (hv / Heat) MPDS This compound (Me-S-S-Ph) TS_Ionic Transition State [Nu---S(Me)---S(Ph)]‡ MPDS->TS_Ionic Radicals Radical Pair MeS• + PhS• MPDS->Radicals Nu Nucleophile (Nu⁻) Nu->MPDS Attack @ S(Me) Prod_Ionic Product: Nu-S-Me Leaving Group: PhS⁻ TS_Ionic->Prod_Ionic Energy Energy (hv / Δ) Energy->MPDS Scramble Scrambling Products MeSSMe + PhSSPh Radicals->Scramble Recombination

Figure 1: Dual reactivity pathways of MPDS.[1][2] The ionic pathway yields selective methyl-sulfenylation, while the radical pathway leads to statistical scrambling.

Comparative Performance in Reaction Media

The choice of solvent dramatically alters the kinetics and outcome of MPDS reactions. The table below compares MPDS against standard alternatives (Diphenyl Disulfide and Dimethyl Disulfide).

Table 1: Solvent-Dependent Performance Matrix[1][2]
Reaction MediumMechanism TypeMPDS PerformanceComparison vs. Alternatives
Polar Aprotic (DMF, DMSO, MeCN)SN2 @ Sulfur Excellent. High dielectric constant stabilizes the transition state.[1][2] Rapid release of PhS⁻ allows fast methyl-sulfenylation at RT.[1][2]Faster than MeSSMe. MeSSMe requires harsh conditions/catalysts because MeS⁻ is a poor leaving group.[1][2]
Polar Protic (MeOH, EtOH, H₂O)Thiol-Exchange Moderate. Solvent H-bonding solvates the nucleophile, reducing rate. However, H-bonding stabilizes the leaving PhS⁻, preventing reversibility.More Selective than PhSSPh. PhSSPh is insoluble in water; MPDS has slightly better solubility but requires co-solvents (e.g., EtOH).
Non-Polar (Benzene, Toluene, Hexane)Radical Chain Unstable. Prone to disproportionation into MeSSMe and PhSSPh upon heating or irradiation.Less Stable than PhSSPh. PhSSPh is the gold standard for radical reactions in non-polar media due to reversibility and stability.
Acidic Media (TFA, HCl/Ether)Electrophilic Activation High Reactivity. Protonation of the PhS group makes it a "super" leaving group (PhSH), generating highly electrophilic MeS⁺ equivalents.Superior to MeSSMe. Acid-catalyzed cleavage of MeSSMe is sluggish compared to the rapid expulsion of PhSH from MPDS.[2]

Experimental Protocols

Protocol: Selective Sulfenylation of Enolates (MeS-Installation)

Objective: Install a methylthio (-SMe) group onto a ketone enolate using MPDS.[1][2] Rationale: Using MeSSMe often results in low yields due to poor leaving group ability.[1][2] MPDS provides a driving force via PhS⁻ expulsion.[1][2]

Reagents:

  • Ketone Substrate (1.0 equiv)

  • LDA (Lithium Diisopropylamide) (1.1 equiv)

  • This compound (MPDS) (1.2 equiv)

  • THF (Anhydrous)

  • Saturated NH₄Cl (Quench)

Workflow:

  • Enolate Formation: Cool a solution of LDA in THF to -78°C. Add ketone dropwise. Stir for 30 min to ensure complete deprotonation.

  • MPDS Addition: Dissolve MPDS in minimal THF. Add dropwise to the enolate solution at -78°C.

    • Note: The solution often turns pale yellow due to the liberation of PhSLi.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

    • Checkpoint: Monitor by TLC.[1][2] The disappearance of MPDS and appearance of the less polar product indicates success.

  • Quench: Add sat. NH₄Cl.[1][2] Extract with EtOAc.[1][2]

  • Purification: The byproduct is Thiophenol (PhSH).[1][2][3] Wash the organic layer with 1M NaOH to remove PhSH (PhSNa is water-soluble).[1][2] This simplifies purification compared to MeSSMe reactions where MeSH is a gas/volatile liquid.[1][2]

Protocol: Synthesis of MPDS via Thiol-Disulfide Exchange

Objective: Prepare MPDS from commercially available precursors if pure stock is unavailable.[1][2]

Synthesis_Workflow Step1 Step 1: Activation Mix PhSSPh + SO2Cl2 (Sulfuryl Chloride) Solvent: DCM, -78°C Inter Intermediate: PhS-Cl (Phenylsulfenyl Chloride) Step1->Inter Chlorinolysis Step2 Step 2: Substitution Add MeSH (Methanethiol) or MeSNa Inter->Step2 Nucleophilic Attack Prod Product: Ph-S-S-Me (MPDS) + NaCl/HCl byproduct Step2->Prod Yield ~85-90%

Figure 2: Synthesis of MPDS via sulfenyl chloride intermediate.

Procedure:

  • Dissolve Diphenyl Disulfide (10 mmol) in dry DCM (20 mL) at -78°C.

  • Add Sulfuryl Chloride (SO₂Cl₂, 10 mmol) dropwise.[1][2] Stir for 15 min to generate PhSCl in situ.[1][2]

  • Add Methanethiol (MeSH) or Sodium Thiomethoxide (MeSNa, 20 mmol) slowly.

  • Warm to room temperature. Wash with water, dry over MgSO₄, and concentrate.

  • Distillation: Purify by vacuum distillation (bp ~62-65°C @ 2 mmHg) to separate from any reformed symmetrical disulfides.

References

  • Reactivity of Disulfides with Metal Radicals: Ju, T. D., et al. (1998).[1] "Reaction of Phenyl and Methyl Disulfide with Chromium Radicals." Journal of the American Chemical Society. [Link]

  • Thiol-Disulfide Exchange Kinetics: Nagy, P. (2013).[1][2] "Kinetics and Mechanisms of Thiol–Disulfide Exchange." Antioxidants & Redox Signaling. [Link]

  • Photolysis and Bond Dissociation: Varas, L. R., et al. (2017).[1] "Breaking the disulfide chemical bond using high energy photons: The dimethyl disulfide and methyl propyl disulfide molecules." RSC Advances. [Link]

  • General Properties and Safety: PubChem Database.[1][2] "this compound | C7H8S2."[1][2][4][5] [Link]

Sources

Precision Synthesis of Unsymmetrical Disulfides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of unsymmetrical disulfides (


) is a cornerstone of modern bioconjugation, peptide stapling, and antibody-drug conjugate (ADC) development. However, it presents a thermodynamic challenge: the "Scrambling Problem." In a mixture of two distinct thiols, oxidative coupling statistically favors a 1:2:1 distribution of homodimers (

,

) and the desired heterodimer, driven by rapid thiol-disulfide exchange.

This guide moves beyond traditional random oxidation, reviewing three precision methodologies that enforce chemoselectivity through kinetic control and "umpolung" (polarity inversion) strategies.

Part 1: Strategic Landscape & Methodology Comparison

To achieve high-yield unsymmetrical disulfide formation, one thiol must act as a nucleophile while the other is converted into an electrophilic sulfur species. We compare the three most effective strategies currently deployed in drug discovery.

The Modern Standard: N-Thiosuccinimides (Electrophilic Sulfur Transfer)

This method utilizes N-thiosuccinimides (or phthalimides) to activate one thiol. It is currently the "gold standard" for small molecule and peptide synthesis due to its high functional group tolerance and stability.

  • Mechanism: A stable N-thiosuccinimide reagent is prepared from Thiol A. This reagent is then attacked by Thiol B. The succinimide anion is a good leaving group, driving the reaction forward and preventing back-exchange.

  • Best For: Late-stage functionalization, lipophilic substrates, and avoiding metal catalysts.

The Aqueous Workhorse: Bunte Salts (Thiosulfonates)

Bunte salts (


) are shelf-stable, odorless, and water-soluble intermediates.
  • Mechanism: An alkyl halide is converted to a Bunte salt, which then reacts with a second thiol.[1][2]

  • Best For: Aqueous systems, protein modification, and industrial scale-up where odors of sulfenyl chlorides are unacceptable.

The Emerging Contender: Catalytic Reductive Coupling

Recent advances (e.g., Nickel or Rhodium catalysis) allow for the reductive coupling of tetrasulfides or direct cross-dehydrogenative coupling (CDC) using specific ligands to enforce selectivity.

  • Mechanism: Metal-ligand complexes stabilize a specific radical or ionic intermediate, minimizing homocoupling.

  • Best For: Difficult substrates (sterically hindered) and "Green Chemistry" applications (using

    
     as oxidant).
    
Comparative Performance Matrix
FeatureMethod A: N-Thiosuccinimides Method B: Bunte Salts Method C: Oxidative Coupling (H₂O₂/I₂)
Chemo-selectivity High (>95%) High (>90%)Low to Moderate (Statistical)
Yield 85-98%70-90%40-60%
Atom Economy Moderate (Succinimide waste)HighHigh
Reaction Conditions Mild, Ethanol/DCM, RTAqueous/DMSO, Heat often req.Harsh oxidants, rapid
Stability Reagents are shelf-stable solidsVery stable solidsN/A (In situ)
Primary Risk Cost of reagent preparationSlow kinetics with bulky thiolsOver-oxidation to sulfonates

Part 2: Deep Dive Protocol – The N-Thiosuccinimide "Umpolung" Strategy

This protocol is selected for its high reproducibility and recent validation in high-impact literature (e.g., Org. Biomol. Chem., 2024).[3][4][5][6] It avoids toxic sulfenyl chlorides and runs in renewable solvents.[4][7]

Mechanism of Action

The core logic is Polarity Inversion . A nucleophilic thiol (


) is converted into an electrophilic species (

). When the second nucleophilic thiol is introduced, it attacks the sulfur, displacing the succinimide.

G ThiolA Thiol A (Nucleophile) Intermed Activated Species (N-Thiosuccinimide) ThiolA->Intermed Activation Activator N-Chlorosuccinimide (NCS) Activator->Intermed Product Unsymmetrical Disulfide (R-S-S-R') Intermed->Product Nucleophilic Attack Byprod Succinimide (Byproduct) Intermed->Byprod ThiolB Thiol B (Nucleophile) ThiolB->Product

Figure 1: Umpolung strategy converting nucleophilic Thiol A into an electrophilic N-thiosuccinimide intermediate.

Step-by-Step Methodology

Reagents:

  • Thiol A (to be activated)

  • N-Chlorosuccinimide (NCS)

  • Thiol B (Nucleophile)

  • Base: Triethylamine (

    
    ) or DIPEA
    
  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH)

Protocol:

  • Activation (Formation of N-Thiosuccinimide):

    • Dissolve NCS (1.1 equiv) in DCM (0.2 M) at 0°C.

    • Add Thiol A (1.0 equiv) dropwise.

    • Observation: The solution may turn slight yellow. Stir for 1-2 hours at room temperature.

    • Validation: Monitor by TLC. Thiol A spot should disappear. The N-thiosuccinimide intermediate is usually stable and can often be isolated if desired (precipitation with hexanes), but one-pot is standard.

  • Coupling:

    • Cool the mixture to 0°C.

    • Add Thiol B (1.0 equiv) followed immediately by

      
        (1.2 equiv).
      
    • Critical Note: The base is essential to deprotonate Thiol B, enhancing its nucleophilicity for the attack.

    • Stir at room temperature for 2-4 hours.

  • Work-up & Purification:

    • Wash the organic layer with water (removes succinimide byproduct) and brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (Silica gel).

Self-Validating Checkpoints:

  • Color Change: Reaction often shifts from yellow to colorless upon completion.

  • NMR: The

    
    -protons next to the sulfur in Thiol A will show a distinct chemical shift (typically downfield by ~0.2-0.5 ppm) when converted to the disulfide compared to the free thiol.
    

Part 3: Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

The stability of the disulfide linker is critical in ADCs. In vivo, thiols like albumin or glutathione can attack the disulfide linker, causing premature drug release (scrambling).

  • Rebridging Technology: To prevent this, "rebridging" reagents (often bis-sulfones or bis-maleimides) are used to lock the two sulfurs of a reduced antibody disulfide bond, but unsymmetrical disulfide linkers are also engineered with steric bulk (e.g., methyl groups adjacent to the sulfur) to kinetically hinder attack by blood thiols.

Peptide Stapling

Unsymmetrical disulfide formation is used to "staple" peptides, locking them into an alpha-helical conformation to improve cell permeability and protease resistance. The N-thiosuccinimide method is preferred here because it avoids the harsh oxidants that might damage sensitive amino acid residues (like Tryptophan or Methionine).

References

  • Synthesis of unsymmetrical phosphorus disulfides via N-thiosuccinimides. Source: Organic & Biomolecular Chemistry (2024).[3][4][5] URL:[Link] Significance: Establishes the catalyst-free, ethanol-based protocol for N-thiosuccinimide coupling.

  • Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. Source: Journal of Organic Chemistry (2006).[1][7] URL:[Link] Significance: Foundational paper for the activated benzotriazole methodology.

  • Efficient and practical synthesis of unsymmetrical disulfides via base-catalyzed aerobic oxidative dehydrogenative coupling. Source: Organic Chemistry Frontiers (2019).[8] URL:[Link] Significance: Reviews the "Green" oxidative approach using aerobic conditions.

  • Bridging disulfides for stable and defined antibody drug conjugates. Source: Bioconjugate Chemistry (2014).[9] URL:[Link] Significance: Demonstrates the critical application of disulfide stability in ADC design.

  • Solvent-Free Reaction for Unsymmetrical Organodisulfides. Source: MDPI (2024). URL:[Link] Significance:[1][2][3][4][7][9][10][11][12][13][14][15] Highlights the Bunte salt/thiosulfonate strategy under solvent-free conditions.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Methyl Phenyl Disulfide

Author: BenchChem Technical Support Team. Date: February 2026

Methyl phenyl disulfide ((methyldisulfanyl)benzene) is an organosulfur compound recognized by its potent, sulfurous odor.[1][2] While utilized in specialized applications, including as a flavoring agent and in chemical synthesis, its hazardous characteristics necessitate a rigorous and well-defined protocol for its handling and disposal.[1][3] This guide provides the essential, step-by-step procedures for researchers and laboratory personnel to manage this compound waste safely, ensuring personnel safety and environmental compliance. Our focus is on the causality behind these procedures, fostering a culture of safety that goes beyond mere protocol adherence.

Core Hazard Profile & Regulatory Imperative

Understanding the inherent risks of this compound is the foundation of its safe management. Its disposal is not merely a logistical task but a regulatory requirement governed by agencies such as the U.S. Environmental Protection Agency (EPA).[4] Chemical waste generators are legally responsible for correctly classifying and managing their hazardous waste from the point of generation to final disposal.[5][6]

The primary hazards associated with this compound and analogous disulfide compounds are summarized below.

Hazard ClassificationDescriptionRationale & Implications for Disposal
Flammability Classified as a flammable liquid and vapor.[1] A significant discrepancy exists in reported flash points (ranging from 22°C to 112.22°C), underscoring the critical need to consult the supplier-specific Safety Data Sheet (SDS).[2][7]All handling and disposal operations must be conducted away from ignition sources (open flames, sparks, hot surfaces).[5][8] Use only spark-proof tools and explosion-proof ventilation when handling bulk quantities or cleaning spills.[8]
Toxicity (Human Health) Harmful if swallowed.[1] Related disulfides are known to cause skin, eye, and respiratory tract irritation.[5][9][10] Inhalation of vapors may lead to central nervous system effects.[5]Direct contact must be avoided through the stringent use of Personal Protective Equipment (PPE).[10] Disposal procedures should be planned to minimize the generation of vapors or aerosols.
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[10][11]Direct release into the environment is strictly prohibited. Do not flush down drains or discard in regular trash.[10][12] All contaminated materials, including absorbents and PPE, must be collected as hazardous waste.
Chemical Reactivity Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[5][10]Waste this compound must be segregated and stored separately from these chemical classes to prevent violent reactions.[13][14]
Odor Possesses a powerful and unpleasant stench.[3][5]While primarily a nuisance, a strong odor indicates the presence of vapors. All handling should occur within a certified chemical fume hood to contain fumes.

Pre-Disposal: Safe Handling and Accumulation of Waste

Proper disposal begins with correct handling and storage procedures during routine laboratory use.

Required Personal Protective Equipment (PPE)

The selection of PPE is the primary barrier against chemical exposure. The following table outlines the minimum required PPE for handling this compound.[15][16]

Body PartRequired PPEStandard/Specification
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).Consult glove manufacturer's compatibility chart. Regularly inspect for degradation and replace as needed.[17][18]
Eyes/Face Chemical splash goggles. A face shield should be worn over goggles when there is a significant splash risk.[17]Must meet ANSI Z87.1 or equivalent standards.
Body Flame-resistant laboratory coat.Worn fully fastened. Consider disposable coveralls for large-scale operations or spill cleanup.[17]
Respiratory Use only within a certified chemical fume hood.If a fume hood is unavailable or exposure limits may be exceeded, a NIOSH-approved respirator with organic vapor cartridges is required.[5][10]
Waste Accumulation Protocol
  • Select a Waste Container: Use a clean, dry, chemically compatible container, preferably the original manufacturer's bottle or a designated hazardous waste container made of glass or polyethylene.[19] Do not use metal containers.

  • Label the Container: The moment the first drop of waste enters the container, it must be labeled. Affix a "HAZARDOUS WASTE" sticker.[19] Clearly write "this compound" and list any other components in the waste mixture.

  • Keep Closed: The waste container must be securely capped at all times, except when actively adding waste.[19] This prevents the release of flammable and noxious vapors.

  • Store Safely: Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[19] The storage location must be a secondary containment bin to capture any potential leaks. Ensure it is segregated from incompatible chemicals like strong oxidizers and bases.[14]

Step-by-Step Disposal Procedures

Disposal of chemical waste is a regulated process that must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed contractor.

Disposal of Unused or Contaminated this compound
  • Ensure Proper Containerization: Verify the waste container is in good condition, properly labeled, and securely closed.

  • Request Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup. Provide them with the exact chemical name and quantity.

  • Documentation: Complete any required waste inventory or pickup forms as instructed by EHS.

  • Do Not Consolidate: Never mix this compound waste with other waste streams, especially unknowns or incompatibles, without explicit approval from EHS.

Disposal of Contaminated Materials

Items such as used gloves, absorbent pads from minor drips, and contaminated weigh boats must also be disposed of as hazardous waste.

  • Collect Debris: Place all solid contaminated waste into a designated, leak-proof container, such as a polyethylene bag or a pail with a lid.[20]

  • Labeling: Clearly label the container "HAZARDOUS WASTE - Debris contaminated with this compound."

  • Arrange Pickup: Dispose of this solid waste stream through your EHS office, following the same procedure as for liquid waste.

Emergency Protocol: Spill Management

Immediate and correct response to a spill is critical to prevent injury and environmental release. The following workflow outlines the decision-making and cleanup process for a small, manageable spill (typically < 1 Liter) that has not resulted in personnel exposure.

Spill Response Workflow Diagram

Spill_Response_Workflow This compound Spill Response Workflow spill_occurs Spill Occurs alert_area 1. Alert Personnel in Immediate Area Turn Off Ignition Sources spill_occurs->alert_area Immediate Action assess_spill 2. Assess Spill Size & Risk alert_area->assess_spill major_spill Major Spill (>1L, unknown, highly volatile) assess_spill->major_spill Yes minor_spill Minor Spill (<1L, contained, ventilated) assess_spill->minor_spill No evacuate Evacuate Area Call EHS / Emergency Services major_spill->evacuate report_incident 9. Report Incident (Supervisor, EHS) evacuate->report_incident don_ppe 3. Don Appropriate PPE (Gloves, Goggles, Lab Coat, +/- Respirator) minor_spill->don_ppe contain_spill 4. Contain Spill Use absorbent socks or dikes don_ppe->contain_spill absorb_spill 5. Absorb Spill Cover with non-combustible absorbent (e.g., vermiculite, sand) contain_spill->absorb_spill collect_waste 6. Collect Waste Use spark-proof tools. Place in labeled, sealable container. absorb_spill->collect_waste decontaminate 7. Decontaminate Area Wash with soap and water collect_waste->decontaminate dispose_waste 8. Dispose of All Materials as Hazardous Waste via EHS decontaminate->dispose_waste dispose_waste->report_incident

Caption: Decision workflow for responding to a this compound spill.

Detailed Spill Cleanup Steps
  • Alert & Secure: Immediately alert others in the lab.[20] Control all potential ignition sources.[21]

  • Don PPE: At a minimum, wear double nitrile gloves, chemical splash goggles, a face shield, and a flame-resistant lab coat.

  • Containment: Prevent the spill from spreading by creating a dike around the perimeter with an inert, non-combustible absorbent material like sand, vermiculite, or a commercial spill sock.[22][23] Protect floor drains.[20]

  • Absorption: Gently cover the spill with more absorbent material, working from the outside in to minimize splashing.[24] Do not use paper towels or other combustible materials.[23]

  • Collection: Using spark-proof tools (e.g., plastic dustpan), carefully scoop the absorbed material and place it into a heavy-duty, sealable plastic bag or bucket.[22]

  • Package & Label: Seal the container and label it "HAZARDOUS WASTE - Spill debris with this compound."

  • Decontaminate: Wipe the spill area with a cloth soaked in soap and water.[22] Place the cleaning materials in the same waste container.

  • Dispose: Arrange for the disposal of the spill cleanup waste through your EHS office.

  • Report: Report the incident to your supervisor and EHS, as per your institution's policy.[20]

By adhering to these scientifically grounded procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Disulfide, bis(4-methylphenyl). PubChem. Retrieved from [Link]

  • Haz-Map. (n.d.). Methyl phenyl sulfide. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 1586 - Dimethyl Disulfide. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Cole-Parmer. (2005, September 20). Material Safety Data Sheet - Methyl disulfide. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • University of British Columbia. (2017, November 27). Chemical Spill Clean-up Procedure. Safety & Risk Services. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Spill Procedures. Environmental Health and Safety. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Dimethyl Disulfide. Occupational Chemical Database. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Managing Your Hazardous Waste: A Guide for Small Businesses. Retrieved from [Link]

  • Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for the Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • University of California, San Diego. (2024, March 3). Chemical Compatibility Guidelines. Blink. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Disulfide, bis(4-methylphenyl). NIST Chemistry WebBook. Retrieved from [Link]

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl phenyl disulfide
Reactant of Route 2
Reactant of Route 2
Methyl phenyl disulfide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.